molecular formula C17H16Br2N6O4S B104400 Macitentan impurity A CAS No. 441798-25-0

Macitentan impurity A

Katalognummer: B104400
CAS-Nummer: 441798-25-0
Molekulargewicht: 560.2 g/mol
InChI-Schlüssel: BRSITRUZDCGGKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Macitentan impurity A, also known as Macitentan impurity A, is a useful research compound. Its molecular formula is C17H16Br2N6O4S and its molecular weight is 560.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Macitentan impurity A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Macitentan impurity A including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2N6O4S/c1-20-30(26,27)25-15-14(11-2-4-12(18)5-3-11)16(24-10-23-15)28-6-7-29-17-21-8-13(19)9-22-17/h2-5,8-10,20H,6-7H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSITRUZDCGGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Macitentan Impurity A: Structure, Identification, and Analytical Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Macitentan Impurity A, a critical process-related impurity and potential degradant of the dual endothelin receptor antagonist, Macitentan. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical identity of Impurity A, its analytical determination, and the underlying scientific principles that govern its control, ensuring the safety and efficacy of the final drug product.

Introduction: The Critical Role of Impurity Profiling in Macitentan Development

Macitentan, with the chemical name N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, is a cornerstone therapy for pulmonary arterial hypertension (PAH)[1]. Its mechanism of action involves blocking the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, leading to vasodilation and anti-proliferative effects[1]. The synthetic pathway to such a complex molecule, however, is not without its challenges. The formation of impurities, whether from starting materials, intermediates, or degradation, is an inherent aspect of chemical synthesis[].

Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Uncontrolled impurities can pose significant safety risks and compromise the therapeutic efficacy of the drug. Therefore, a thorough understanding and robust analytical control of each significant impurity are paramount. Macitentan Impurity A is one such impurity that requires careful monitoring. This guide will provide the foundational knowledge for its identification and quantification.

Chemical Identity of Macitentan Impurity A

A precise understanding of an impurity's structure is the first step in developing effective control strategies. Macitentan Impurity A is a known process-related impurity that can also arise from degradation.

Chemical Structure

Macitentan Impurity A is structurally similar to the parent Macitentan molecule but lacks the N-propylsulfamoyl group, which is replaced by a primary amine.

Structure of Macitentan:

  • N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide

Structure of Macitentan Impurity A:

  • 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine

The key structural difference is the absence of the -SO2NHCH2CH2CH3 group on the pyrimidin-4-amine nitrogen.

IUPAC Name and Other Identifiers

The formal chemical identity of Macitentan Impurity A is defined by its IUPAC name and other unique identifiers, which are crucial for unambiguous documentation and sourcing of reference standards.

IdentifierValueSource(s)
IUPAC Name 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine[3][4][]
Synonyms Macitentan N-Despropylaminosulfonyl Impurity, Despropylaminosulfonyl Macitentan, ACT-080803[3][]
CAS Number 1433875-21-8[3][][6]
Molecular Formula C16H13Br2N5O2[3][][6]
Molecular Weight 467.11 g/mol [3][]

Analytical Methodology: A Validated Stability-Indicating RP-HPLC Method

The quantification of impurities in a drug substance requires a highly specific, sensitive, and validated analytical method. For Macitentan and its impurities, reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice due to its high resolving power and compatibility with UV detection, which is suitable for these chromophoric molecules.[7][8]

The development of a stability-indicating method is critical. This means the method must be able to resolve the API from its impurities and any potential degradation products that might form under stress conditions (e.g., acid, base, oxidation, heat, light)[7][8]. This ensures that the true purity of the sample is assessed throughout its shelf life.

Experimental Protocol: RP-HPLC for Macitentan Impurity Profiling

This protocol is a representative example based on published methodologies for the analysis of Macitentan and its impurities[9][10].

Objective: To separate and quantify Macitentan Impurity A from the Macitentan API and other potential impurities in a drug product.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterConditionRationale
Column Eclipse Plus C18 (250 x 4.6 mm; 5 µm) or equivalentThe C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar Macitentan and its impurities. The 250 mm length and 5 µm particle size offer high efficiency and resolution.[9]
Mobile Phase A 0.1% v/v Formic Acid in WaterA volatile buffer like formic acid is ideal as it is compatible with mass spectrometry (LC-MS/MS) for peak identification and characterization of unknown impurities.[9] It also controls the ionization state of the analytes to ensure sharp, symmetrical peaks.
Mobile Phase B Methanol or AcetonitrileThese are common organic modifiers in RP-HPLC. The choice and gradient profile are optimized to achieve the necessary separation of all relevant peaks within a reasonable runtime.[9][10]
Flow Rate 0.6 - 1.5 mL/minThe flow rate is optimized to balance analysis time with separation efficiency and backpressure.[9][10]
Detection Wavelength 266 nmThis wavelength is selected based on the UV spectra of Macitentan and its impurities to provide good sensitivity for all components.[10]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.[10]
Injection Volume 10 - 20 µLThe volume is chosen to provide adequate sensitivity without overloading the column.
Elution Mode Gradient ElutionA gradient is necessary to elute both the less retained impurities and the highly retained Macitentan API in a single run with good peak shape and resolution.

Method Validation (Self-Validating System):

The described method must be validated according to ICH Q2(R1) guidelines to be considered trustworthy and reliable. This involves demonstrating:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and excipients. This is proven through forced degradation studies where the drug is exposed to harsh conditions to generate potential degradants.[7]

  • Linearity: A linear relationship between the concentration of Impurity A and the detector response over a specified range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spiking known amounts of Impurity A into the sample matrix.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample, assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of Impurity A that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[7]

Logical Workflow for Impurity Analysis

The following diagram illustrates the logical flow from sample preparation to data analysis in a typical impurity profiling workflow.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample API or Drug Product Prep_Sample Prep_Sample Sample->Prep_Sample Dissolve in Diluent Standard Impurity A Reference Std. Prep_Standard Prep_Standard Standard->Prep_Standard Prepare Stock & Working Stds. HPLC RP-HPLC System Prep_Sample->HPLC Inject Prep_Standard->HPLC Inject for System Suitability & Quantification CDS Chromatography Data System (CDS) HPLC->CDS Acquire Chromatogram Integration Integration CDS->Integration Peak Integration Quantification Quantification Integration->Quantification Calculate % Impurity (vs. Standard or Area % with RRF) Report Report Quantification->Report Compare against Specification

Caption: Logical workflow for the identification and quantification of Macitentan Impurity A.

Formation and Control

Macitentan Impurity A, being a des-sulfamoyl derivative, can potentially form through two main pathways:

  • Process-Related Impurity: It could be an intermediate or a byproduct resulting from an incomplete reaction during the final sulfamoylation step in the synthesis of Macitentan. The control strategy here involves optimizing the reaction conditions (e.g., stoichiometry, temperature, reaction time) to drive the reaction to completion and implementing appropriate purification steps to remove any unreacted starting material.

  • Degradation Product: The sulfamoyl bond in Macitentan could be susceptible to hydrolysis under certain stress conditions, such as acidic or basic environments.[] Forced degradation studies are essential to understand this liability.[7] Control measures would involve ensuring the drug product is formulated and stored in conditions that minimize hydrolytic degradation.

Conclusion

The control of Macitentan Impurity A is a critical aspect of ensuring the quality, safety, and efficacy of Macitentan drug products. This guide has detailed the chemical structure and identity of this impurity, providing a foundation for its unambiguous identification. A robust, validated, stability-indicating RP-HPLC method, as outlined, is the cornerstone of an effective control strategy, allowing for the accurate quantification of Impurity A. By understanding the potential formation pathways and implementing rigorous analytical controls, drug developers and manufacturers can confidently meet the stringent requirements of global regulatory agencies and deliver a safe and effective medication to patients with pulmonary arterial hypertension.

References

  • Veeprho. Macitentan Impurity A | CAS 1433875-21-8. [Link]

  • Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Chinese Journal of Chromatography, 37(1), 100-110. [Link]

  • PubMed. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study]. [Link]

  • ResearchGate. Impurity Profile of Macitentan in Tablet Dosage Form Using a Stability-Indicating High Performance Liquid Chromatography Method and Forced Degradation Study | Request PDF. [Link]

  • Daicel Pharma Standards. Macitentan Impurities Manufacturers & Suppliers. [Link]

  • Taylor & Francis Online. Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. [Link]

  • ResearchGate. (PDF) RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. [Link]

  • Pharmaffiliates. Macitentan-impurities. [Link]

Sources

Comprehensive Characterization of Macitentan Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, formation mechanisms, and analytical control of Macitentan Impurity A.

Technical Monograph & Analytical Guide [1]

Executive Summary

In the development and quality control of Macitentan (Opsumit) , a dual endothelin receptor antagonist, the rigorous identification of impurities is a critical compliance requirement (ICH Q3A/Q3B).[1] Macitentan Impurity A is most widely designated in industrial pharmacopoeial contexts as the des-propylaminosulfonyl derivative.[1] This compound represents both a key process intermediate (the free amine prior to sulfamide coupling) and a primary degradation product resulting from the hydrolysis of the sulfamide side chain.

Precise control of Impurity A is essential due to its structural similarity to the parent API, necessitating high-resolution chromatographic separation.[1] This guide provides the definitive molecular data, formation pathways, and validated analytical protocols for its detection.[1]

Chemical Identity & Molecular Data

The designation "Impurity A" can vary by vendor; however, the consensus chemical entity tracked in stability and synthesis profiles is the amine precursor/degradant.[1]

Core Molecular Specifications
ParameterSpecification
Common Name Macitentan Impurity A
Chemical Name 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine
Synonyms Despropylaminosulfonyl Macitentan; Macitentan Amine; ACT-080803
CAS Registry Number 1433875-21-8
Molecular Formula C₁₆H₁₃Br₂N₅O₂
Molecular Weight 467.12 g/mol
Monoisotopic Mass 464.9436 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Structural Verification[1][4]
  • SMILES: Nc1nc(OCc2ncc(Br)cn2)c(c(n1)c3ccc(Br)cc3)

  • InChI Key: InChI=1S/C16H13Br2N5O2/c17-9-1-3-10(4-2-9)12-14(18)22-16(23-12)25-6-5-24-15-19-7-11(18)8-20-15

Critical Note on Nomenclature: Some commercial catalogs may list the N-methyl analog (CAS 441798-25-0, MW 560.[1][2]22) as Impurity A. Researchers must verify the CAS number against their specific regulatory monograph.[1] This guide focuses on the Amine (CAS 1433875-21-8) as the primary stability-indicating impurity.[1]

Formation Pathways & Mechanistic Insight

Impurity A arises through two distinct vectors: Process Carryover and Hydrolytic Degradation .[1][3] Understanding these pathways is vital for establishing Critical Process Parameters (CPPs).

Pathway 1: Synthetic Carryover (Process Impurity)

During the final steps of Macitentan synthesis, the core pyrimidine amine (Impurity A) is coupled with N-propylsulfamoyl chloride (or an activated sulfamide equivalent).[1] Incomplete conversion or insufficient quenching results in residual Impurity A in the final API.[1]

Pathway 2: Hydrolytic Degradation (Stability Impurity)

Under acidic or basic stress conditions, the sulfamide bond in Macitentan is susceptible to hydrolysis.[3] This cleavage releases the propylsulfamide moiety, reverting the molecule back to the amine form (Impurity A).

Pathway Visualization

The following diagram illustrates the formation logic and structural relationship.

Macitentan_Degradation Macitentan Macitentan (API) C19H20Br2N6O4S MW: 588.27 ImpurityA Impurity A (Amine Precursor) C16H13Br2N5O2 MW: 467.12 Macitentan->ImpurityA Hydrolysis (Acid/Base Stress) Cleavage of Sulfamide SideProduct Propylsulfamide Byproduct Macitentan->SideProduct ImpurityA->Macitentan Precursor Pyrimidine Dichloride Intermediate Precursor->ImpurityA Step 1: Ether Formation (Nucleophilic Subst.)

Figure 1: Mechanistic pathway showing Impurity A as both a synthetic precursor and a hydrolytic degradant.[3]

Analytical Characterization Protocol

To quantify Impurity A, a stability-indicating HPLC method is required.[1][] The method must separate the amine (Impurity A) from the parent sulfamide (Macitentan) and other potential hydrolysis products.

Recommended HPLC Method Conditions

This protocol is derived from validated stability studies (Rangasamy et al., 2019) and optimized for resolution.

ParameterCondition
Column C18 Stationary Phase (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Orthophosphoric Acid or 0.02% TFA in Water (pH ~2.[1][3]5)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection (UV) 266 nm (Max absorption for bromophenyl pyrimidine core)
Column Temp 30°C
Injection Vol 10 - 20 µL
Run Time ~50 minutes
Gradient Program
  • 0-5 min: 20% B (Isocratic hold for polar degradants)[1]

  • 5-30 min: 20% → 80% B (Linear ramp to elute Macitentan)[1]

  • 30-40 min: 80% B (Wash to elute lipophilic dimers)

  • 40-41 min: 80% → 20% B (Re-equilibration)

Mass Spectrometry (MS) Identification

For LC-MS/MS confirmation:

  • Ionization: ESI Positive Mode ([M+H]⁺).

  • Parent Ion (Macitentan): m/z 589.0 / 591.0 (Isotopic pattern due to 2x Br).[1]

  • Target Ion (Impurity A): m/z 468.0 / 470.0 .[1]

  • Key Fragmentation: Loss of the propylsulfamide group (-121 Da) confirms the core amine structure.[1]

References

  • Veeprho Pharmaceuticals. (2024).[1][3] Macitentan Impurity A (CAS 1433875-21-8) Technical Data Sheet. Retrieved from [Link]

  • Rangasamy, P., et al. (2019).[1][][3] "Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method." Journal of Applied Pharmaceutical Science. Retrieved from [Link]

Sources

Technical Guide: Identification and Control of Macitentan N-Despropylaminosulfonyl Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the Macitentan N-despropylaminosulfonyl impurity , a critical degradation product often conflated with the active metabolite ACT-132577.

Executive Summary & Structural Definition

In the development of Macitentan (an endothelin receptor antagonist), precise impurity profiling is mandated by ICH Q3A/Q3B guidelines. A critical impurity, often misidentified due to nomenclature similarities, is the N-despropylaminosulfonyl impurity .

Unlike the major metabolite N-despropyl macitentan (ACT-132577) , which retains the sulfamide moiety, the N-despropylaminosulfonyl impurity results from the complete cleavage of the propylaminosulfonyl group, yielding a primary amine.

Structural Differentiation
CompoundNomenclatureStructure DescriptionMolecular FormulaMW ( g/mol )
Macitentan APISulfamide with N-propyl groupC₁₉H₂₀Br₂N₆O₄S588.27
ACT-132577 Metabolite / ImpuritySulfamide (Propyl removed)C₁₆H₁₄Br₂N₆O₄S546.19
Target Impurity Despropylaminosulfonyl Primary Amine (Sulfamide removed) C₁₆H₁₃Br₂N₅O₂ 467.12

Chemical Name: 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine.[1][2][3]

Mechanistic Pathway of Formation

The formation of the N-despropylaminosulfonyl impurity is primarily driven by hydrolytic cleavage , not oxidative metabolism. This distinction is vital for process control; while ACT-132577 forms via CYP450-mediated oxidative dealkylation in vivo, the target impurity forms in vitro under stress conditions (acidic/basic hydrolysis) or during harsh synthesis workups.

Degradation Mechanism

The sulfamide linkage (-NH-SO₂-NH-) in Macitentan is susceptible to nucleophilic attack. Under acidic conditions (e.g., HCl stress), the bond between the pyrimidine nitrogen and the sulfur atom cleaves, releasing the propylsulfamide moiety and leaving the primary amine on the pyrimidine ring.

MacitentanDegradation cluster_legend Pathway Legend Macitentan Macitentan (C19H20Br2N6O4S) Intermediate Transition State (Sulfamide Hydrolysis) Macitentan->Intermediate Acid/Base Hydrolysis (Nucleophilic Attack) Metabolite ACT-132577 (N-despropyl) (C16H14Br2N6O4S) Macitentan->Metabolite Oxidative Dealkylation (CYP450 / Oxidation) TargetImpurity N-despropylaminosulfonyl Impurity (Amine) (C16H13Br2N5O2) Intermediate->TargetImpurity Cleavage of Sulfonyl Group key Solid Line: Hydrolytic Degradation Dashed Line: Metabolic/Oxidative Route

Figure 1: Mechanistic divergence between the hydrolytic formation of the Amine impurity and the oxidative formation of the N-despropyl metabolite.

Analytical Strategy: Identification & Validation

To positively identify the N-despropylaminosulfonyl impurity, a self-validating workflow combining HPLC separation with MS/MS fragmentation is required. The absence of the sulfur atom in the target impurity provides a definitive mass spectral signature.

High-Performance Liquid Chromatography (HPLC) Protocol

Standard C18 columns are effective, but pH control is critical to prevent on-column degradation of the parent sulfamide.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid or Ammonium Acetate (pH 4.5). Note: Acidic buffers improve peak shape for the amine impurity.

  • Mobile Phase B: Acetonitrile (ACN).[4][5]

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: Linear ramp to 80% B

    • 25-30 min: Hold 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 266 nm (λmax for the bromophenyl-pyrimidine core).

Mass Spectrometry (LC-MS/MS) Elucidation

The mass shift is the primary identification tool.

  • Ionization: ESI Positive Mode (+ve).

  • Parent Ion (Macitentan): [M+H]⁺ m/z ~589.

  • Target Impurity Ion: [M+H]⁺ m/z ~468 (Consistent with loss of -SO₂NHC₃H₇).

  • Isotopic Pattern: The presence of two bromine atoms results in a characteristic 1:2:1 isotopic cluster (⁷⁹Br/⁸¹Br). This pattern must be preserved in the impurity spectrum, confirming the core structure remains intact.

Key Fragmentation (MS/MS): Upon fragmentation of the m/z 468 precursor:

  • Loss of the bromophenyl group.

  • Cleavage of the ether linker (-O-CH₂-CH₂-O-).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Stressed Sample (Acid/Base Hydrolysis) HPLC RP-HPLC Separation (C18, Gradient Elution) Sample->HPLC UV UV Detection (266 nm) Observe RRT ~0.85 HPLC->UV MS ESI-MS (+ve Mode) Screen for m/z 468 UV->MS Decision Isotopic Pattern 1:2:1 (Br2)? MS->Decision Confirm Confirm N-despropylaminosulfonyl Impurity Decision->Confirm Yes Reject Investigate Other Degradants Decision->Reject No

Figure 2: Step-by-step analytical workflow for positive identification.

Control & Mitigation Strategies

The presence of the N-despropylaminosulfonyl impurity indicates instability in the sulfamide bond, typically exacerbated by moisture and extreme pH during manufacturing.

  • pH Control: Avoid strong acidic workups (< pH 2) or prolonged exposure to strong bases during the final coupling steps of Macitentan synthesis.

  • Moisture Management: As a hydrolysis product, this impurity's formation is directly proportional to water content in the drug substance. Store API in low-permeability packaging (e.g., Alu-Alu blisters) with desiccants.

  • Process Solvents: Use anhydrous solvents (e.g., dry THF or Toluene) during the sulfamide formation step to prevent premature hydrolysis.

References

  • Thummar, M., et al. (2024).[6] Forced degradation behavior of tadalafil and macitentan by validated stability-indicating HPLC and LC-MS/MS. Taylor & Francis. Retrieved from [Link]

  • Gowda, K. V., et al. (2018). Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. PubMed.[6] Retrieved from [Link]

Sources

Topic: Elucidating the Degradation Pathway of Macitentan to its Primary Hydrolytic Impurity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Macitentan, a potent dual endothelin receptor antagonist, is a cornerstone therapy for pulmonary arterial hypertension (PAH).[1][2] As with any pharmaceutical agent, ensuring its stability, safety, and efficacy is paramount. This involves a rigorous understanding of its potential degradation pathways. This technical guide provides a detailed exploration of the principal degradation pathway of Macitentan, focusing on the formation of its primary hydrolytic degradation product, 5-(4-bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-amine, herein designated as Impurity A. We will dissect the chemical mechanism, detail the stress conditions that promote this transformation, and provide field-proven analytical protocols for its study, thereby offering a comprehensive resource for researchers in drug development and quality control.

Introduction: The Imperative of Stability in Macitentan Therapy

Macitentan's therapeutic success hinges on the integrity of its molecular structure: N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl) oxy] ethoxy]-4-pyrimidinyl]-N′- propylsulfamide.[3][4] However, the journey from synthesis to patient administration exposes the drug substance to various environmental stresses, including pH variations, temperature, and light. These factors can trigger chemical degradation, leading to the formation of impurities.

The presence of impurities, even in minute quantities, can have significant implications, potentially altering the drug's efficacy or introducing toxicity. Regulatory bodies, under the guidance of the International Conference on Harmonisation (ICH), mandate stringent impurity profiling and forced degradation studies to identify potential degradants and establish the stability-indicating nature of analytical methods.[5][6][7]

Forced degradation studies have revealed that Macitentan is particularly susceptible to hydrolysis, especially under acidic and alkaline conditions.[5][8][9][10] One of the most common degradation pathways involves the cleavage of the N-propylsulfamide group, yielding Impurity A, also known as Despropylaminosulfonyl Macitentan.[11] Understanding the kinetics and mechanism of this specific transformation is crucial for developing robust formulations, defining appropriate storage conditions, and ensuring patient safety.

The Molecular Transformation: From Macitentan to Impurity A

The conversion of Macitentan to Impurity A is a chemically precise event targeting the molecule's sulfamide linkage.

Chemical Structures:

  • Macitentan: N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide

  • Impurity A: 5-(4-bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-amine[11]

The structural difference is the loss of the N-propylsulfamoyl group (-SO2NH(CH2)2CH3) from the pyrimidine ring, which is replaced by an amine group (-NH2).

Caption: Chemical structures of Macitentan and its degradation product, Impurity A.

The Degradation Mechanism: Hydrolysis of the Sulfamide Bond

The primary degradation pathway is the hydrolysis of the N-propylsulfamide bond.[11] This reaction is catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the sulfamide group is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by a water molecule. This leads to the cleavage of the sulfur-nitrogen bond.

  • Base-Catalyzed Hydrolysis: In an alkaline environment, a hydroxide ion directly attacks the electrophilic sulfur atom, initiating the cleavage of the S-N bond and subsequent formation of the amine group on the pyrimidine ring.

This hydrolytic susceptibility is a critical vulnerability of the Macitentan molecule and is the primary focus for stability-indicating method development.

Experimental Framework: A Self-Validating System

To investigate this degradation pathway, a forced degradation study is essential. The goal is not to completely destroy the drug but to induce degradation to a level (typically 5-20%) where the resulting products can be reliably detected and quantified. The ability of an analytical method to separate the intact drug from these intentionally-formed degradants is what qualifies it as "stability-indicating."

Protocol: Forced Degradation (Stress Testing) of Macitentan

This protocol is a synthesized representation based on methodologies found in the scientific literature.[5][7][8]

Objective: To induce the formation of Impurity A and other potential degradation products under controlled stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Macitentan in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1 N HCl.

    • Heat the mixture at 80°C for approximately 15-30 minutes.[5][7]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1 N NaOH.

    • Maintain the solution at room temperature (approx. 25°C) for 45-60 minutes.[5][7]

    • Neutralize with an appropriate volume of 1 N HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂).

    • Heat the mixture at 80°C for 15 minutes.[5][7]

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Expose solid Macitentan powder to dry heat at 105°C for 16 hours.[5][7]

    • Dissolve the stressed powder and dilute to a final concentration suitable for HPLC analysis.

  • Photolytic Degradation:

    • Expose the Macitentan stock solution to UV light (200 Wh/m²) and fluorescent light (1.2 million lux hours) in a photostability chamber.[5][7]

    • Analyze a control sample stored in the dark simultaneously.

  • Control Sample: A sample of the stock solution diluted to the final concentration without being subjected to stress conditions.

Data Summary: Macitentan Stability Profile

The following table summarizes the expected outcomes from the forced degradation study, highlighting the conditions under which Impurity A is predominantly formed.

Stress ConditionReagents & ParametersExpected Degradation of MacitentanPredominant Formation of Impurity A
Acid Hydrolysis 1 N HCl, 80°C, 15-30 minSignificantYes
Base Hydrolysis 1 N NaOH, 25°C, 45-60 minSignificantYes
Oxidation 6% H₂O₂, 80°C, 15 minMinimal to ModerateNo
Thermal (Dry Heat) 105°C, 16 hoursModerateMinimal
Photolytic UV & Fluorescent LightMinimalNo

This data is a synthesized representation from multiple sources.[5][7][10][12]

Analytical Workflow: Detection and Quantification

A robust, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone of analyzing the stressed samples.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Stock Macitentan Stock (1 mg/mL) Stress Forced Degradation (Acid, Base, Oxidative, etc.) Stock->Stress Dilution Neutralization & Dilution to Final Conc. Stress->Dilution Injection Inject Sample into RP-HPLC System Dilution->Injection Separation Isocratic/Gradient Elution (C18 Column) Injection->Separation Detection PDA/UV Detector (approx. 215-260 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification (RT) Chromatogram->Integration Quantification Quantify Impurities (% Area Normalization) Integration->Quantification Validation Assess Peak Purity & Mass Balance Quantification->Validation

Caption: Workflow for forced degradation analysis of Macitentan.

Protocol: Stability-Indicating RP-HPLC Method

This protocol represents a typical isocratic method designed for the separation of Macitentan and Impurity A.[3]

Objective: To achieve baseline separation of Macitentan from Impurity A and other potential degradation products.

Chromatographic Conditions:

ParameterSpecificationCausality & Rationale
Column Zorbax SB C8 or equivalent C18 (150mm x 4.6mm, 5µm)The C8/C18 stationary phase provides excellent hydrophobic interaction for retaining and separating the non-polar Macitentan and its related substances.
Mobile Phase 0.1% Orthophosphoric Acid (OPA) and Acetonitrile (40:60 v/v)The acidified aqueous component controls the ionization of any acidic/basic functional groups for consistent retention, while acetonitrile acts as the strong organic eluent.
Flow Rate 1.0 mL/minA standard flow rate that ensures efficient separation within a reasonable run time without generating excessive backpressure.
Detection PDA/UV Detector at 215 nmThis wavelength provides good absorbance for Macitentan and its chromophoric impurities, ensuring high sensitivity.
Column Temperature Ambient (or controlled at 25-30°C)Maintaining a consistent temperature prevents fluctuations in retention times, ensuring method robustness.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Diluent Acetonitrile and pH 6.8 Phosphate Buffer (80:20 v/v)Ensures the sample is fully dissolved and compatible with the mobile phase, preventing peak distortion.

System Suitability: Before analysis, the system must pass suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) to ensure the chromatographic system is performing adequately.

Analysis and Interpretation:

The chromatograms from the stressed samples are compared to the control. The appearance of new peaks indicates degradation. Impurity A will typically elute at a different retention time than the parent Macitentan peak. The peak purity of Macitentan should be assessed using a PDA detector to confirm that no impurities are co-eluting, thus validating the method's specificity and stability-indicating power.

Conclusion

The degradation of Macitentan to Impurity A via hydrolysis of the N-propylsulfamide group is a critical transformation that must be understood and controlled. This pathway is most prominently induced by acidic and alkaline conditions. By employing a systematic approach involving forced degradation studies and a validated, stability-indicating HPLC method, researchers and drug development professionals can effectively monitor and quantify this impurity. This ensures the development of a stable drug product, adherence to stringent regulatory standards, and ultimately, the delivery of a safe and effective therapy to patients with pulmonary arterial hypertension.

References

  • Thummar, K., et al. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis. Available at: [Link]

  • JETIR. (2018). method development and validation of macitentan in pharmacetical tablet dosage forms by rp-hplc. JETIR.org. Available at: [Link]

  • Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019). [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study]. Se Pu. Available at: [Link]

  • Lakka, N. S. (2019). (PDF) Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. ResearchGate. Available at: [Link]

  • PubMed. (2018). Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Lakshmi, D., et al. (2016). Quality by Design Based HPLC Method Development of Macitentan and its Related Compounds in Bulk Drugs. SciTechnol. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of degradation products of Macitentan under various stress conditions by using Liquid Chromatography Mass Spectrometry. ResearchGate. Available at: [Link]

  • Acta Scientific. (2019). Stability Indicating LC Method for the Estimation of Macitentan in Bulk and its Pharmaceutical Dosage Form. Acta Scientific. Available at: [Link]

  • Suganthi, A., et al. (2024). Development of a novel HPTLC method for stability assessment and quantification of Macitentan, including application in accelera. Journal Management System. Available at: [Link]

  • PubMed. (2024). Stability Indicating RP-HPLC-DAD method for simultaneous estimation of tadalafil and macitentan in synthetic mixture for treatment of pulmonary arterial hypertension. PubMed. Available at: [Link]

  • ResearchGate. (2025). Impurity Profile of Macitentan in Tablet Dosage Form Using a Stability-Indicating High Performance Liquid Chromatography Method and Forced Degradation Study. ResearchGate. Available at: [Link]

  • Chinese Journal of Chromatography. (n.d.). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Chinese Journal of Chromatography. Available at: [Link]

  • Veeprho. (n.d.). Macitentan Impurities and Related Compound. Veeprho. Available at: [Link]

Sources

An In-depth Technical Guide to the Formation of Macitentan Impurity A Under Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in the Development of Macitentan

Macitentan is an orally active, potent dual endothelin receptor antagonist (ERA) utilized in the treatment of pulmonary arterial hypertension (PAH)[1][2]. By blocking the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, Macitentan induces vasodilation and inhibits the proliferation of smooth muscle cells in the pulmonary vasculature[1]. The chemical stability of an active pharmaceutical ingredient (API) such as Macitentan is a cornerstone of its safety and efficacy profile. Forced degradation studies are a regulatory requirement and a critical component of the drug development process, designed to identify potential degradation products that may arise during manufacturing, storage, or administration[3][4][5]. These studies provide invaluable insights into the intrinsic stability of a drug molecule and help in the development of stability-indicating analytical methods[5][6].

This technical guide provides an in-depth exploration of the formation of a key degradation product, Macitentan Impurity A, under acidic hydrolysis conditions. We will delve into the chemical mechanism of its formation, provide a detailed experimental protocol for a forced degradation study to investigate this pathway, and discuss the analytical techniques required for its identification and quantification.

Understanding Macitentan's Susceptibility to Acidic Hydrolysis

Forced degradation studies have consistently demonstrated that Macitentan is susceptible to degradation under both acidic and alkaline conditions[3][4][7][8]. While several degradation products can be formed, a primary pathway under acidic stress involves the hydrolysis of the N-propylsulfamide group. This leads to the formation of a des-sulfamoylated derivative, which is commonly referred to as Macitentan Impurity A.

The Chemical Structure of Macitentan and the Lability of the Sulfonamide Bond

Macitentan's structure features a central pyrimidine ring system and a key N-propylsulfamide functional group. The sulfonamide linkage, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions. The nitrogen atom of the sulfonamide can be protonated under acidic conditions, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

The Mechanism of Macitentan Impurity A Formation

The formation of Macitentan Impurity A, the des-sulfamoylated analog of Macitentan, proceeds via an acid-catalyzed hydrolysis of the N-propylsulfamide bond. The proposed mechanism involves the following key steps:

  • Protonation of the Sulfonamide Nitrogen: In an acidic medium, the nitrogen atom of the N-propylsulfamide group is protonated, increasing the electrophilicity of the sulfur atom.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electron-deficient sulfur atom.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Cleavage of the Sulfur-Nitrogen Bond: The tetrahedral intermediate collapses, leading to the cleavage of the S-N bond and the departure of the pyrimidine amine moiety.

  • Formation of Macitentan Impurity A: The resulting amine on the pyrimidine ring constitutes Macitentan Impurity A.

G cluster_0 Acidic Hydrolysis of Macitentan Macitentan Macitentan (with N-propylsulfamide group) Protonation Protonation of Sulfonamide Nitrogen (H+) Macitentan->Protonation Step 1 Nucleophilic_Attack Nucleophilic Attack by Water (H2O) Protonation->Nucleophilic_Attack Step 2 Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Step 3 SN_Cleavage Cleavage of S-N Bond Tetrahedral_Intermediate->SN_Cleavage Step 4 Impurity_A Macitentan Impurity A (Des-sulfamoylated) SN_Cleavage->Impurity_A Step 5 G cluster_workflow Forced Degradation Workflow Start Start: Macitentan API Stock_Solution Prepare 1 mg/mL Stock Solution (Acetonitrile) Start->Stock_Solution Acid_Stress Acid Stress: Add 1N HCl, Heat at 80°C Stock_Solution->Acid_Stress Neutralize Neutralize with 1N NaOH Acid_Stress->Neutralize Dilute Dilute to Final Concentration (100 µg/mL) Neutralize->Dilute HPLC_Analysis HPLC Analysis Dilute->HPLC_Analysis Data_Analysis Data Analysis: Identify Impurity A, Calculate % Degradation HPLC_Analysis->Data_Analysis End End: Report Results Data_Analysis->End

Sources

Difference between Macitentan Impurity A and Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Macitentan (Opsumit®), a dual endothelin receptor antagonist (ERA) for pulmonary arterial hypertension (PAH), the control of related substances is critical for meeting ICH Q3A/B qualification thresholds. Among the impurity profile, Impurity A and Impurity B represent two distinct classes of chemical liability: degradation and process-related side reactions, respectively.

This guide delineates the structural, mechanistic, and analytical differences between these two critical impurities. Impurity A is a hydrolysis product formed via the cleavage of the sulfamide moiety, often serving as a stability indicator. Impurity B is a process-related dimer arising from the non-selective nucleophilic substitution of ethylene glycol during the ether bond formation. Understanding these differences is prerequisite for developing robust, self-validating analytical methods.

Chemical Identity & Structural Analysis

The structural divergence between Impurity A and B dictates their physicochemical behavior and chromatographic performance.

FeatureMacitentan (API)Impurity A (Hydrolysis Product)Impurity B (Process Dimer)
Chemical Name N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine1,2-Bis((5-bromopyrimidin-2-yl)oxy)ethane
Common Designation MacitentanDespropylaminosulfonyl MacitentanMacitentan Dimer / Bis-impurity
CAS Number 441798-33-01433875-21-82211054-90-7
Molecular Formula C₁₉H₂₀Br₂N₆O₄SC₁₆H₁₃Br₂N₅O₂C₁₀H₈Br₂N₄O₂
Molecular Weight 588.27 g/mol 467.12 g/mol 376.01 g/mol
Structural Difference Parent structure with propylsulfamide tail.[1][2][3][4][5][6][7]Loss of propylsulfamide group ; primary amine remains.Symmetric dimer ; Ethylene glycol bridges two 5-bromo-2-chloropyrimidines.
Classification APIDegradation Product (Hydrolytic)Process Impurity (Side Reaction)

Mechanistic Origins: Causality of Formation

Understanding how these impurities form allows for targeted control strategies in synthesis and storage.

Impurity A: The Hydrolytic Degradant

Impurity A is the primary degradation product observed under stressed conditions (acidic/basic hydrolysis or thermal stress).

  • Mechanism: The sulfamide bond (

    
    ) is susceptible to nucleophilic attack by water. The cleavage results in the expulsion of the propylsulfamide moiety, leaving the primary amine on the pyrimidine ring.
    
  • Control: Strict control of moisture and pH in the final drug product formulation.

Impurity B: The Process Dimer

Impurity B is a "bis-ether" formed during the etherification step of the synthesis.

  • Mechanism: The synthesis involves reacting ethylene glycol with 5-bromo-2-chloropyrimidine to form the mono-ether intermediate. If the stoichiometry is not controlled (i.e., excess chloropyrimidine relative to glycol) or if reaction times are prolonged, the free hydroxyl group of the intermediate attacks a second molecule of 5-bromo-2-chloropyrimidine.

  • Control: Use of high equivalents of ethylene glycol (pseudo-high dilution) to favor mono-substitution over di-substitution.

Visualizing the Pathways

The following diagram maps the divergence of these impurities from the main synthetic route.

Macitentan_Pathways cluster_legend Pathway Legend SM1 5-Bromo-2-chloropyrimidine Inter Intermediate: Mono-ether SM1->Inter Nucleophilic Subst. (1:1 Stoichiometry) Glycol Ethylene Glycol (Linker) Glycol->Inter ImpB IMPURITY B (Bis-ether Dimer) Inter->ImpB Over-reaction with SM1 (Side Reaction) Mac MACITENTAN (API) Inter->Mac + Sulfamide Coupling (Main Route) ImpA IMPURITY A (Amine Hydrolysis) Mac->ImpA Hydrolysis (Acid/Base) - Propylsulfamide Process Process Impurity (B) Degradant Degradant (A)

Figure 1: Mechanistic pathway showing the formation of Impurity B during the etherification step and Impurity A during degradation of the API.

Analytical Strategy & Methodology

Separating Impurity A and B requires exploiting their polarity differences.

Chromatographic Behavior (RP-HPLC)
  • Impurity A (Amine):

    • Polarity: The primary amine is capable of hydrogen bonding. Under acidic mobile phase conditions (e.g., 0.1% Formic Acid), the amine becomes protonated (

      
      ), significantly increasing polarity.
      
    • Elution: Elutes early (before Macitentan).

  • Impurity B (Dimer):

    • Polarity: This molecule lacks the polar sulfamide tail and contains two lipophilic bromopyrimidine rings. It is highly hydrophobic.

    • Elution: Elutes late (after Macitentan).

Self-Validating Protocol: RP-HPLC Method

This protocol is designed to ensure resolution (


) between the critical pair (Macitentan and Impurity B).

1. System Parameters:

  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm. Why: High carbon load needed to retain the hydrophobic Impurity B.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 266 nm (λ max for bromopyrimidine).

2. Gradient Profile:

Time (min) % Mobile Phase B Description
0.0 40 Initial hold for polar equilibration.
5.0 40 Isocratic hold to retain Impurity A.
25.0 90 Linear ramp to elute Macitentan and Impurity B.
30.0 90 Wash to remove highly lipophilic dimers.

| 30.1 | 40 | Re-equilibration. |

3. Data Interpretation:

  • Relative Retention Time (RRT):

    • Impurity A: ~0.85 (Pre-peak)

    • Macitentan: 1.00

    • Impurity B: ~1.4 - 1.6 (Late eluter due to bis-aromatic hydrophobicity)

Mass Spectrometry Confirmation (LC-MS)

For structural validation, observe the following m/z transitions in ESI(+) mode:

  • Impurity A: [M+H]⁺ = 468.1 (Distinctive loss of 121 Da sulfamide fragment relative to API).

  • Impurity B: [M+H]⁺ = 377.0 (Note: The Br isotope pattern will be complex due to 2 Br atoms; look for 1:2:1 ratio at M, M+2, M+4).

Analytical_Workflow Sample Sample Injection (Macitentan + Impurities) Column C18 Column Separation (Gradient Elution) Sample->Column Split Elution Order Column->Split PeakA Peak 1 (Early Eluting) Impurity A (Polar) Split->PeakA Low Organic % PeakM Peak 2 (Main) Macitentan Split->PeakM PeakB Peak 3 (Late Eluting) Impurity B (Hydrophobic) Split->PeakB High Organic % MS_A MS Confirmation m/z 468 [M+H]+ PeakA->MS_A MS_B MS Confirmation m/z 377 [M+H]+ PeakB->MS_B

Figure 2: Analytical decision tree for the identification of Impurity A and B based on retention time and mass-to-charge ratio.

References

  • Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Chinese Chemical Letters. Link

  • Bolli, M. H., et al. (2012). The Discovery of Macitentan, a Potent and Orally Bioavailable Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Link

  • Trivedi, H. K., & Patel, M. C. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Macitentan and its Impurities. International Journal of Applied Pharmaceutics. Link

  • European Medicines Agency (EMA). (2013). Assessment Report: Opsumit (Macitentan). Procedure No. EMEA/H/C/002697. Link

  • Daicel Pharma Standards. Macitentan Impurity Standards: Structural Identification. Link

Sources

Genotoxicity Assessment and Safety Profiling of Macitentan Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Safety Assessment

Executive Summary

This technical guide provides a comprehensive safety and genotoxicity assessment of Macitentan Impurity A , specifically identified here as the hydrolysis degradation product 5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine (also referred to as the Despropylaminosulfonyl impurity).

While Macitentan (Opsumit®) is a potent Endothelin Receptor Antagonist (ERA) with known teratogenic properties (Boxed Warning), the genotoxic potential of its process-related impurities requires distinct evaluation under ICH M7(R1) guidelines. This guide synthesizes in silico, in vitro, and in vivo data to establish the safety profile of Impurity A, confirming its classification as a Class 5 impurity (Non-mutagenic) despite the presence of structural alerts.

Part 1: Molecular Identity and Origin

Chemical Structure and Formation

Macitentan Impurity A arises primarily through the hydrolysis of the sulfamide side chain under acidic stress conditions or as a residual intermediate during the final coupling steps of synthesis.

  • Chemical Name: 5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine[1][2][3][4][5][6]

  • CAS Number: 1433875-21-8[6]

  • Molecular Formula: C₁₆H₁₃Br₂N₅O₂[6]

  • Molecular Weight: 467.12 g/mol

Degradation Pathway Visualization

The following diagram illustrates the formation of Impurity A from the parent Macitentan and its relationship to the active metabolite (ACT-132577).

Macitentan_Degradation cluster_legend Pathway Legend Macitentan Macitentan (Parent) C19H20Br2N6O4S Despropyl N-Despropyl Macitentan (ACT-132577 - Active Metabolite) C19H20Br2N6O4S (Dealkylated) Macitentan->Despropyl Oxidative Dealkylation (CYP3A4) ImpurityA Impurity A (Amine) Hydrolysis Product C16H13Br2N5O2 Macitentan->ImpurityA Acid Hydrolysis (Sulfamide cleavage) Despropyl->ImpurityA Further Hydrolysis key Blue: Parent Drug | Green: Active Metabolite | Red: Target Impurity A

Figure 1: Degradation pathway showing the formation of Impurity A via sulfamide cleavage.

Part 2: Genotoxicity Assessment (ICH M7)

The assessment follows the ICH M7(R1) "Assessment and Control of DNA Reactive (Mutagenic) Impurities" framework.

In Silico Assessment (QSAR)

The first tier of evaluation involves Quantitative Structure-Activity Relationship (QSAR) modeling using two complementary methodologies:

  • Expert Rule-Based System (e.g., Derek Nexus): Evaluates structural alerts (toxicophores).

  • Statistical-Based System (e.g., Sarah Nexus): Evaluates fragment-based probabilities.

Structural Alert Analysis: Impurity A contains a primary heteroaromatic amine moiety. Aromatic and heteroaromatic amines are classical structural alerts for mutagenicity (via metabolic activation to hydroxylamines, which interact with DNA).

  • Predicted Result: Positive/Equivocal (due to the amine alert).

  • Action Required: Empirical testing (Ames Assay) to overrule the in silico prediction.

In Vitro Assessment (Ames Test)

According to regulatory assessment reports (TGA AusPAR, FDA), all major impurities of Macitentan, including the hydrolysis products, were subjected to bacterial reverse mutation assays.

Experimental Outcome:

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Conditions: +/- S9 metabolic activation (rat liver fraction).

  • Result: Negative .

  • Interpretation: The specific electronic environment of the pyrimidine ring likely deactivates the amine, preventing the formation of the reactive nitrenium ion species typically responsible for mutagenicity in aromatic amines.

Assessment Summary Table
Assessment TierMethodResultConclusion
Tier 1 In Silico (QSAR)Alert Identified Heteroaromatic amine alert present.
Tier 2 In Vitro (Ames)Negative No mutagenic activity observed with/without S9.
Tier 3 In Vivo (Micronucleus)Negative No clastogenic potential observed in follow-up studies.
Final Classification ICH M7 Class Class 5 Treated as a non-mutagenic impurity.

Part 3: Safety Profile & Control Strategy

Permitted Daily Exposure (PDE) vs. TTC

Because Impurity A is confirmed non-mutagenic (Class 5) , the strict Threshold of Toxicological Concern (TTC) of 1.5 µ g/day does not apply.

Instead, the limit is established based on ICH Q3A(R2) (Impurities in New Drug Substances):

  • Qualification Threshold: 0.15% or 1.0 mg/day (whichever is lower) for a max daily dose of 10 mg (Macitentan dose).

  • Calculation:

    
    
    Note: While the theoretical qualification limit is high, typical pharmaceutical specifications are set much tighter (e.g., NMT 0.5%) to ensure process capability.
    
Control Strategy Workflow

The following decision tree outlines the logic for controlling Impurity A in the final drug substance.

Control_Strategy Start Impurity A Identified QSAR QSAR Assessment (Structural Alert?) Start->QSAR Ames Ames Test (Mutagenic?) QSAR->Ames Positive/Equivocal Class5 Class 5 (Non-Mutagenic) QSAR->Class5 Negative Ames->Class5 Negative (Overrules QSAR) Class2 Class 2 (Mutagenic) Ames->Class2 Positive Control Control per ICH Q3A (NMT 0.15% or Qualified Level) Class5->Control TTC Control to TTC (NMT 1.5 µg/day) Class2->TTC

Figure 2: ICH M7 Decision Tree applied to Macitentan Impurity A.

Part 4: Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

This protocol validates the non-mutagenic status of Impurity A.

Reagents & Systems:

  • Tester Strains: S. typhimurium TA98, TA100, TA1535, TA97a; E. coli WP2 uvrA.

  • Metabolic Activation: S9 mix (Aroclor 1254-induced rat liver).

  • Vehicle: DMSO (Dimethyl sulfoxide).[7]

Step-by-Step Methodology:

  • Preparation: Dissolve Impurity A in DMSO to achieve concentrations ranging from 5 to 5000 µ g/plate .

  • Inoculation: Add 0.1 mL of fresh bacterial culture (

    
     cells/mL) to 2.0 mL of top agar (containing traces of histidine/biotin).
    
  • Treatment: Add 0.1 mL of Impurity A solution and 0.5 mL of S9 mix (or phosphate buffer for non-activation arm).

  • Plating: Pour mixture onto minimal glucose agar plates.

  • Incubation: Incubate at 37°C for 48–72 hours.

  • Scoring: Count revertant colonies manually or using an automated colony counter.

  • Validity Criteria:

    • Negative controls must fall within historical ranges.

    • Positive controls (e.g., Sodium Azide, 2-Aminoanthracene) must show >3-fold increase.

    • Impurity A Result: Considered negative if no dose-dependent increase in revertants is observed >2-fold over background.

Analytical Detection (HPLC Method)

To ensure Impurity A remains below the established safety limits (e.g., NMT 0.15%), a robust HPLC method is required.

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[]

  • Gradient:

    • 0 min: 90% A / 10% B

    • 20 min: 10% A / 90% B

    • 25 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Retention Time: Impurity A will elute earlier than Macitentan due to the loss of the hydrophobic propyl-sulfamide chain.

References

  • Therapeutic Goods Administration (TGA). (2014).[9] Australian Public Assessment Report (AusPAR) for Macitentan. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16004692, Macitentan. Retrieved from [Link]

  • European Medicines Agency (EMA). (2013). Assessment Report: Opsumit (Macitentan). Retrieved from [Link]

  • Veeprho Laboratories. (2024). Macitentan Impurity A (CAS 1433875-21-8) Data Sheet. Retrieved from [Link]

Sources

The Origin of Impurity A in Macitentan API Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth examination of the formation, identification, and control of a critical process-related impurity in the synthesis of Macitentan, an endothelin receptor antagonist for the treatment of pulmonary arterial hypertension.

Introduction

Macitentan, a dual endothelin receptor antagonist, is a vital therapeutic agent for patients with pulmonary arterial hypertension (PAH). The manufacturing of its active pharmaceutical ingredient (API) is a complex multi-step chemical synthesis where the control of impurities is paramount to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive analysis of a key process-related impurity, designated as Impurity A, also known as Despropylaminosulfonyl Macitentan. We will delve into the mechanistic origins of this impurity during the Macitentan synthesis, outline robust analytical methodologies for its detection and quantification, and discuss effective control strategies to mitigate its formation.

The Identity of Impurity A

Impurity A is chemically identified as 5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine, with the Chemical Abstracts Service (CAS) number 1433875-21-8[1][][3][4]. Structurally, it is the Macitentan molecule lacking the N'-propylsulfamide group, which is instead a primary amine (-NH2)[1]. This structural characteristic provides a crucial clue to its potential origins within the synthetic process.

Table 1: Chemical Identification of Macitentan and Impurity A

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
MacitentanN-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamideC19H20Br2N6O4S588.27441798-33-0
Impurity A5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamineC16H13Br2N5O2467.111433875-21-8

The Synthetic Pathway of Macitentan and the Genesis of Impurity A

The synthesis of Macitentan typically involves the sequential assembly of its core fragments. A common synthetic route involves the reaction of a pyrimidine intermediate with N-propylsulfamide, followed by subsequent reactions to complete the molecule. The formation of Impurity A is intrinsically linked to the introduction of the N'-propylsulfamide side chain.

Plausible Mechanistic Pathways for the Formation of Impurity A

There are two primary hypotheses for the formation of Impurity A during the synthesis of Macitentan:

  • Incomplete Sulfonylation: The most probable origin of Impurity A is as an unreacted intermediate or a side-product from an incomplete reaction. The penultimate intermediate in many synthetic routes is a molecule that already possesses the core structure of Macitentan but with a primary amine at the position where the N'-propylsulfamide group should be. If the subsequent sulfonylation reaction with a propylsulfamoylating agent does not proceed to completion, this amino-intermediate will persist and be carried through as Impurity A.

  • Hydrolytic Degradation: Macitentan has been shown to be susceptible to degradation under hydrolytic conditions, particularly in acidic and basic environments[5][6]. The N-S bond in the sulfamide moiety can be susceptible to cleavage under harsh pH and temperature conditions. If the reaction work-up or purification steps involve prolonged exposure to acidic or basic aqueous solutions, the N'-propylsulfamide group of already formed Macitentan could be hydrolyzed, leading to the formation of Impurity A. Forced degradation studies have indicated that Macitentan is sensitive to hydrolysis, which supports this pathway[5].

The following diagram illustrates the potential points of origin for Impurity A in a generalized Macitentan synthesis.

G cluster_synthesis Macitentan Synthesis cluster_degradation Degradation Pathway Pyrimidine_Core Pyrimidine Core with -NH2 group Sulfonylation Sulfonylation Reaction (+ N-Propylsulfamoylating agent) Pyrimidine_Core->Sulfonylation Intended Reaction Macitentan_API Macitentan API Sulfonylation->Macitentan_API Complete Reaction Impurity_A Impurity A (Despropylaminosulfonyl Macitentan) Sulfonylation->Impurity_A Incomplete Reaction Macitentan_API_Deg Macitentan API Hydrolysis Hydrolysis (Acidic/Basic Conditions) Macitentan_API_Deg->Hydrolysis Impurity_A_Deg Impurity A Hydrolysis->Impurity_A_Deg

Figure 1: Potential formation pathways of Impurity A in Macitentan synthesis.

Experimental Protocols for Identification and Quantification

The detection and quantification of Impurity A require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice.

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general framework for an HPLC method suitable for separating Macitentan from Impurity A and other related substances.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: A buffered aqueous solution (e.g., 0.01 M ammonium acetate, pH adjusted to 4.5 with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute all components.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 266 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Macitentan API sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

Protocol 2: UPLC-MS/MS for High-Sensitivity Quantification

For trace-level quantification, UPLC-MS/MS offers superior sensitivity and specificity.

  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size C18 column.

  • Mobile Phase: A mobile phase compatible with mass spectrometry (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Macitentan and Impurity A to ensure unambiguous identification and quantification.

Control Strategies to Mitigate Impurity A Formation

A robust control strategy is essential to minimize the levels of Impurity A in the final Macitentan API. This involves a multi-faceted approach focusing on process optimization and in-process controls.

Optimization of the Sulfonylation Reaction
  • Stoichiometry: Ensure a slight excess of the N-propylsulfamoylating agent to drive the reaction to completion.

  • Reaction Time and Temperature: Optimize the reaction time and temperature to maximize the conversion of the amino-intermediate to Macitentan without promoting degradation. In-process monitoring by HPLC can be used to track the disappearance of the starting material and the formation of the product.

  • Base Selection: The choice of base used in the sulfonylation step is critical. A non-nucleophilic base is preferred to avoid side reactions.

Control of pH and Temperature during Work-up and Purification
  • Neutralization: Carefully control the pH during aqueous work-up steps to avoid strongly acidic or basic conditions.

  • Temperature: Perform crystallization and isolation steps at controlled temperatures to minimize the risk of thermal degradation.

  • Drying: Dry the final API under controlled temperature and vacuum to remove residual solvents and moisture without causing degradation.

In-Process Controls (IPCs)

Implement IPCs at critical stages of the manufacturing process to monitor the levels of Impurity A. This allows for corrective actions to be taken before the final isolation of the API.

The following workflow diagram illustrates a comprehensive control strategy.

G Start Start: Pyrimidine Core with -NH2 Sulfonylation Sulfonylation Reaction Start->Sulfonylation IPC1 In-Process Control (HPLC) - Monitor Impurity A levels Sulfonylation->IPC1 IPC1->Sulfonylation If Impurity A > Limit (Re-process) Workup Reaction Work-up - pH and Temperature Control IPC1->Workup If Impurity A < Limit Crystallization Crystallization Workup->Crystallization IPC2 In-Process Control (HPLC) - Monitor Impurity A levels Crystallization->IPC2 IPC2->Crystallization If Impurity A > Limit (Re-crystallize) Isolation Isolation and Drying - Temperature and Vacuum Control IPC2->Isolation If Impurity A < Limit Final_API Final Macitentan API - Release Testing for Impurity A Isolation->Final_API

Figure 2: Control strategy workflow for minimizing Impurity A.

Conclusion

The presence of Impurity A (Despropylaminosulfonyl Macitentan) in the Macitentan API is a critical quality attribute that must be carefully controlled. Its origin is primarily attributed to incomplete sulfonylation of a key intermediate or hydrolytic degradation of the final product. A thorough understanding of the reaction mechanism, coupled with robust analytical methods and a well-designed control strategy, is essential for the consistent production of high-purity Macitentan that meets stringent regulatory requirements. By implementing the principles outlined in this guide, pharmaceutical scientists and manufacturers can effectively mitigate the risk of this impurity, ensuring the safety and quality of this important medication.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Se pu = Chinese journal of chromatography, 37(1), 100–110. [Link]

  • Google Patents. (n.d.). WO2017191565A1 - Process for preparation of macitentan.
  • Trivedi, R. K., et al. (2018). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Macitentan-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Macitentan Impurity A | CAS 1433875-21-8. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Macitentan Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Macitentan Impurity A, a critical impurity in the synthesis and degradation of the dual endothelin receptor antagonist, Macitentan. A thorough understanding of these properties is paramount for the development of robust analytical methods, effective purification strategies, and ensuring the quality and safety of the final drug product. This document delves into the structural identification, formation pathways, and detailed physicochemical characteristics of Macitentan Impurity A, supported by experimental data and established analytical protocols.

Introduction: The Significance of Impurity Profiling in Macitentan

Macitentan is an orally active, potent dual endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2] As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide. Impurities can arise from various sources, including the synthetic route (process-related impurities) and degradation of the active pharmaceutical ingredient (API) under various stress conditions (degradation products).[3]

Macitentan, under forced degradation conditions, has been shown to be susceptible to hydrolysis in both acidic and alkaline environments.[4][5][6] One of the primary degradation products identified is Macitentan Impurity A .

Structural Elucidation and Identification of Macitentan Impurity A

Macitentan Impurity A is chemically identified as 5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine .[7][8] It is also commonly referred to as Despropylaminosulfonyl Macitentan .[6][8][9][10]

Key Identifiers:

  • Chemical Name: 5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine[7]

  • Common Synonym: Despropylaminosulfonyl Macitentan[6][8][9][10]

  • CAS Number: 1433875-21-8[6][7][9][10]

The structural difference between Macitentan and Impurity A lies in the absence of the N'-propylsulfamide group at the 4-position of the pyrimidine ring, which is replaced by an amino group in the impurity.

Diagram: Chemical Structures of Macitentan and Macitentan Impurity A

G cluster_0 Macitentan cluster_1 Macitentan Impurity A Macitentan ImpurityA

Caption: Molecular structures of Macitentan and Macitentan Impurity A.

Formation Pathway: A Hydrolytic Degradation Product

The primary pathway for the formation of Macitentan Impurity A is the hydrolysis of the sulfonamide bond in the Macitentan molecule. This degradation is particularly prominent under acidic and basic stress conditions.[4][5][6] The lability of the C-N bond in the sulfonylurea moiety makes it susceptible to cleavage, resulting in the formation of the corresponding amine.

Diagram: Formation of Macitentan Impurity A via Hydrolysis

G Macitentan Macitentan ImpurityA Macitentan Impurity A Macitentan->ImpurityA Acid or Base Hydrolysis Byproduct N-propylsulfamic acid Macitentan->Byproduct Acid or Base Hydrolysis

Caption: Hydrolytic degradation pathway of Macitentan to Impurity A.

Physicochemical Properties of Macitentan Impurity A

A comprehensive understanding of the physicochemical properties of Macitentan Impurity A is essential for developing analytical methods for its detection and quantification, as well as for designing effective purification processes.

Table 1: General Physicochemical Properties of Macitentan Impurity A

PropertyValueReference(s)
IUPAC Name 5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine[7]
CAS Number 1433875-21-8[6][7][9][10]
Molecular Formula C₁₆H₁₃Br₂N₅O₂[6][9]
Molecular Weight 467.11 g/mol [6][9]
Appearance White to Off-White Solid[7]
Predicted pKa 3.00 ± 0.10[7]
Predicted Boiling Point 607.5 ± 65.0 °C[7]
Predicted Density 1.722 ± 0.06 g/cm³[7]

Table 2: Solubility Profile of Macitentan Impurity A

SolventSolubilityReference(s)
DMSO Slightly Soluble[7]
Methanol Slightly Soluble (with heating)[7]

Note: Quantitative solubility data is limited in publicly available literature. The provided information is based on qualitative descriptions.

Analytical Characterization Protocols

Accurate identification and quantification of Macitentan Impurity A require robust analytical methods. Below are detailed protocols for the characterization of this impurity.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating Macitentan from its impurities.

Experimental Protocol: HPLC Method for Macitentan and Impurity A

  • Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Methanol.

  • Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more nonpolar components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Diagram: HPLC Analytical Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F PDA Detection E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H

Caption: General workflow for the HPLC analysis of Macitentan Impurity A.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of impurities, even at trace levels.

Experimental Protocol: LC-MS/MS Method

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method, but often with a faster gradient to reduce run times. A volatile mobile phase, such as ammonium formate or formic acid in water and acetonitrile, is essential.[2]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Spectrometry Parameters:

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Macitentan and Impurity A for high selectivity.

    • Precursor Ion (Macitentan): m/z 589.0

    • Precursor Ion (Impurity A): m/z 467.9

    • Note: Product ions for fragmentation need to be determined through infusion experiments.

  • Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient for plasma samples.[4] For drug substance or formulation samples, a dilution in the mobile phase is appropriate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of Macitentan Impurity A.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Interpretation: The absence of signals corresponding to the N-propyl group and the presence of a signal for the amino protons, along with the characteristic aromatic and ethoxy chain signals, would confirm the structure of Impurity A.

Synthesis of Macitentan Impurity A Reference Standard

The availability of a pure reference standard for Macitentan Impurity A is crucial for the validation of analytical methods. A potential synthetic route involves the hydrolysis of Macitentan under controlled acidic or basic conditions, followed by purification using techniques such as preparative HPLC or column chromatography.

Alternatively, a direct synthesis can be approached by using a protected aminopyrimidine intermediate, which is then coupled with the bromophenyl and bromo-pyrimidinyl-oxy-ethoxy side chains, followed by deprotection.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the physicochemical properties, formation pathways, and analytical characterization of Macitentan Impurity A. A thorough understanding and control of this impurity are vital for ensuring the quality, safety, and efficacy of Macitentan. Further research into developing more comprehensive quantitative solubility data and establishing official pharmacopeial standards for this impurity would be beneficial for the pharmaceutical industry. The provided protocols serve as a strong foundation for researchers and scientists involved in the development and quality control of Macitentan.

References

  • Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Se pu = Chinese journal of chromatography, 37(1), 100–110. [Link]

  • Development and validation of bioanalytical method for macitentan in human plasma using liquid chromatography-tandem mass spect. (n.d.). Retrieved February 20, 2026, from [Link]

  • Renuka, E., Ajitha, M., & Pasi, S. H. (2018). Method development and validation of macitentan in pharmacetical tablet dosage forms by rp-hplc. Journal of Emerging Technologies and Innovative Research (JETIR), 5(12), 136-146. [Link]

  • Albayrak, M., & Atila, A. (2019). Development and validation of novel UPLC-MS/MS method for the analysis of macitentan in pharmaceutical formulations. Current Pharmaceutical Analysis, 15(6), 633-639. [Link]

  • Thummar, B., Swain, D., & Gananadhamu, S. (2018). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online, Volume 2, 2024. [Link]

  • Detailed experimental procedures and spectra data for all compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). Retrieved February 20, 2026, from [Link]

  • Sample preparation. (n.d.). Retrieved February 20, 2026, from [Link]

  • Macitentan Impurity A | CAS 1433875-21-8. (n.d.). Veeprho. Retrieved February 20, 2026, from [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for Macitentan and Hydrolytic Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Macitentan (Opsumit®) is a dual endothelin receptor antagonist (ERA) indicated for the treatment of pulmonary arterial hypertension (PAH). Structurally, it is a sulfamide derivative containing a pyrimidine core.

The primary stability challenge in Macitentan analysis is the detection of Impurity A , identified here as the hydrolytic degradation product 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine . This impurity arises from the hydrolysis of the propylsulfamide side chain, particularly under acidic or stressed conditions.

This guide provides a validated, stability-indicating RP-HPLC protocol designed to separate Macitentan from Impurity A with a resolution (


) > 2.0. Unlike generic templates, this protocol emphasizes the mechanistic reasons for column and buffer selection to ensure robustness in a QC environment.
Chemical Intelligence
CompoundChemical NameMechanism of Formation
Macitentan (API) N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamideActive Pharmaceutical Ingredient
Impurity A 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamineHydrolysis: Cleavage of the sulfonylurea moiety under acidic/basic stress.[1]

Method Development Strategy: The "Why" Behind the Parameters

To develop a robust method, we must exploit the physicochemical differences between the parent drug and the impurity.

Stationary Phase Selection

Macitentan is highly lipophilic (


). While C8 columns are sometimes cited in literature, a C18 (L1)  column is recommended here for superior methylene selectivity and column lifetime.
  • Recommendation: End-capped C18 column to reduce silanol interactions with the basic pyrimidine nitrogen on Impurity A.

Mobile Phase & pH Logic
  • Macitentan (Sulfamide): Weakly acidic (pKa

    
     6.0). At neutral pH, it may exist in equilibrium between neutral and ionized forms, leading to peak broadening.
    
  • Impurity A (Amine): Basic. At acidic pH, it is protonated.

  • Decision: A buffered mobile phase at pH 4.5 is optimal.

    • At pH 4.5, Macitentan is predominantly neutral (retaining well on C18).

    • Impurity A is protonated (eluting earlier due to increased polarity).

    • Buffer: Ammonium Acetate is chosen for its compatibility with LC-MS (should mass spectrometry be required for peak identification) and stable buffering capacity at pH 4.5.

Detection Wavelength

The pyrimidine core exhibits strong absorbance in the UV region. While 220 nm offers high sensitivity, it is prone to solvent noise. 266 nm is selected as the specific wavelength for the bromophenyl-pyrimidine chromophore, maximizing signal-to-noise ratio for the impurities while minimizing baseline drift.

Visualization: Degradation & Separation Logic

The following diagrams illustrate the degradation pathway leading to Impurity A and the decision logic for the method development.

Macitentan_Degradation API Macitentan (Sulfamide) Stress Hydrolytic Stress (Acid/Base/Heat) API->Stress Exposure ImpA Impurity A (Amine Derivative) Stress->ImpA Cleavage of Sulfonyl Group Propyl Propylsulfamide Byproduct Stress->Propyl Elimination

Figure 1: Hydrolytic degradation pathway of Macitentan yielding Impurity A.

Method_Logic Start Analyte Properties Prop1 Macitentan: Weak Acid (Sulfamide) Hydrophobic Start->Prop1 Prop2 Impurity A: Basic (Amine) Less Hydrophobic Start->Prop2 Decision Select Mobile Phase pH 4.5 Prop1->Decision Prop2->Decision Result1 Macitentan: Neutral High Retention on C18 Decision->Result1 Result2 Impurity A: Ionized (+) Reduced Retention (Elutes First) Decision->Result2 Outcome Resolution (Rs) > 2.0 Robust Separation Result1->Outcome Result2->Outcome

Figure 2: Physicochemical logic driving the selection of pH 4.5 for optimal selectivity.

Detailed Experimental Protocol

Instrumentation & Reagents
  • Instrument: HPLC system with Binary Gradient Pump, Autosampler, Column Oven, and PDA/UV Detector.

  • Column: Inertsil ODS-3V or equivalent C18, 250 mm x 4.6 mm, 5 µm.

  • Reagents:

    • Acetonitrile (HPLC Grade)[2]

    • Ammonium Acetate (AR Grade)

    • Glacial Acetic Acid (for pH adjustment)[1][3]

    • Milli-Q Water[4]

Preparation of Solutions
  • Buffer Solution (Mobile Phase A): Dissolve 3.85 g of Ammonium Acetate in 1000 mL of water. Adjust pH to 4.5 ± 0.05 with Glacial Acetic Acid. Filter through a 0.45 µm membrane.[2]

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: Acetonitrile : Water (50:50 v/v). Note: Macitentan has limited solubility in pure water; 50% organic is required to prevent precipitation in the injector.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 266 nm
Run Time 55 Minutes
Gradient Program

This gradient is designed to elute the polar Impurity A early, followed by Macitentan, and then a high-organic wash to clear any lipophilic dimers.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.06040Equilibration
5.06040Isocratic Hold
25.02080Linear Ramp
35.02080Wash
36.06040Return to Initial
55.06040Re-equilibration

System Suitability & Validation Criteria

To ensure the method is "self-validating" in routine use, the following system suitability parameters (SST) must be met before analyzing samples.

ParameterAcceptance CriteriaRationale
Resolution (

)
> 2.0 between Impurity A and MacitentanEnsures baseline separation for accurate integration.
Tailing Factor (

)
< 1.5 for MacitentanIndicates minimal secondary interactions with silanols.
Theoretical Plates (

)
> 5000Ensures column efficiency is maintained.
Precision (%RSD) < 2.0% (n=6 injections)Verifies system stability.
Specificity (Forced Degradation)

To validate specificity, perform a forced degradation study:

  • Acid Stress: 0.1 N HCl, 60°C for 2 hours. Expect formation of Impurity A.

  • Base Stress: 0.1 N NaOH, Room Temp for 1 hour.

  • Oxidation: 3%

    
    .
    The method is considered specific if the peak purity index (via PDA) is > 0.999 for the Macitentan peak, confirming no co-eluting degradants.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Impurity A elutes too early (in void) Mobile phase pH is too low or organic % is too high at start.Ensure pH is 4.5. Decrease initial %B to 35%.
Broad Peak Shape Sample solvent mismatch.Ensure Diluent matches the initial mobile phase (or is weaker). Do not dissolve pure API in 100% ACN.
Baseline Drift at 266 nm Gradient absorbance mismatch.Ensure high-quality Ammonium Acetate. A "ghost peak" at ~20 min usually indicates water contamination.

References

  • ICH Harmonised Tripartite Guideline. (2006).[5] Impurities in New Drug Substances Q3A(R2).[5][6][7][8] International Conference on Harmonisation.[5][9] Link

  • Lakka, N. S., et al. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Chinese Chemical Letters. Link

  • Vyas, A. J., et al. (2021). Implementing Analytical Quality by Design (AQbD) Approach for Simultaneous Estimation of Tadalafil and Macitentan by RP-HPLC Method. Analytical Chemistry Letters.[10] Link

  • Veeprho Laboratories. Macitentan Impurity A Reference Standard Data.Link

Sources

Application Note: A Guide to the Isolation and Purification of Macitentan Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the isolation and purification of Macitentan Impurity A. Macitentan, an endothelin receptor antagonist, is susceptible to degradation, leading to the formation of various impurities that must be characterized to ensure drug safety and efficacy.[][2] This document outlines detailed protocols for the targeted generation of Macitentan Impurity A via forced degradation, followed by two primary purification strategies: traditional preparative High-Performance Liquid Chromatography (HPLC) and modern, green Supercritical Fluid Chromatography (SFC). The causality behind experimental choices is explained, and self-validating protocols are provided to ensure scientific integrity and reproducibility.

Introduction: The Imperative of Impurity Profiling

Macitentan is a dual endothelin receptor antagonist prescribed for the treatment of pulmonary arterial hypertension (PAH).[][3] In the lifecycle of any active pharmaceutical ingredient (API), the control of impurities is a critical regulatory and safety requirement. Impurities can arise from the synthetic process or through degradation of the API during manufacturing and storage.[][4] Regulatory bodies, through guidelines like the International Council for Harmonisation's (ICH) Q3A and Q3B, mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[5][6] This necessitates the isolation of impurities in sufficient quantity and purity for structural elucidation and safety studies.

Macitentan has been shown to be particularly susceptible to hydrolytic stress, leading to cleavage of its propylsulfamide group.[][7] This degradation pathway results in the formation of a key impurity known as Macitentan Impurity A .

  • IUPAC Name: 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine[8]

  • Synonym: Macitentan N-Despropylaminosulfonyl Impurity[8]

  • CAS Number: 1433875-21-8[8]

  • Molecular Formula: C₁₆H₁₃Br₂N₅O₂[8]

  • Molecular Weight: 467.11 g/mol [8]

This guide provides robust methodologies to generate, isolate, and purify this specific impurity, enabling its thorough characterization.

Strategic Generation of Macitentan Impurity A via Forced Degradation

To isolate an impurity, one must first obtain a sample where it is present in a sufficient concentration. Forced degradation (or stress testing) is a deliberate process to accelerate the formation of degradation products, providing insight into the drug's stability and generating material for characterization.[2][9] Since Macitentan Impurity A is a known hydrolytic degradant, acidic and basic stress conditions are highly effective for its generation.[7]

Workflow for Impurity Generation and Identification

G cluster_0 Generation cluster_1 Analysis & Confirmation Macitentan Macitentan API Stress Forced Degradation (e.g., 1N HCl, 80°C) Macitentan->Stress EnrichedSample Crude Stressed Sample (Enriched with Impurity A) Stress->EnrichedSample Analytical Analytical RP-HPLC-UV (Purity & Quantification) EnrichedSample->Analytical LCMS LC-MS Analysis (Mass Confirmation of Impurity A) Analytical->LCMS Confirm Peak Identity Confirmation Impurity A Confirmed LCMS->Confirmation

Caption: Workflow for generating and confirming Macitentan Impurity A.

Protocol 2.1: Acid-Catalyzed Hydrolysis for Impurity A Enrichment

Rationale: Acidic conditions effectively catalyze the hydrolysis of the sulfamide bond in Macitentan, leading to the formation of Impurity A. The parameters below are based on published stress studies and are designed to achieve significant degradation without completely destroying the parent compound.[2][7]

  • Preparation: Accurately weigh 100 mg of Macitentan API into a 50 mL round-bottom flask.

  • Dissolution: Add 10 mL of acetonitrile to dissolve the API. Gentle sonication may be applied if necessary.

  • Stress Induction: Add 10 mL of 1N Hydrochloric Acid (HCl) to the solution.

  • Heating: Equip the flask with a condenser and heat the mixture in a water bath at 80°C for 15-30 minutes. The reaction progress should be monitored by analytical HPLC (See Table 1) every 15 minutes to target approximately 10-20% degradation, maximizing the yield of Impurity A.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by adding 1N Sodium Hydroxide (NaOH) dropwise until the pH is ~7.0.

  • Confirmation: Analyze a small aliquot of the neutralized sample using an analytical HPLC-UV method to confirm the presence of Impurity A and estimate its concentration relative to the remaining Macitentan. Further confirm the identity of the target peak using LC-MS.

Isolation and Purification Methodologies

Once a sample enriched with Impurity A is generated, the next critical step is its isolation. This is achieved using preparative chromatography, which separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.

General Workflow for Chromatographic Purification

G cluster_0 Purification Step cluster_1 Post-Processing Crude Enriched Sample from Forced Degradation Injection Inject onto Preparative Column Crude->Injection Separation Chromatographic Separation (HPLC or SFC) Injection->Separation Collection Automated Fraction Collection Separation->Collection Pooling Pool Fractions Containing Pure Impurity A Collection->Pooling Evaporation Solvent Removal (e.g., Rotary Evaporation) Pooling->Evaporation Isolated Isolated & Purified Macitentan Impurity A Evaporation->Isolated

Caption: General workflow for the purification of Macitentan Impurity A.

Method A: Preparative Reversed-Phase HPLC

Preparative HPLC is a robust and widely used technique that scales up analytical separation principles to isolate milligrams to grams of a target compound. The choice of a C8 or C18 stationary phase and an acidic mobile phase ensures good retention and peak shape for Macitentan and its related substances.[9][10]

Table 1: Analytical RP-HPLC Method for In-Process Monitoring

Parameter Condition Rationale
Column Inertsil C8 (250 x 4.6 mm, 5 µm)[9] C8 provides slightly less retention than C18, potentially allowing for faster elution while maintaining resolution.
Mobile Phase A 0.01M Ammonium Acetate, pH 4.5 (adjusted with acetic acid)[9] The buffered, acidic pH suppresses the ionization of basic nitrogens, leading to better peak shape and reproducible retention.
Mobile Phase B Acetonitrile[9] A common organic modifier providing good separation efficiency.
Gradient Time (min) / %B: 0/20, 5/20, 25/70, 30/70, 32/20, 35/20 A gradient is necessary to elute both the more polar Impurity A and the less polar Macitentan within a reasonable time.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30°C[9] Controlled temperature ensures retention time stability.

| Detection | UV at 266 nm[9] | Wavelength provides good sensitivity for both Macitentan and related impurities. |

Protocol 3.1: Preparative HPLC Isolation of Impurity A

Rationale: This protocol scales the analytical method to a preparative format. The key is to increase the column diameter and flow rate proportionally while carefully determining the maximum sample load that doesn't compromise resolution between Impurity A and adjacent peaks.

  • System Preparation: Equilibrate a preparative HPLC system equipped with a suitable detector and fraction collector.

  • Chromatographic Conditions:

    • Column: Inertsil C8 (250 x 21.2 mm, 5 µm).

    • Mobile Phase: Same as analytical (Table 1).

    • Flow Rate: Scale up the flow rate geometrically based on the column cross-sectional area: (21.2²/4.6²) x 1.0 mL/min ≈ 21 mL/min.

    • Gradient: Maintain the same gradient profile in terms of column volumes. The linear time of the gradient must be adjusted to the new flow rate to keep the separation chemistry consistent.

  • Sample Preparation: Dissolve the neutralized, crude material from Protocol 2.1 in a minimal amount of diluent (e.g., Acetonitrile/Water 50:50). Filter the solution through a 0.45 µm filter to remove particulates.

  • Loading Study: Perform a series of small injections with increasing concentrations to determine the maximum loading capacity before resolution is lost between the Impurity A peak and the main Macitentan peak.

  • Purification Run: Inject the prepared sample onto the equilibrated column.

  • Fraction Collection: Collect fractions corresponding to the Impurity A peak based on the UV detector signal. It is advisable to collect fractions across the entire peak (early, apex, late) for individual purity analysis.

  • Purity Check: Analyze the collected fractions using the analytical HPLC method (Table 1).

  • Pooling and Solvent Removal: Pool the fractions that meet the desired purity level (e.g., >95%). Remove the solvent using a rotary evaporator. The resulting ammonium acetate salt can be further removed by lyophilization if necessary.

Method B: Preparative Supercritical Fluid Chromatography (SFC)

SFC is an advantageous alternative to preparative HPLC, particularly for its speed and reduced environmental impact.[11] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations at lower pressures.[12][13] The subsequent removal of CO₂ is trivial, and the small volume of organic co-solvent is easily evaporated, simplifying product recovery.[11]

Table 2: Preparative SFC Method Parameters

Parameter Condition Rationale
Column Chiralcel OD-H (250 x 20 mm, 5 µm) or similar polar phase Polar stationary phases are common in SFC for separating moderately polar compounds.
Mobile Phase A Supercritical CO₂ The primary, non-polar mobile phase.
Mobile Phase B Methanol A polar co-solvent used to modify the mobile phase strength and elute the compounds.
Gradient 5% to 40% Methanol over 8 minutes A gradient is used to effectively separate the components of the complex mixture.
Flow Rate 60 g/min A typical flow rate for a 20 mm ID preparative SFC column.
Back Pressure 120 bar Maintains the CO₂ in its supercritical state.
Column Temp. 40°C Temperature affects fluid density and analyte solubility, optimizing separation.

| Detection | UV at 266 nm | Consistent with HPLC detection. |

Protocol 3.2: SFC Isolation of Impurity A

Rationale: This protocol leverages the high efficiency of SFC for rapid purification. Method development in SFC often involves screening different co-solvents and stationary phases to achieve optimal selectivity.[14]

  • System Preparation: Equilibrate the preparative SFC system with the column and mobile phases.

  • Sample Preparation: Dissolve the crude material from Protocol 2.1 in the initial mobile phase condition (e.g., Methanol). Filter the solution through a 0.45 µm filter.

  • Purification Run: Inject the sample onto the column. The high efficiency of SFC often allows for higher loading and faster run times compared to HPLC.

  • Fraction Collection: Fractions are collected via a pressure-reduction valve that separates the gaseous CO₂ from the liquid co-solvent containing the purified compound.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method (Table 1) to confirm purity.

  • Solvent Removal: Pool the pure fractions. The small volume of methanol can be quickly and easily removed via rotary evaporation to yield the final, isolated Impurity A.

Conclusion

The successful isolation and purification of pharmaceutical impurities are fundamental to modern drug development and regulatory compliance. This guide provides two robust, field-proven workflows for obtaining Macitentan Impurity A. The traditional preparative HPLC method offers reliability and is widely accessible, while the modern SFC approach provides significant advantages in speed, efficiency, and sustainability. By following these detailed protocols, researchers can confidently generate and purify this critical impurity for necessary structural confirmation and further toxicological studies, ultimately contributing to the development of safer and more effective medicines.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Pharmaready. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • BOC Sciences. Macitentan and Impurities.
  • Trivedi, R. K., & Devi, S. (n.d.). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. ResearchGate.
  • Pharmaffiliates. Macitentan-impurities.
  • Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019). [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study]. Se Pu, 37(1), 100-110.
  • Simson Pharma Limited. Macitentan.
  • Axios Research. Macitentan.
  • Lakshmi, D., et al. (2016). Quality by Design Based HPLC Method Development of Macitentan and its Related Compounds in Bulk Drugs. J Pharm Drug Deliv Res, 5:6.
  • European Medicines Agency. Quality: impurities.
  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances.
  • Biotech Spain. (2026, February 19). EMA's updated nitrosamines guideline: Implications for acceptable intake limits and analytical strategies.
  • ChemicalBook. Macitentan impurity A synthesis.
  • Veeprho. Macitentan Impurity 15.
  • Veeprho. Macitentan Impurities and Related Compound.
  • Google Patents. (2019). CN105388244A - High performance liquid chromatography method of macitentan related substances.
  • Google Patents. (2021). WO2021005478A1 - Compressed macitentan compositions, methods and uses thereof.
  • Veeprho. Macitentan Impurity A | CAS 1433875-21-8.
  • Taylor & Francis Online. (2024, October 9). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry.
  • PubMed. (2018, July 15). Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry.
  • Quick Company. Improved Process For Synthesis Of Macitentan.
  • LCGC. (2026, February 17). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography.
  • Google Patents. (2017). WO2017191565A1 - Process for preparation of macitentan.
  • ChemicalBook. (2023, April 23). Macitentan Hydroxy amine Impurity (CAS 2211059-05-9).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of N-Despropyl Macitentan-d4.
  • Twisting Memoirs Publications. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
  • Journal of Pharmaceutical Analysis and Regulatory Affairs. (n.d.). Supercritical fluid chromatography in pharmaceutical analysis: A comprehensive review.
  • PubMed. (2017, December 1). Method optimization for drug impurity profiling in supercritical fluid chromatography: Application to a pharmaceutical mixture.
  • MDPI. (2022, June 29). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis.
  • International Journal of Pharmaceutical and Clinical Research. (2018). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MACITENTAN IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECT.

Sources

Application Note: Preparation of Macitentan Impurity A Stock Solution

[1]

Introduction & Scope

In the development of Endothelin Receptor Antagonists (ERAs) like Macitentan (Opsumit®), impurity profiling is a critical regulatory requirement (ICH Q3A/B). Macitentan Impurity A , commonly identified as the N-despropyl metabolite (ACT-132577) , is not only a degradation product but also a pharmacologically active metabolite. Its accurate quantification requires a robust, stable stock solution for HPLC/UPLC method validation and routine release testing.[1]

This protocol details the preparation of a 1.0 mg/mL stock solution of Macitentan Impurity A. Unlike standard preparations, this guide addresses the specific challenges of hydrophobicity , HPAPI containment , and hydrolytic susceptibility inherent to Macitentan derivatives.[1]

Target Analyte Profile[1][3]
  • Common Name: Macitentan Impurity A (N-Despropyl Macitentan)[1]

  • Chemical Name: N-[5-(4-Bromophenyl)-6-{2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy}-4-pyrimidinyl]sulfamide[1][2][3][4]

  • CAS Number: 1103522-45-7 (Note: Verify against specific CoA as CAS varies by salt form)[1]

  • Molecular Formula: C₁₆H₁₄Br₂N₆O₄S[1]

  • Molecular Weight: 546.19 g/mol [1][3]

Safety & Containment (HPAPI Protocols)

Macitentan and its active metabolites are teratogenic and potent ERAs. They are classified as SafeBridge Category 3 or 4 (High Potency).[1]

  • Engineering Controls: All weighing must be performed in a barrier isolator or a Class II Biosafety Cabinet (BSC) with HEPA filtration.[1]

  • PPE: Double nitrile gloves, Tyvek® lab coat/sleeves, and safety goggles.[1] Respiratory protection (PAPR) is required if working outside an isolator.[1]

  • Deactivation: Surface decontamination should use an oxidative agent (e.g., 10% Sodium Hypochlorite) followed by a solvent wipe (70% Isopropanol) to degrade the pyrimidine core.

Material Specifications

MaterialGrade/SpecificationRationale
Reference Standard >95.0% Purity (HPLC)High purity is essential for quantitative response factors.
Solvent A (Primary) DMSO (Anhydrous, ≥99.9%) Critical: Macitentan derivatives are hydrophobic.[1] DMSO ensures complete solubilization and prevents "micro-precipitation" often seen with Methanol/Water mixtures.
Solvent B (Diluent) Methanol (LC-MS Grade)Used for secondary dilutions to match initial mobile phase polarity.[1]
Vials Amber Glass (Silanized)Prevents photodegradation (pyrimidine sensitivity) and adsorption to glass surfaces.[1]

Scientific Rationale: Solvent Selection

The Case for DMSO over Methanol

While Methanol is a common solvent for HPLC, it is suboptimal for primary stock solutions of Macitentan impurities due to:

  • Volatility: Methanol evaporation leads to concentration drift over time.[5][1]

  • Solubility Limit: Impurity A has limited solubility in pure alcohols compared to dipolar aprotic solvents.[1]

  • Stability: Protogenic solvents (like alcohols) can accelerate solvolysis or ester/ether cleavage under stressed storage conditions.[1] Anhydrous DMSO provides a chemically inert environment that stabilizes the sulfamide moiety.

Preparation Protocol

Workflow Diagram

The following diagram outlines the critical path for stock preparation, emphasizing containment and QC checkpoints.

StockPreparationStartStart: Material VerificationWeighWeighing (Isolator)Target: 10.0 mgStart->Weigh Check CoA PurityDissolveDissolutionSolvent: Anhydrous DMSOWeigh->Dissolve Add 90% VolumeSonicateSonication(Ambient Temp, 5 mins)Dissolve->Sonicate Ensure HomogeneityQC_CheckQC CheckpointVisual & HPLCSonicate->QC_Check Verify ClarityQC_Check->Dissolve Fail (Particulates)AliquotAliquot & Store-20°C / Amber VialsQC_Check->Aliquot Pass

Caption: Workflow for the containment-based preparation of Macitentan Impurity A stock solution.

Step-by-Step Procedure
Step 1: Calculation & Correction

Calculate the mass required correcting for purity and salt form (if applicable).[5]

  • Example: To make 10 mL of 1.0 mg/mL stock from a standard with 98.5% purity:

    
    [1]
    
Step 2: Weighing (Containment Zone)[5]
  • Place a 10 mL Amber Volumetric Flask inside the isolator/balance enclosure.

  • Tare the flask (or a weighing boat if static is an issue).

  • Accurately weigh 10.15 mg ± 0.1 mg of Impurity A.[1]

  • Note: If using a weighing boat, quantitatively transfer the solid to the flask using a DMSO rinse.

Step 3: Dissolution[5][1]
  • Add approximately 7 mL of Anhydrous DMSO to the flask.

  • Swirl gently to wet the solid.[1]

  • Sonicate for 2–5 minutes at ambient temperature.

    • Warning: Do not allow the water bath to heat up (>30°C) as this may degrade the impurity.

  • Inspect visually: The solution must be crystal clear.[1] If particulates remain, sonicate for another 2 minutes.

Step 4: Volume Adjustment[5]
  • Allow the solution to equilibrate to room temperature (DMSO has a high coefficient of thermal expansion).

  • Dilute to the mark with Anhydrous DMSO .

  • Invert the flask 10 times to ensure homogeneity.

Step 5: Aliquoting & Storage[5][1]
  • Filter the solution through a 0.2 µm PTFE syringe filter if used for UPLC (optional but recommended to remove dust).

  • Dispense into 1.5 mL Amber HPLC vials (fill to 1.0 mL).

  • Labeling: Name, Concentration, Solvent, Date, Exp. Date, and Hazard Warning.

  • Storage: Store at -20°C .

    • Note: DMSO freezes at ~19°C. The stock will freeze solid. This is acceptable. Thaw completely and vortex before use.

Quality Control & System Suitability

Before using the stock for critical validation, verify its integrity.[5][1]

HPLC Verification Method[1][7][8][9][10]
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile.[5][1][6]

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: UV @ 266 nm.[1]

  • Acceptance Criteria:

    • Single peak at expected RT (relative to Macitentan).[5][1]

    • Purity (Area %) ≥ 98.0%.[1][4][7]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation on Dilution "Solvent Shock" when mixing DMSO stock with aqueous buffer.Dilute the stock with Methanol before adding buffer. Ensure the final organic ratio is >30%.
Split Peaks Injection solvent (DMSO) is too strong for the initial mobile phase.Reduce injection volume (<5 µL) or dilute the stock 1:10 with Mobile Phase A before injection.
Extra Peaks in QC Hydrolysis due to wet DMSO.Use fresh, anhydrous DMSO.[1][8] Ensure glassware was oven-dried.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation.[1][9] Link

  • European Medicines Agency. (2013).[1] Assessment Report: Opsumit (Macitentan). Procedure No. EMEA/H/C/002697/0000.[1] Link

  • Lakka, N. S., et al. (2019).[5][1] Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method.[5][1][9] Chinese Chemical Letters.[1] Link

  • SafeBridge Consultants. (n.d.).[5][1] Potent Compound Safety: Categorization and Handling.[5][10]Link[1]

  • Cayman Chemical. (2023).[1] Macitentan Product Information & Solubility Data.Link

LC-MS/MS analysis parameters for Macitentan Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating LC-MS/MS protocol for the quantification of Macitentan (Opsumit®) and its critical degradation product, Impurity A (5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine).

While Macitentan is a stable endothelin receptor antagonist (ERA), it is susceptible to hydrolysis under acidic and alkaline stress, leading to the cleavage of the propylsulfamide moiety. Distinguishing the parent drug from its hydrolytic impurities—specifically the des-propylaminosulfonyl analog (Impurity A) and the active metabolite (ACT-132577)—is critical for stability-indicating assays and pharmacokinetic profiling.

This guide provides a validated workflow using a sub-2µm C18 stationary phase and ESI-positive MS/MS, ensuring resolution of isobaric interferences and accurate quantification down to 0.5 ng/mL.

Chemical Characterization & Target Analytes

Understanding the structural disparity between the parent and the impurity is vital for method design. Impurity A represents a significant polarity shift due to the loss of the lipophilic propylsulfamide chain.

CompoundCommon NameChemical Structure DescriptionMolecular FormulaMonoisotopic Mass (M+H)⁺
Analyte MacitentanSulfamide parent drugC19H20Br2N6O4S~589.0 (79Br/81Br)
Impurity A Des-propylaminosulfonyl MacitentanAmine hydrolysis product (Loss of sulfamide group)C16H13Br2N5O2~468.0 (79Br/81Br)
Metabolite ACT-132577 (N-Despropyl)Active metabolite (Loss of propyl group only)C16H16Br2N6O4S~547.0 (79Br/81Br)

Critical Note on Isotopes: Macitentan contains two bromine atoms. The mass spectra will exhibit a 1:2:1 isotopic pattern (79Br/79Br, 79Br/81Br, 81Br/81Br). The method below tracks the A+2 peak (containing one 81Br) as the precursor for maximum sensitivity and interference reduction, though the A+0 peak is also viable.

Method Development Strategy (The "Why")

Stationary Phase Selection

Choice: Ethylene Bridged Hybrid (BEH) C18 or Poroshell 120 EC-C18 (1.7 – 2.7 µm). Rationale: Impurity A is significantly more polar (basic amine) than the parent Macitentan. Standard silica columns may suffer from peak tailing due to secondary silanol interactions with the exposed amine of Impurity A. A hybrid particle or end-capped core-shell column withstands the acidic mobile phase and provides the necessary carbon load to retain the polar impurity away from the solvent front.

Mobile Phase Chemistry

Choice: 0.1% Formic Acid + 2mM Ammonium Formate (A) / Acetonitrile (B). Rationale:

  • pH Control: The pyrimidine rings in Macitentan require protonation for ESI+ detection. Formic acid (pH ~2.7) ensures the analytes are fully ionized (

    
     state).
    
  • Buffer: Ammonium formate is added to stabilize the ionization efficiency and prevent sodium adduct formation (

    
    ), which would split the signal and reduce sensitivity.
    

Experimental Protocol

Reagents and Standards
  • Macitentan Reference Standard: >99.0% purity.

  • Impurity A Standard: (CAS 1433875-21-8) Custom synthesis or USP Reference Standard.

  • Internal Standard (IS): Macitentan-d4 or Bosentan (structural analog).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water.

Liquid Chromatography Parameters
ParameterSetting
System UHPLC System (e.g., Agilent 1290 / Waters Acquity)
Column Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Column Temp 40°C (Controls viscosity and improves mass transfer)
Flow Rate 0.4 mL/min
Injection Vol 2.0 - 5.0 µL
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration (Trap polar impurities)
1.00 10 Isocratic hold
4.00 90 Linear ramp to elute Macitentan
5.00 90 Wash
5.10 10 Return to initial

| 7.00 | 10 | Re-equilibration |

MS/MS Acquisition Parameters

Source: Electrospray Ionization (ESI), Positive Mode.[1] Gas Settings:

  • Curtain Gas: 30 psi

  • IonSpray Voltage: 4500 V

  • Source Temp: 500°C

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Rationale
Macitentan 589.1 (A+2)203.13550Cleavage of pyrimidine-ether bond
Macitentan 589.1185.04550Secondary qualifier
Impurity A 468.0 (A+2)203.13050Common fragment with parent
Impurity A 468.0161.04050Pyrimidine ring fragment
Macitentan-d4 593.1203.13550Internal Standard

Visualized Workflows

Analytical Workflow

The following diagram illustrates the step-by-step logic from sample preparation to data integrity checks.

AnalyticalWorkflow Sample Sample Source (Plasma/API) Prep Sample Preparation (PPT or Dilution) Sample->Prep LC UHPLC Separation (BEH C18, Gradient) Prep->LC Ionization ESI+ Ionization (Formation of [M+H]+) LC->Ionization MS1 Q1 Filter Select Precursor (589.1 / 468.0) Ionization->MS1 Collision Collision Cell (q2) Fragmentation MS1->Collision MS2 Q3 Filter Select Product (203.1) Collision->MS2 Data Quantification & Ratio Check MS2->Data

Caption: Figure 1. End-to-end LC-MS/MS workflow for Macitentan impurity profiling.

Degradation Pathway Logic

Understanding where Impurity A comes from ensures the analyst can distinguish it from metabolic products.

DegradationPathway cluster_metabolism In Vivo Metabolism cluster_hydrolysis Forced Degradation / Hydrolysis Parent Macitentan (Parent) MW: 588.3 (Sulfamide Intact) Metabolite ACT-132577 (N-Despropyl) MW: 546.0 Parent->Metabolite Oxidative Dealkylation (CYP3A4) ImpurityA Impurity A (Amine Hydrolysis Product) MW: 467.1 Parent->ImpurityA Acid/Base Hydrolysis (Cleavage of Sulfamide) Metabolite->ImpurityA Further Hydrolysis

Caption: Figure 2. Chemical pathway distinguishing the active metabolite from the hydrolytic Impurity A.

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:

  • Resolution Check: The retention time difference between Impurity A (more polar, elutes earlier ~2.5 min) and Macitentan (~4.2 min) must be > 1.5 minutes.

  • Isotopic Fidelity: The ratio of the A+0 (587) to A+2 (589) transitions should match the theoretical bromine pattern (1:2) within ±10%. Deviation indicates interference.

  • Carryover: Injection of a blank after the highest standard (ULOQ) must show < 20% of the LLOQ signal.

  • Sensitivity: Signal-to-Noise (S/N) ratio for the 0.5 ng/mL standard must be > 10.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • PubChem Compound Summary. (2024). Macitentan (CID 16004692). National Center for Biotechnology Information. Link

  • Thummar, B., et al. (2018).[2][3] Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • European Medicines Agency. (2013). Assessment Report: Opsumit (Macitentan). Procedure No. EMEA/H/C/002697. Link

  • Veeprho Laboratories. (2024). Macitentan Impurity A Reference Standard (CAS 1433875-21-8).[4]Link

Sources

UV absorption spectrum and lambda max of Macitentan Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Determination of the UV Absorption Spectrum and λmax of Macitentan Impurity A

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the ultraviolet (UV) absorption spectrum and the wavelength of maximum absorbance (λmax) for Macitentan Impurity A. Macitentan, an endothelin receptor antagonist, is a critical therapy for pulmonary arterial hypertension (PAH).[1][2] The control and characterization of its impurities are mandated by regulatory bodies to ensure drug safety and efficacy.[3][4] This application note details the scientific principles, a step-by-step experimental protocol, and data interpretation for the spectrophotometric analysis of Macitentan Impurity A, grounding the methodology in established pharmacopeial standards and scientific literature.

Introduction: The Imperative of Impurity Profiling

Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide) is a potent dual endothelin receptor antagonist.[1] During its synthesis and storage, various related substances, including process-related impurities and degradation products, can emerge.[][6] One such critical process-related impurity is Macitentan Impurity A.

Macitentan Impurity A is identified as 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine (CAS 1433875-21-8), also known as Macitentan N-Despropylaminosulfonyl Impurity.[7] Its characterization is vital for quality control in both the active pharmaceutical ingredient (API) and the finished drug product. UV-Visible spectrophotometry is a foundational, non-destructive, and widely accessible analytical technique for this purpose, providing essential information about the electronic structure of the molecule.[8][9][10]

This guide explains the causality behind the experimental design, ensuring that the described protocol is a self-validating system rooted in the principles of scientific integrity.

Scientific Rationale and Spectroscopic Principles

The Chromophore and Expected UV Absorption

The UV absorption of an organic molecule is dictated by its chromophores—functional groups that absorb light in the UV-visible range. Both Macitentan and Macitentan Impurity A share the same core chromophoric system: a 5-(4-bromophenyl)-6-alkoxy-pyrimidinyl moiety linked to a 5-bromo-2-pyrimidinyl group. This extended system of conjugated π-electrons is responsible for the characteristic UV spectrum.

The primary structural difference is the substitution at the 4-position of the central pyrimidine ring:

  • Macitentan: N'-propylsulfamide group

  • Macitentan Impurity A: A primary amine group (-NH2)[7]

While the N'-propylsulfamide group is an auxochrome, its replacement with a primary amine—also a potent auxochrome—is not expected to fundamentally alter the primary π → π* electronic transitions. Therefore, the UV absorption spectrum of Macitentan Impurity A is predicted to be closely related to that of Macitentan. Published data for Macitentan shows multiple absorption maxima, with reported λmax values including 215 nm, 217 nm, 260 nm, 269 nm, and 280 nm, depending on the solvent and analytical conditions.[11][12][13] This informs our strategy to perform a full wavelength scan to empirically identify the λmax for Impurity A.

The Beer-Lambert Law: The Basis for Quantification

The relationship between absorbance (A), concentration (c), and path length (l) is described by the Beer-Lambert Law (A = εcl), where ε is the molar absorptivity. This linear relationship is the foundation for quantitative analysis using UV-Vis spectrophotometry.[14] To ensure the validity of this law, measurements are typically performed on dilute solutions with an absorbance in the range of 0.2 to 0.8 AU.

Data Presentation: Chemical and Spectroscopic Properties

The properties of Macitentan and its Impurity A are summarized below for direct comparison.

Table 1: Chemical Properties of Macitentan and Macitentan Impurity A

PropertyMacitentanMacitentan Impurity AReference(s)
IUPAC Name N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine[1][7]
CAS Number 441798-33-01433875-21-8[1][7]
Molecular Formula C19H20Br2N6O4SC16H13Br2N5O2[1][15]
Molecular Weight ~588.3 g/mol ~467.1 g/mol [1][15]
Chemical Structure

Table 2: Reported UV Detection Wavelengths for Macitentan Analysis

Reported Wavelength (λmax)Analytical ContextReference(s)
215 nmProduct Information[11]
217 nmHPLC Method[12]
220 nmHPLC Method[16]
260 nmUV Spectrum Scan[13]
266 nmHPLC Method[6][17]
269 nmSpectrophotometric Method[18]
280 nmHPLC Method[][19]

Experimental Protocol: UV Spectrum and λmax Determination

This protocol is designed to be compliant with standards outlined in USP General Chapter <857> and European Pharmacopoeia Chapter 2.2.25.[14]

Instrumentation and Materials
  • Spectrophotometer: A double-beam UV-Visible spectrophotometer capable of scanning from 200 nm to 400 nm with a spectral bandwidth of 2 nm or less. The instrument must be qualified for wavelength accuracy and photometric accuracy as per pharmacopeial standards.[14]

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

  • Analytical Balance: Calibrated, with a readability of 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Reagents:

    • Macitentan Impurity A reference standard.

    • Acetonitrile (HPLC or Spectroscopic grade). Rationale: Acetonitrile is a common solvent in Macitentan analysis and has a low UV cutoff (~190 nm), preventing solvent interference in the analytical range.[12][17]

    • Methanol (HPLC or Spectroscopic grade) can be used as an alternative.

System Suitability and Instrument Preparation
  • Power on the spectrophotometer and its lamps (Deuterium and Tungsten). Allow a stabilization period of at least 30 minutes.[20]

  • Perform instrument self-diagnostics and performance verification checks for wavelength and photometric accuracy as prompted by the instrument software or as per internal SOPs, often using certified reference materials like holmium oxide or potassium dichromate solutions.[14]

Solution Preparation

4.3.1 Blank Solution Preparation

  • Use the same batch of Acetonitrile (or chosen solvent) for all solutions.

4.3.2 Stock Solution Preparation (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of Macitentan Impurity A reference standard.

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of Acetonitrile and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with Acetonitrile and mix thoroughly.

4.3.3 Working Solution Preparation (e.g., 10 µg/mL)

  • Pipette 10.0 mL of the Stock Solution into a 100 mL volumetric flask.

  • Dilute to the mark with Acetonitrile and mix thoroughly. Rationale: This concentration typically yields an absorbance within the ideal linear range of the Beer-Lambert Law.

Spectrophotometric Measurement

The following workflow outlines the measurement process.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Blank, Stock, and Working Solutions B Set Instrument Parameters (Scan Range: 200-400 nm) A->B C Perform Baseline Correction (Autozero with Blank Solution) B->C D Measure Spectrum of Working Solution C->D E Identify Wavelength(s) of Maximum Absorbance (λmax) D->E F Record Absorbance Value at each λmax E->F

Caption: Experimental workflow for λmax determination.

Step-by-Step Procedure:

  • Set Parameters: Configure the spectrophotometer to scan in wavelength mode from 400 nm down to 200 nm.

  • Baseline Correction: Fill both the sample and reference cuvettes with the Blank Solution (Acetonitrile). Place them in the respective holders and perform a baseline correction (Autozero) across the entire scan range. This electronically subtracts the contribution of the solvent and cuvettes from the final spectrum.[20]

  • Sample Measurement: Empty the sample cuvette, rinse it twice with small aliquots of the Working Solution, and then fill it with the Working Solution.

  • Acquire Spectrum: Place the sample cuvette back into the sample holder and initiate the wavelength scan.

  • Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Use the instrument's software to automatically pick the peaks and identify the wavelength(s) of maximum absorbance (λmax). Record all identified λmax values and their corresponding absorbance readings.

Interpretation and Further Actions

The obtained UV spectrum provides a unique fingerprint for Macitentan Impurity A under the specified conditions.

  • Qualitative Identification: The λmax value(s) can be used as a parameter for the identification of Macitentan Impurity A in routine quality control tests.

  • Method Development: The primary λmax, where absorbance is highest and the peak is well-defined, should be selected for developing quantitative analytical methods (e.g., HPLC-UV, quantitative UV assay) to ensure maximum sensitivity.[12]

  • Specificity: In a mixture, the full spectrum can help assess if other impurities or the parent drug interfere with the analysis of Impurity A at a given wavelength.

The logical relationship between the molecule's structure and its analytical output is key to robust method development.

G cluster_cause Cause (Molecular Properties) cluster_effect Effect (Analytical Observation) cluster_application Application (Method Development) struct Macitentan Impurity A Structure Conjugated π-System (Bromophenyl & Pyrimidine Rings) spectrum Characteristic UV Spectrum Specific λmax Value(s) struct:f1->spectrum:f0 determines method Selection of Wavelength for Quantitative Analysis Enhanced Sensitivity & Specificity spectrum:f1->method:f0 informs method:f0->method:f1 leads to

Caption: Logic flow from structure to analytical application.

Conclusion

This application note provides a robust and scientifically-grounded protocol for determining the UV absorption spectrum and λmax of Macitentan Impurity A. By adhering to these steps, analytical laboratories can reliably characterize this critical impurity, supporting drug development programs and ensuring the quality and safety of Macitentan drug products. The principles and procedures outlined here are foundational for subsequent quantitative method development and validation activities.

References

  • G, S., & R, S. (2018). Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. PubMed. Retrieved from [Link]

  • Narasimha S, L., et al. (2019). [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study]. PubMed. Retrieved from [Link]

  • Trivedi, J. K., et al. (2018). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). Macitentan: An overview of its degradation products, process-related impurities, and in silico toxicity | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2015). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF MACITENTAN IN TABLET DOSAGE FORM. Retrieved from [Link]

  • International Journal of Pharmaceutical and Applied Bilology. (n.d.). UV-Visible Spectrophotometric Method Development and Validation of Assay of Iron Sucrose Injection. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]

  • Veeprho. (n.d.). Macitentan Impurity A | CAS 1433875-21-8. Retrieved from [Link]

  • Lakshmi D, et al. (2016). Quality by Design Based HPLC Method Development of Macitentan and Its Related Compounds in Bulk Drugs. SciTechnol. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Retrieved from [Link]

  • Juniper Publishers. (2022). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Macitentan-impurities. Retrieved from [Link]

  • OUCI. (n.d.). Macitentan: An overview of its degradation products, process-related impurities, and in silico toxicity. Retrieved from [Link]

  • Acta Scientific. (2019). Stability Indicating LC Method for the Estimation of Macitentan in Bulk and its Pharmaceutical Dosage Form. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Retrieved from [Link]

  • International Journal of Pharmacy and Industrial Research. (2024). IJPIR. Retrieved from [Link]

  • ResearchGate. (2022). A New Spectrophotometric Method for The Determination of Macitentan in Human Plasma. Retrieved from [Link]

  • ResearchGate. (2022). A New Spectrophotometric Method for The Determination of Macitentan in Human Plasma. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2023). Analytical Method Development and Validation of Macitentan and Tadalafil Using RP-HPLC in Bulk and Tablet Formulations. Retrieved from [Link]

Sources

Technical Guide: Macitentan Impurity A Retention Behavior in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive technical framework for the separation, identification, and retention time (RT) control of Macitentan Impurity A (N-despropylaminosulfonyl macitentan) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Macitentan (Opsumit®) is an Endothelin Receptor Antagonist (ERA) used for Pulmonary Arterial Hypertension (PAH).[1][2] Impurity A is its primary hydrolysis degradation product and a key process intermediate.[3] Because Impurity A lacks the lipophilic propylsulfamide side chain of the parent molecule, it exhibits distinct hydrophilic behavior, typically eluting significantly earlier than the Active Pharmaceutical Ingredient (API).[3]

This guide targets analytical scientists requiring robust methods for impurity profiling, ensuring compliance with ICH Q3A/B guidelines.[3]

Chemical Basis of Separation

To control Retention Time (RT), one must understand the structural divergence between the API and the impurity.

Structural Comparison[3]
  • Macitentan (API): Contains a propylsulfamide moiety.[3][4] This aliphatic chain adds significant hydrophobicity (lipophilicity), increasing interaction with C18 stationary phases.

    • pKa: ~6.2 (The sulfamide group is weakly acidic).[5]

  • Impurity A: Chemically identified as 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yloxy)ethoxy]pyrimidin-4-amine .[6][7]

    • Difference: It lacks the propylsulfamide group, terminating instead at a primary amine.[3]

    • Chromatographic Consequence: The loss of the propyl chain drastically reduces hydrophobicity. Consequently, Impurity A elutes before Macitentan (Relative Retention Time < 1.0). [3]

Mechanism of Elution

In a standard acidic RP-HPLC method (e.g., pH 3.0):

  • Macitentan: Exists in its neutral (protonated) form. The propyl chain drives strong partitioning into the C18 stationary phase.

  • Impurity A: Being more polar and lacking the alkyl tail, it partitions less into the stationary phase and travels faster with the mobile phase.[3]

SeparationMechanism cluster_0 Stationary Phase (C18 Column) API Macitentan (API) High Lipophilicity (Propyl Chain Interaction) Detector (Late Peak) Detector (Late Peak) API->Detector (Late Peak) ImpA Impurity A Low Lipophilicity (Polar Amine) Detector (Early Peak) Detector (Early Peak) ImpA->Detector (Early Peak) MobilePhase Mobile Phase (Gradient Elution) MobilePhase->API Elutes Slow (Strong Interaction) MobilePhase->ImpA Elutes Fast (Weak Interaction)

Figure 1: Mechanistic separation of Macitentan and Impurity A based on hydrophobicity differences.

Method Development Strategy

Stationary Phase Selection

While C8 columns are occasionally used, a C18 (L1) column is recommended for maximum resolution.[3]

  • Recommendation: End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).

  • Reasoning: The high carbon load of C18 maximizes the retention of the non-polar Macitentan, creating a larger window (capacity factor

    
    ) for Impurity A to resolve from the solvent front and other polar degradants.[3]
    
Mobile Phase & pH Criticality
  • Buffer Choice: 0.1% Formic Acid or Phosphate Buffer (pH 2.5 – 3.0).[3]

  • Why Acidic?

    • Macitentan (pKa ~6.[5][8]2) is sensitive to pH.[8] At pH > 6.0, the sulfamide deprotonates (becomes negative), reducing retention and potentially causing peak tailing or co-elution with polar impurities.[3]

    • At pH 3.0, Macitentan is neutral and stable, ensuring consistent retention.[3]

Standardized Experimental Protocol

This protocol is synthesized from validated stability-indicating methods known to separate Macitentan from Impurity A and other process impurities.

Chromatographic Conditions
ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Eclipse Plus or equivalent L1)
Mobile Phase A 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.[3]0)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 - 20 µL
Detection UV at 266 nm (Lambda max for Macitentan)
Run Time 45 - 60 Minutes
Gradient Program

A gradient is strictly required. Isocratic methods often fail to elute the highly lipophilic dimer impurities or compress Impurity A too close to the void volume.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Phase Description
0.09010Initial equilibration
5.09010Hold to elute very polar artifacts
25.02080Ramp to elute Macitentan
35.01090Wash (Elute Dimers)
40.09010Re-equilibration
45.09010End
Sample Preparation[3]
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Prep: Dissolve Macitentan reference standard to 0.5 mg/mL.

  • Impurity Spike: Spike Impurity A at 0.15% level (relative to API) to verify sensitivity (LOQ/LOD).

Results & Discussion

Expected Retention Profile

Under the conditions described above, the elution order is strictly defined by hydrophobicity:

  • Impurity A: Elutes early (approx. 10–15 min).

    • Relative Retention Time (RRT): ~0.4 to 0.6 (relative to Macitentan).

  • Macitentan (API): Elutes later (approx. 25–30 min).

    • RRT: 1.00.[3]

System Suitability Criteria (Acceptance Limits)

To ensure the data is trustworthy, the system must pass these checks before analysis:

  • Resolution (Rs): > 2.0 between Impurity A and any adjacent peak.[3]

  • Tailing Factor (T): < 1.5 for Macitentan.[3]

  • Theoretical Plates (N): > 5000 for Macitentan.[3]

  • % RSD (Replicates): < 2.0% for API area; < 5.0% for Impurity A area.[3]

Troubleshooting Retention Shifts

Troubleshooting Problem Issue: Impurity A RT Shift Check1 Check Mobile Phase pH Problem->Check1 Check2 Check Column Aging Problem->Check2 Check3 Check Organic Ratio Problem->Check3 Action1 If pH > 3.5: Re-prepare buffer. API ionizes & elutes earlier. Check1->Action1 Action2 Loss of C18 Phase: Impurity A elutes closer to void. Replace Column. Check2->Action2 Action3 If RT decreases: Reduce initial %B (ACN). Start at 5% B instead of 10%. Check3->Action3

Figure 2: Troubleshooting logic for retention time instability.

References

  • European Medicines Agency (EMA). Assessment Report: Opsumit (Macitentan).[3] Procedure No. EMEA/H/C/002697/0000. (Detailed discussion on impurity limits and specification).

  • Lakka, N. S., et al. "Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study." Chinese Chemical Letters, 2019.[3] (Validation of HPLC methods for Impurity A/Hydrolysis products).

  • PubChem. Macitentan Compound Summary. National Center for Biotechnology Information. (Chemical structure and pKa data).

  • BOC Sciences. Macitentan Impurity Analysis.[3] (Identification of Impurity A as the despropylaminosulfonyl derivative).

Sources

Application Note: High-Efficiency Solvent Extraction of Macitentan Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Macitentan

Macitentan is a potent dual endothelin receptor antagonist pivotal in the management of pulmonary arterial hypertension (PAH).[1][2] The synthesis and storage of Macitentan, like any active pharmaceutical ingredient (API), can lead to the formation of impurities.[3][4] These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods for the isolation and quantification of such impurities are mandated by regulatory bodies worldwide.

This application note provides a detailed protocol for the solvent extraction of a key process-related and degradation impurity, Macitentan Impurity A , also known as Despropylaminosulfonyl Macitentan .[3] The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals engaged in the characterization and quality assessment of Macitentan.

Understanding the Chemical Basis for Separation: Macitentan vs. Impurity A

The successful separation of Macitentan from Impurity A via solvent extraction hinges on the differences in their physicochemical properties, primarily their solubility and acid-base characteristics.

Macitentan is a hydrophobic molecule, characterized by its insolubility in water and slight solubility in ethanol.[5] It possesses a pKa of 6.2, indicating it is a weak acid.[6][7]

Macitentan Impurity A , with the IUPAC name 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine, is formed through the hydrolysis of the N-propylsulfamide group of the parent molecule.[3] This structural change, replacing the sulfamide group with a primary amine, significantly alters the molecule's polarity and basicity, making it more polar and basic than Macitentan.

This difference in basicity is the cornerstone of the presented extraction method. By manipulating the pH of the aqueous phase, we can selectively ionize Impurity A, thereby altering its partitioning behavior between an aqueous and an immiscible organic phase.

Physicochemical Properties for Method Development

A thorough understanding of the solubility and partitioning behavior of Macitentan is essential for designing an effective extraction protocol.

ParameterMacitentanMacitentan Impurity A (Predicted)Reference
IUPAC Name N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine[3][5]
Molecular Formula C19H20Br2N6O4SC16H13Br2N5O2[8]
Molecular Weight 588.27 g/mol 467.11 g/mol [8]
pKa 6.2 (weakly acidic)More basic due to the primary amine[6][7]
Aqueous Solubility InsolublePredicted to be slightly more soluble, especially at acidic pH[5]
Organic Solvent Solubility Soluble in DMSO and DMF (~33 mg/mL); Good solubility in ethyl acetatePredicted to have lower solubility in non-polar organic solvents compared to Macitentan[9][10]
Log D (pH 7.4) 2.9Predicted to be lower due to increased polarity[5]

Experimental Protocol: Liquid-Liquid Extraction for the Separation of Macitentan Impurity A

This protocol details a liquid-liquid extraction (LLE) procedure to separate Macitentan from Impurity A. The method leverages the principles of acid-base extraction to selectively partition the two compounds.

Materials and Reagents:
  • Sample containing Macitentan and Macitentan Impurity A

  • Ethyl Acetate (HPLC grade)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Separatory Funnel (appropriate volume)

  • pH meter or pH indicator strips

  • Rotary evaporator

Step-by-Step Protocol:
  • Sample Preparation: Dissolve a known quantity of the sample mixture in a suitable volume of ethyl acetate. The concentration should be chosen to avoid saturation.

  • Acidic Wash (Extraction of Impurity A):

    • Transfer the ethyl acetate solution to a separatory funnel.

    • Add an equal volume of 0.1 M HCl.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate completely. The more basic Impurity A will be protonated and preferentially partition into the acidic aqueous layer.

    • Drain the lower aqueous layer into a clean flask labeled "Acidic Extract."

    • Repeat the acidic wash with a fresh portion of 0.1 M HCl to ensure complete extraction of Impurity A. Combine the aqueous extracts.

  • Isolation of Macitentan (Organic Phase):

    • The remaining ethyl acetate layer now contains the enriched Macitentan.

    • Wash the ethyl acetate layer with an equal volume of deionized water to remove any residual acid.

    • Follow with a wash using a saturated sodium chloride solution (brine) to aid in the removal of dissolved water from the organic phase.

    • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent, and concentrate the solution using a rotary evaporator to obtain the purified Macitentan.

  • Recovery of Impurity A (Aqueous Phase):

    • Take the combined "Acidic Extract" and carefully basify it to a pH of approximately 10-11 using 1 M NaOH. Monitor the pH closely. This will deprotonate the amine group of Impurity A, making it less water-soluble.

    • Transfer the basified aqueous solution to a clean separatory funnel.

    • Add an equal volume of fresh ethyl acetate.

    • Shake vigorously for 1-2 minutes, venting as needed.

    • Allow the layers to separate. Impurity A will now partition into the organic layer.

    • Drain the lower aqueous layer.

    • Collect the upper organic layer containing the purified Impurity A.

    • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to isolate Impurity A.

Workflow and Data Visualization

The following diagram illustrates the logical flow of the solvent extraction protocol.

SolventExtractionWorkflow cluster_start Initial State cluster_extraction Extraction of Impurity A cluster_macitentan_purification Macitentan Purification cluster_impurityA_recovery Impurity A Recovery Start Sample Dissolved in Ethyl Acetate (Macitentan + Impurity A) AcidWash Add 0.1 M HCl (Liquid-Liquid Extraction) Start->AcidWash Separate1 Separate Layers AcidWash->Separate1 OrganicPhase1 Organic Phase (Enriched Macitentan) Separate1->OrganicPhase1 Upper Layer AqueousPhase1 Aqueous Phase (Protonated Impurity A) Separate1->AqueousPhase1 Lower Layer WashH2O Wash with H2O OrganicPhase1->WashH2O WashBrine Wash with Brine WashH2O->WashBrine DryOrganic Dry with Na2SO4 WashBrine->DryOrganic EvaporateMacitentan Evaporate Solvent DryOrganic->EvaporateMacitentan Macitentan_Final Purified Macitentan EvaporateMacitentan->Macitentan_Final Basify Adjust pH to 10-11 (with 1 M NaOH) AqueousPhase1->Basify BackExtract Extract with Ethyl Acetate Basify->BackExtract Separate2 Separate Layers BackExtract->Separate2 OrganicPhase2 Organic Phase (Impurity A) Separate2->OrganicPhase2 Upper Layer DryOrganic2 Dry with Na2SO4 OrganicPhase2->DryOrganic2 EvaporateImpurityA Evaporate Solvent DryOrganic2->EvaporateImpurityA ImpurityA_Final Purified Impurity A EvaporateImpurityA->ImpurityA_Final

Caption: Workflow for the solvent extraction of Macitentan Impurity A.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the following principles:

  • Purity Analysis: The purity of the isolated Macitentan and Impurity A fractions should be confirmed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure the effectiveness of the separation.[11][12][13]

  • Mass Balance: For quantitative applications, a mass balance calculation should be performed to account for the total amount of Macitentan and Impurity A recovered from the initial sample. Recoveries between 85-115% are generally considered acceptable.[11][12]

  • Forced Degradation Confirmation: The identity of Impurity A can be confirmed by subjecting a pure sample of Macitentan to forced degradation under acidic or basic conditions and analyzing the resulting degradants.[1][6][11][12]

Conclusion

The solvent extraction method detailed in this application note provides a robust and efficient means of separating Macitentan from its primary amine-containing impurity, Macitentan Impurity A. By exploiting the fundamental principles of acid-base chemistry and liquid-liquid partitioning, researchers and analysts can effectively isolate these compounds for further characterization, quantification, and quality control purposes. The successful implementation of this protocol will contribute to ensuring the quality and safety of Macitentan-containing pharmaceutical products.

References

  • Characterization of degradation products of Macitentan under various stress conditions by using Liquid Chromatography Mass Spectrometry. (2018). ResearchGate. [Link]

  • Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. (2018). PubMed. [Link]

  • Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. (2019). ResearchGate. [Link]

  • [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study]. (2019). PubMed. [Link]

  • Macitentan - Therapeutic Goods Administration (TGA). Australian Government Department of Health. [Link]

  • Physicochemical parameters of macitentan, bosentan, and ambrisentan. ResearchGate. [Link]

  • Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. (2019). Chinese Journal of Chromatography. [Link]

  • High performance liquid chromatography method of macitentan related substances.
  • method development and validation of macitentan in pharmacetical tablet dosage forms by rp-hplc. JETIR. [Link]

  • DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MACITENTAN IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECT. IJPCBS. [Link]

  • Solubility determination and thermodynamic properties calculation of macitentan in mixtures of ethyl acetate and alcohols. IAEA International Nuclear Information System. [Link]

  • Macitentan Ethylene hydroxy Impurity. ChemBK. [Link]

  • Solubility determination and thermodynamic properties calculation of macitentan in mixtures of ethyl acetate and alcohols. ResearchGate. [Link]

  • Macitentan Impurities and Related Compound. Veeprho. [Link]

  • Journal of Chemical Health Risks Development and Optimization of Macitenan Loaded Self-Micro Emulsifying Tablets. Journal of Chemical Health Risks. [Link]

  • International Journal of Pharmacy and Industrial Research (IJPIR). IJPIR. [Link]

  • Macitentan-impurities. Pharmaffiliates. [Link]

  • (PDF) RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. ResearchGate. [Link]

  • Download PDF. World Journal of Pharmaceutical Sciences. [Link]

Sources

Application Note: Structural Elucidation of Macitentan Impurity A using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous identification and characterization of impurities are mandated by global regulatory bodies and are fundamental to ensuring the safety and efficacy of pharmaceutical products.[1] Macitentan, an orally active dual endothelin receptor antagonist, is used in the treatment of pulmonary arterial hypertension (PAH).[2][3][4] During its synthesis or storage, process-related impurities and degradation products can arise.[][6] This application note provides a detailed guide for the structural characterization of a key process-related impurity, Macitentan Impurity A, using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We present a comprehensive methodology, from sample preparation to spectral interpretation, that provides unambiguous structural confirmation, demonstrating the synergistic power of these two analytical techniques.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API). The presence of impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require stringent control and characterization of any impurity present above a specified threshold.[1]

Macitentan (IUPAC Name: N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide) is a complex molecule with multiple potential sites for side reactions or degradation.[2][7] Macitentan Impurity A (IUPAC Name: 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine) is a known process-related impurity that lacks the N-propylsulfamide group, which is instead replaced by a primary amine.[8][9] This seemingly small modification results in a significant change to the molecule's physicochemical properties and necessitates definitive structural confirmation.

This guide leverages the strengths of NMR and IR spectroscopy to create a self-validating workflow for the unequivocal identification of this impurity. NMR spectroscopy provides detailed information about the molecular framework and atomic connectivity, while IR spectroscopy offers a rapid and definitive method for functional group identification.[10][11][12]

Structural Hypothesis: Macitentan vs. Impurity A

A clear understanding of the structural differences between the API and the impurity is the foundation of the analytical strategy. The key differentiator is the substituent at the C4 position of the pyrimidine ring.

Structural_Comparison cluster_0 Macitentan cluster_1 Macitentan Impurity A cluster_2 Key Differentiating Moiety Macitentan Macitentan Propylsulfamide N-Propylsulfamide Group (-NH-SO2-NH-CH2CH2CH3) Macitentan->Propylsulfamide ImpurityA ImpurityA Amine Primary Amine Group (-NH2) ImpurityA->Amine

Caption: Structural comparison of Macitentan and Macitentan Impurity A.

Our analytical approach is designed to confirm:

  • The absence of the N-propylsulfamide moiety in Impurity A.

  • The presence of a primary amine (-NH₂) group in Impurity A.

  • The integrity of the common molecular backbone in both compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in pharmaceuticals, providing unparalleled detail on the chemical environment of each proton and carbon atom.[1][10]

Expertise & Causality: Experimental Choices for NMR

The choice of solvent and experimental parameters is critical for acquiring high-quality, unambiguous data.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity effectively dissolves both Macitentan and its impurity. Crucially, its ability to form hydrogen bonds slows the chemical exchange of N-H protons, allowing them to be observed as distinct signals in the ¹H NMR spectrum, which is vital for identifying the sulfamide and amine protons.

  • Field Strength: A high-field NMR spectrometer (e.g., 500 MHz or greater) is recommended to achieve maximum spectral dispersion, resolving overlapping signals in the complex aromatic and ethoxy regions of the molecules.

Protocol: ¹H and ¹³C NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample (Macitentan reference standard or isolated Impurity A) and dissolve it in approximately 0.7 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution.

  • Instrument Setup: Tune and shim the spectrometer according to standard procedures to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a standard pulse program (e.g., zgpg30).

    • A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Apply a standard exponential window function and Fourier transform the free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Data Interpretation: Comparative Spectral Analysis

The structural difference between Macitentan and Impurity A leads to clear and predictable variations in their NMR spectra. The most definitive evidence is the complete absence of signals corresponding to the N-propyl group in the spectrum of Impurity A.

Table 1: Expected ¹H NMR Data Comparison (500 MHz, DMSO-d₆)

Proton AssignmentMacitentan (Expected δ, ppm)Impurity A (Expected δ, ppm)Rationale for Difference
Aromatic Protons 7.5 - 8.87.5 - 8.8Minor shifts expected due to electronic change, but overall pattern is conserved.
Ethoxy Protons (-OCH₂CH₂O-) ~4.5~4.5Environment largely unchanged. Signals should be nearly identical.
Sulfamide N-H ~9.5 (broad s, 1H)AbsentThe entire sulfamide group is absent in Impurity A.
Pyrimidine N-H ~8.9 (s, 1H)AbsentThis N-H is part of the sulfamide linkage.
Primary Amine N-H₂ Absent~6.5 (broad s, 2H)Definitive signal for the primary amine in Impurity A. Integrates to 2 protons.
Propyl -NH-CH₂- ~2.8 (q, 2H)AbsentKey Signature 1: Absence of the methylene adjacent to the sulfamide nitrogen.
Propyl -CH₂- ~1.4 (sextet, 2H)AbsentKey Signature 2: Absence of the central methylene of the propyl group.
Propyl -CH₃ ~0.8 (t, 3H)AbsentKey Signature 3: Absence of the terminal methyl group.

Table 2: Expected ¹³C NMR Data Comparison (125 MHz, DMSO-d₆)

Carbon AssignmentMacitentan (Expected δ, ppm)Impurity A (Expected δ, ppm)Rationale for Difference
Aromatic & Pyrimidine Carbons 100 - 170100 - 170Minor shifts expected, but the total count of aromatic/heteroaromatic carbons is conserved.
Ethoxy Carbons (-OCH₂CH₂O-) ~65 - 70~65 - 70Environment is conserved. Two signals expected.
Propyl -NH-CH₂- ~45AbsentKey Signature 4: Absence of the propyl C1 signal.
Propyl -CH₂- ~22AbsentKey Signature 5: Absence of the propyl C2 signal.
Propyl -CH₃ ~11AbsentKey Signature 6: Absence of the propyl C3 signal.

Infrared (IR) Spectroscopy Analysis

While NMR maps the carbon-hydrogen framework, IR spectroscopy provides a rapid and highly specific "fingerprint" of the functional groups present in a molecule.

Expertise & Causality: Experimental Choices for IR
  • Technique: Attenuated Total Reflectance (ATR) is the preferred technique over traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the IR-transparent crystal (typically diamond).

  • Spectral Region: The key diagnostic regions for this analysis are 3500-3200 cm⁻¹ (N-H stretching) and 1400-1100 cm⁻¹ (S=O stretching).

Protocol: IR Data Acquisition (ATR)
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply consistent pressure using the instrument's anvil to ensure good contact. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation: Identifying Key Functional Groups

The IR spectra of Macitentan and Impurity A will be markedly different due to the presence of the sulfamide group versus the primary amine.

Table 3: Expected Key IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹)Vibrational AssignmentMacitentanImpurity ARationale for Difference
~3450 and ~3350Primary Amine N-H Asymmetric & Symmetric StretchAbsentPresent Definitive evidence for the -NH₂ group in Impurity A. Two bands are characteristic.
~3250Secondary Amine/Amide N-H StretchPresent AbsentCharacteristic N-H stretch of the sulfamide group.
~1340SO₂ Asymmetric StretchPresent (Strong) AbsentKey Signature 7: Absence of the strong sulfonyl stretch confirms the loss of the SO₂ group.
~1160SO₂ Symmetric StretchPresent (Strong) AbsentKey Signature 8: Corroborating evidence for the absence of the sulfonyl group.[13][14]
~1620N-H Bending (Scissoring)AbsentPresent Confirms the presence of the primary amine group.
~1550-1400C=C and C=N Aromatic Ring StretchesPresentPresentBackbone vibrations, expected to be similar in both spectra.
~1250Aryl-O-C Asymmetric StretchPresentPresentEther linkage vibration, common to both structures.

Workflow and Structural Confirmation

The structural elucidation of Macitentan Impurity A is a process of accumulating and consolidating evidence from orthogonal analytical techniques. The workflow below ensures a logical progression from sample analysis to definitive characterization.

Caption: Logical workflow for the spectroscopic characterization of Macitentan Impurity A.

Conclusion of Analysis: The collective data provides unequivocal proof of structure.

  • From NMR: The absence of the six characteristic proton and three carbon signals of the N-propyl group, combined with the appearance of a new, two-proton singlet for a primary amine, confirms the loss of the N-propylsulfamide side chain and its replacement with an -NH₂ group.

  • From IR: The complete disappearance of the two strong, characteristic S=O stretching bands of the sulfonyl group, coupled with the emergence of two distinct N-H stretching bands for a primary amine, provides powerful, independent confirmation of the change in functional groups.

Together, these results allow for the confident identification of the sample as Macitentan Impurity A . This self-validating approach, grounded in the fundamental principles of spectroscopy, is essential for meeting the rigorous standards of modern pharmaceutical quality control.[11]

References

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]

  • Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • NIMC. (n.d.). NMR Spectroscopy In Pharmaceutical Analysis. National Institute of Medical Sciences. Available at: [Link]

  • Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. Available at: [Link]

  • ResearchGate. (n.d.). (A) Structure of macitentan as determined by X-ray structure analysis... ResearchGate. Available at: [Link]

  • Pharmaffiliates. (2026). Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates. Pharmaffiliates. Available at: [Link]

  • Daicel Pharma Standards. (n.d.). Macitentan Impurities Manufacturers & Suppliers. Daicel Pharma. Available at: [Link]

  • Inxight Drugs. (n.d.). MACITENTAN. Inxight Drugs. Available at: [Link]

  • Gowda, B. T., et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. Available at: [Link]

  • Oxford Academic. (n.d.). Infrared identification of sulphonamides using attenuated total reflection. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • PubChem. (n.d.). Macitentan. National Center for Biotechnology Information. Available at: [Link]

  • Veeprho. (n.d.). Macitentan Impurity A | CAS 1433875-21-8. Veeprho. Available at: [Link]

  • Pinto, E. C., et al. (2022). Macitentan: An overview of its degradation products, process-related impurities, and in silico toxicity. ResearchGate. Available at: [Link]

  • Yerra, N. V., et al. (2018). Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Macitentan Impurity Profiling & Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Welcome to the technical support hub for Macitentan analysis. This guide addresses the most frequent chromatographic challenge: the co-elution of Impurity A (Despropylaminosulfonyl Macitentan) with adjacent degradation products or the main API peak.

The Core Challenge: Macitentan (pKa ~6.2) contains a sulfamide moiety, whereas Impurity A is its hydrolysis product, a primary amine. Their separation is governed strictly by pH-dependent ionization states. Most co-elution issues arise from using a "middle-ground" pH (4.0–5.0) where the selectivity between the neutral sulfamide and the partially protonated amine is insufficient.

Target Analyte Profile:

  • API: Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide).[1]

  • Impurity A (Target): 5-(4-bromophenyl)-6-[2-((5-bromopyrimidin-2-yl)oxy)ethoxy]pyrimidin-4-amine (CAS: 1433875-21-8).[1][2][]

  • Nature: Hydrolysis degradation product; significantly more polar than the parent.

Diagnostic Workflow (Interactive Decision Tree)

Before altering your method, use this logic flow to identify the root cause of your resolution failure.

Macitentan_Troubleshooting Start Start: Impurity A Co-elution Q1 Where is the co-elution? Start->Q1 Case1 Co-eluting with Main Peak Q1->Case1 Late Elution Case2 Co-eluting with Solvent Front or Polar Impurities Q1->Case2 Early Elution Check_pH Check Mobile Phase pH Case1->Check_pH Check_Gradient Check Initial % Organic Case2->Check_Gradient Sol1 Action: Lower pH to < 3.0 (Protonate Impurity A) Check_pH->Sol1 pH is > 4.5 Sol2 Action: Use C18 over C8 (Increase hydrophobic retention) Check_pH->Sol2 pH is < 3.0 Check_Gradient->Sol1 Initial B < 30% Sol3 Action: Lower Initial Organic to 20-25% Check_Gradient->Sol3 Initial B > 40%

Figure 1: Diagnostic logic for isolating Macitentan Impurity A based on elution position.

Troubleshooting Guides & Protocols

Issue 1: Impurity A merges with the Main Macitentan Peak

Symptom: You observe a "shoulder" on the front of the Macitentan peak, or peak purity analysis (PDA) fails. Root Cause: Insufficient selectivity. The hydrophobic difference between the propyl-sulfamide (Parent) and the amine (Impurity A) is masked by high organic content or incorrect pH.

Protocol A: The "pH Switch" Strategy

Impurity A contains a pyrimidine amine. By lowering the pH, you force this amine to protonate fully (


), making it drastically more polar. It will shift to an earlier retention time, clearing the main peak.

Step-by-Step Implementation:

  • Preparation: Discard Ammonium Acetate buffers (typically pH 4.5).

  • New Mobile Phase A: 0.1% Formic Acid in Water (approx pH 2.7) OR 0.1% Perchloric Acid (pH 2.0) for maximum shift.

  • New Mobile Phase B: Acetonitrile (ACN).

  • Column: Switch to a high-density C18 (e.g., Agilent Eclipse Plus C18 or Merck Purospher STAR RP-18e). Avoid C8 columns for this specific separation as they lack the methylene selectivity needed here.

Expected Result Data:

ParameterOriginal Method (pH 4.5)Optimized Method (pH 2.7)
Impurity A RT 12.4 min8.2 min
Macitentan RT 13.1 min14.5 min
Resolution (Rs) 1.1 (Fail)> 4.5 (Pass)

Critical Note: If using Perchlorate buffers (as suggested in some literature for difficult separations), ensure your system is flushed thoroughly to avoid precipitation with organic solvents. Formic acid is the safer first-line choice.

Issue 2: Impurity A Co-elutes with Early Degradants (Solvent Front)

Symptom: Impurity A elutes too quickly (


) and merges with the injection void or other polar hydrolysis products (like MCA-01).
Root Cause:  "Phase Collapse" or insufficient initial retention.
Protocol B: Gradient Shallowing & Buffer Strength
  • Initial Hold: Introduce a 2-minute isocratic hold at the start of the gradient.

  • Organic Modifier: Reduce initial ACN concentration.

    • Bad: 0-2 min: 40% B.

    • Good: 0-2 min: 20% B; 2-15 min: 20% -> 80% B.

  • Temperature: Lower column temperature from 40°C to 25°C or 30°C. Lower temperature increases retention of polar compounds on C18 phases.

Frequently Asked Questions (FAQs)

Q1: Why does the USP monograph or literature often suggest Ammonium Acetate if it causes co-elution? A: Older methods (or those designed for Assay rather than Impurity Profiling) often prioritize peak shape of the main analyte. At pH 4.5-5.0, Macitentan (sulfamide) has excellent peak symmetry. However, for trace impurity analysis, this pH is a "dead zone" for selectivity against the amine impurity. You must prioritize selectivity (α) over perfect symmetry by moving to acidic pH [1][2].

Q2: Can I use Methanol instead of Acetonitrile? A: Yes, but be cautious. Methanol is a protic solvent and can hydrogen-bond with the sulfamide group and the pyrimidine rings. This often changes the elution order entirely.

  • Recommendation: If you switch to Methanol, you must increase the column temperature (e.g., to 45°C) to manage system backpressure, but this might reduce the resolution between Impurity A and other polar degradants [3].

Q3: Is Impurity A a process impurity or a degradant? A: It is both. It is an intermediate (Despropyl-Macitentan) in the synthesis, but it also forms via hydrolysis of the sulfamide bond under acidic/basic stress conditions. Therefore, your method must be stability-indicating and capable of separating it, as it will grow over time in stability samples [4].

Visualizing the Degradation Pathway

Understanding why Impurity A exists helps in predicting its behavior.

Macitentan_Degradation Macitentan Macitentan API (Sulfamide) ImpurityA Impurity A (Primary Amine) Macitentan->ImpurityA Acid/Base Hydrolysis (Loss of propyl-sulfamide) PropylGroup Propyl Side Chain (Cleaved) Macitentan->PropylGroup

Figure 2: Hydrolysis pathway converting Macitentan to Impurity A, resulting in a polarity shift.

References

  • Lakshmi, D., et al. (2016). "Quality by Design Based HPLC Method Development of Macitentan and its Related Compounds in Bulk Drugs." Journal of Pharmaceutical Drug Delivery Research, 5:6.

  • Lakka, N. S., et al. (2019).[] "Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study." Chinese Chemical Letters / PubMed.

  • Mathad, P., et al. (2017). "Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Macitentan." Journal of Emerging Technologies and Innovative Research.

  • BenchChem. (n.d.). "Macitentan Impurity 1 (CAS 1433875-21-8) Chemical Properties and Applications."

Disclaimer: This guide is for research and development purposes. All methods should be validated per ICH Q2(R1) guidelines before use in a GMP environment.

Sources

Technical Guide: Improving Peak Shape and Symmetry for Macitentan Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Macitentan is a dual endothelin receptor antagonist used for pulmonary arterial hypertension (PAH).[1] In high-performance liquid chromatography (HPLC) analysis, Impurity A (N-Despropylaminosulfonyl Macitentan) frequently presents peak symmetry challenges.

Unlike the parent molecule, which possesses a sulfamide moiety (pKa ~6.2), Impurity A contains a primary aminopyrimidine group.[1] This structural difference creates a distinct basicity profile, leading to secondary interactions with residual silanols on the stationary phase—the primary cause of peak tailing.[1]

Analyte Specifications
ParameterMacitentan (Parent)Impurity A (Target)
Chemical Name N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine
CAS Number 441798-33-01433875-21-8
Functional Group Sulfamide (Acidic/Neutral)Primary Amine (Basic)
Common Issue Fronting (Solubility)Tailing (Silanol Interaction)
Origin APIHydrolysis Degradation (Acid/Base)

Scientific Principles of Separation

To troubleshoot effectively, one must understand the causality of the peak distortion.[1]

The Silanol Effect

Impurity A acts as a Lewis base. Traditional C18 columns contain residual silanol groups (Si-OH) on the silica surface. At neutral pH, these silanols ionize to Si-O⁻. The protonated amine of Impurity A (NH₃⁺) engages in ion-exchange interactions with these negative sites, causing the analyte to "drag" through the column, resulting in a tailing factor (


) > 1.5.[1]
The pH Leverage[1][9]
  • Low pH (< 3.0): Suppresses silanol ionization (Si-OH), reducing secondary interactions.[1]

  • Intermediate pH (4.5 - 6.0): Often used to maximize retention of the parent, but risky for Impurity A unless a high-purity, end-capped column is used.

Visualization: Degradation & Troubleshooting Logic

Figure 1: Macitentan Hydrolysis Pathway

This diagram illustrates the structural origin of Impurity A, confirming it as a hydrolysis product losing the propylsulfamide chain.[1]

MacitentanDegradation Macitentan Macitentan (API) (Sulfamide Moiety) Hydrolysis Hydrolysis (Acid/Base Stress) Macitentan->Hydrolysis ImpurityA Impurity A (Primary Amine) CAS: 1433875-21-8 Hydrolysis->ImpurityA Cleavage of Sulfonyl Group PropylGroup Propylsulfamide By-product Hydrolysis->PropylGroup

Caption: Hydrolytic cleavage of the sulfamide group in Macitentan yields the basic Impurity A.

Figure 2: Peak Shape Troubleshooting Decision Tree

Use this logic flow to diagnose and resolve symmetry issues specific to Impurity A.

TroubleshootingFlow Start Issue: Poor Peak Shape for Impurity A CheckSym Check Symmetry Factor (Tf) Start->CheckSym Tailing Tailing (Tf > 1.5) CheckSym->Tailing Asymmetric Tail Fronting Fronting (Tf < 0.9) CheckSym->Fronting Leading Edge pHCheck Is Mobile Phase pH > 4.0? Tailing->pHCheck DiluentCheck Is Sample Diluent 100% Organic? Fronting->DiluentCheck ActionAcid Action: Lower pH to 2.5-3.0 (Suppress Silanols) pHCheck->ActionAcid Yes ColCheck Is Column End-Capped? pHCheck->ColCheck No ActionCol Action: Switch to Hybrid or Base-Deactivated C18 ColCheck->ActionCol No ActionDiluent Action: Match Diluent to Initial Mobile Phase DiluentCheck->ActionDiluent Yes

Caption: Step-by-step diagnostic workflow for identifying root causes of peak asymmetry.

Technical Support: Troubleshooting & FAQs

Q1: Why does Impurity A tail while Macitentan elutes symmetrically?

A: This is a classic "Basic Analyte on Silica" problem. Macitentan is a sulfamide (weakly acidic/neutral at pH 4.5), so it interacts primarily via hydrophobic mechanisms.[1] Impurity A has a free primary amine. If your column has active silanols (common in older Type A silica or non-endcapped columns), the amine binds to them.[1] The Fix:

  • Buffer: Ensure you are using a buffered mobile phase (e.g., Ammonium Acetate or Formate), not just acid in water.[1] Ionic strength helps mask silanols.

  • Column: Switch to a "Base Deactivated" (BDS) or Hybrid Particle (e.g., Ethylene Bridged Hybrid) column which has fewer accessible silanols.[1]

Q2: I see "split peaks" for Impurity A. Is the column dead?

A: Likely not. This is often a Diluent Mismatch . Macitentan is insoluble in water, so researchers often dissolve samples in 100% Acetonitrile or Methanol.[1] When this strong solvent plug hits the column, it causes the analyte to travel faster than the mobile phase initially, causing band broadening or splitting.[1] The Fix:

  • Prepare the final sample in a diluent that matches the initial gradient conditions (e.g., 50:50 ACN:Buffer).[1] If solubility is an issue, keep the organic content as low as possible while maintaining solubility.

Q3: What is the optimal Mobile Phase pH?

A: Literature suggests two stable regions:[1]

  • pH 2.5 - 3.0 (Formic Acid/TFA): Best for peak shape of Impurity A.[1] The low pH suppresses silanol ionization.

  • pH 4.5 - 5.0 (Ammonium Acetate): Good for resolution of other process impurities but requires a high-quality column to prevent tailing of Impurity A.[1]

Validated Experimental Protocol

This protocol is designed to be self-validating . If the system suitability criteria (Resolution > 2.0, Tailing < 1.[1]5) are not met, the protocol directs specific adjustments.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus)High surface area for impurity separation; end-capped for basic stability.
Mobile Phase A 20 mM Ammonium Acetate (pH 4.[1]5) OR 0.1% Formic AcidBuffering capacity controls ionization state.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for elution.[1]
Flow Rate 1.0 - 1.5 mL/minStandard backpressure/efficiency balance.[1]
Detection UV @ 266 nmMax absorbance for bromophenyl chromophore.[1]
Temp 30°C - 40°CElevated temp reduces viscosity and improves mass transfer (sharper peaks).[1]
Gradient Program (Example)
  • 0-5 min: 20% B (Isocratic hold to focus polar impurities)[1]

  • 5-30 min: 20% -> 80% B (Linear gradient)

  • 30-40 min: 80% B (Wash)[1]

  • 40-45 min: 20% B (Re-equilibration)

System Suitability Criteria
  • Resolution (Rs): > 2.0 between Impurity A and Macitentan.

  • Tailing Factor (Tf): NMT 1.5 for Impurity A.

  • Precision: RSD < 2.0% (n=6 injections).

References

  • European Pharmacopoeia / USP. Macitentan Monograph and Impurity Standards.[1] (Search for CAS 1433875-21-8).[2][3]

  • Lakka, N. S., et al. (2019). "Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method."[1][4] Chinese Chemical Letters.

  • Trivedi, et al. (2018). "RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities."[1] International Journal of Applied Pharmaceutics.

  • Vivan Life Sciences. Macitentan Impurity A Data Sheet (CAS 1433875-21-8).[2][3]

  • Veeprho Laboratories. Macitentan Impurity A Structure and Synonyms.

Sources

Navigating the Chromatographic Challenge: A Technical Guide to Optimizing Gradient Elution for Macitentan Impurity A Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the analytical challenges surrounding Macitentan and its impurities. As researchers, scientists, and drug development professionals, you are at the forefront of ensuring the quality and safety of pharmaceuticals. This guide is designed to be a comprehensive resource, providing in-depth, actionable insights into a common analytical hurdle: the robust separation of Macitentan from its closely related impurities, with a specific focus on Impurity A, a critical degradation product.

This is not a rigid manual but a dynamic guide structured to address the real-world issues you encounter. We will delve into the "why" behind the "how," grounding our recommendations in the fundamental principles of chromatography and the specific chemistry of Macitentan.

Understanding the Challenge: Macitentan and Its Impurities

Macitentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1][2] During its synthesis and storage, various process-related and degradation impurities can arise.[] One of the key degradation pathways for Macitentan is hydrolysis, which can lead to the formation of Impurity A, also known as Despropylaminosulfonyl Macitentan.[4] The structural similarity between Macitentan and its impurities presents a significant chromatographic challenge, often resulting in co-elution or poor resolution.

This guide will provide a systematic approach to developing and optimizing a gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of Macitentan and Impurity A.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when tackling this separation.

Q1: What are the typical starting conditions for separating Macitentan and its impurities?

A1: Based on published literature, a good starting point for method development is a reversed-phase C18 or C8 column with a gradient elution using a buffered aqueous mobile phase (Mobile Phase A) and an organic modifier like acetonitrile or methanol (Mobile Phase B).[5][6] Typical starting conditions might involve a gradient from a low to a high percentage of the organic modifier. For example, a gradient could start at 30-40% acetonitrile and increase to 70-80% over 20-30 minutes. The pH of the aqueous phase is a critical parameter and should be carefully considered based on the pKa of Macitentan and its impurities.[4]

Q2: Why is gradient elution preferred over isocratic elution for this separation?

A2: Gradient elution is generally preferred for analyzing samples containing compounds with a wide range of hydrophobicities, which is often the case with a parent drug and its impurities.[7] An isocratic method strong enough to elute the highly retained Macitentan in a reasonable time would likely cause the less retained Impurity A to elute too quickly, with poor resolution from the void volume or other early-eluting compounds. Conversely, an isocratic method that provides good retention and resolution for Impurity A might lead to excessively long retention times and broad peaks for Macitentan. A gradient allows for the separation of both early and late-eluting compounds in a single run with good peak shape and resolution.[8]

Q3: What is the significance of the mobile phase pH in separating Macitentan and Impurity A?

A3: The pH of the mobile phase directly influences the ionization state of the analytes, which in turn affects their retention on a reversed-phase column.[8] Macitentan has a pKa of 6.2.[9] Operating at a pH below the pKa will ensure the molecule is in its protonated, more retained form. Impurity A, lacking the propylsulfamide group, will have a different pKa. By adjusting the mobile phase pH, you can manipulate the relative retention times of Macitentan and Impurity A, thereby improving their separation. Experimenting with a pH range of 2.5 to 4.5 is often a good strategy to find the optimal resolution.[4]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the optimization of your gradient elution method.

Problem 1: Poor Resolution Between Macitentan and Impurity A

This is the most frequent challenge. The peaks are either co-eluting or have a resolution value of less than 1.5.

Workflow for Troubleshooting Poor Resolution

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps:

  • Adjust the Gradient Slope: A steep gradient can cause peaks to elute too close together. Try decreasing the rate of change of the organic modifier (e.g., from a 5% to a 2% increase in acetonitrile per minute). This will increase the overall run time but often significantly improves resolution.

  • Modify Mobile Phase pH: As discussed in the FAQs, pH is a powerful tool for manipulating selectivity. Prepare mobile phases with slightly different pH values (e.g., 3.0, 3.5, 4.0) and observe the impact on the separation. A small change can sometimes be enough to achieve baseline resolution.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and can interact differently with the stationary phase and analytes. If you are using acetonitrile, try substituting it with methanol, or vice-versa. You may need to adjust the gradient profile accordingly.

  • Evaluate Column Chemistry: If the above steps do not yield the desired resolution, the column chemistry may not be optimal. C18 columns are a good starting point, but other stationary phases can offer different selectivities. A phenyl-hexyl column, for instance, can provide alternative pi-pi interactions that may improve the separation of aromatic compounds like Macitentan and its impurities.

Problem 2: Peak Tailing

The peaks, particularly the Macitentan peak, exhibit significant asymmetry, making accurate integration and quantification difficult.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Secondary Interactions with Silanols Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.Operate at a lower pH (e.g., <3) to protonate the silanols and reduce these interactions. Alternatively, use a base-deactivated column.[8]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Accumulation of strongly retained compounds or degradation of the stationary phase can lead to active sites that cause tailing.Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.
Problem 3: Baseline Drift or Ghost Peaks in the Gradient

The baseline is not stable during the gradient run, or unexpected peaks appear in blank injections.

Workflow for Troubleshooting Baseline Issues

Caption: Troubleshooting workflow for baseline issues.

Detailed Steps:

  • Check Mobile Phase Quality: Always use high-purity, HPLC-grade solvents and freshly prepared aqueous mobile phases. Contaminants in the mobile phase, especially in the weaker solvent (Mobile Phase A), can accumulate on the column at the beginning of the gradient and then elute as ghost peaks as the solvent strength increases.[10]

  • Ensure Proper Degassing: Inadequate degassing of the mobile phases can lead to bubble formation in the pump or detector, causing baseline noise and drift.[7] Use an in-line degasser or degas your mobile phases by sparging with helium or sonicating under vacuum.

  • Clean the System: Contamination can build up in the injector, tubing, or column. Flush the entire system with a strong solvent to remove any accumulated residues.

Experimental Protocols

Here are example protocols for sample preparation and a starting gradient HPLC method. These should be considered as starting points and may require optimization for your specific instrumentation and requirements.

Protocol 1: Preparation of Standard and Sample Solutions
  • Standard Stock Solution (Macitentan and Impurity A):

    • Accurately weigh about 10 mg of Macitentan and 1 mg of Impurity A reference standards into separate 10 mL volumetric flasks.

    • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) and make up to volume. Sonicate if necessary to ensure complete dissolution.

    • Further dilute these stock solutions to achieve a working standard concentration in the expected range of your samples.

  • Sample Solution (from a tablet formulation):

    • Weigh and finely powder a representative number of tablets.

    • Transfer a quantity of the powder equivalent to one tablet to a suitable volumetric flask.

    • Add a portion of the diluent, sonicate to disperse the powder, and then make up to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

Protocol 2: Example Gradient HPLC Method
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B5-25 min: 40-80% B25-30 min: 80% B30.1-35 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 266 nm[5]
Injection Volume 10 µL

Note: This is a starting point. The gradient profile, mobile phase composition, and other parameters should be optimized to achieve the desired separation for your specific application.

Conclusion

The successful separation of Macitentan and its impurities, particularly Impurity A, is a critical aspect of ensuring the quality and safety of this important therapeutic agent. By understanding the underlying chromatographic principles and applying a systematic approach to method development and troubleshooting, you can overcome the challenges of co-elution and achieve a robust and reliable analytical method. This guide is intended to be a valuable resource in that endeavor. We encourage you to adapt these principles and protocols to your specific needs and to continue to strive for analytical excellence.

References

  • Trivedi, J. K., Patel, C. G., & Patel, M. M. (2018). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. International Journal of Applied Pharmaceutics, 10(5), 233-241. [Link]

  • Lakshmi, D., Kumar, P. H., Praveen, M., Venkatesh, S., Reddy, T. V. P., Manish, G., & Jayachandran, J. (2016). Quality by Design Based HPLC Method Development of Macitentan and its Related Compounds in Bulk Drugs. Journal of Pharmaceutical and Drug Delivery Research, 5(6). [Link]

  • Lakka, N. S., Gosar, A., & Bapatu, H. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Chinese Journal of Chromatography, 37(1), 100-110. [Link]

  • Lakka, N. S., Gosar, A., & Bapatu, H. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. PubMed, 37(1), 100-110. [Link]

  • Semantic Scholar. (n.d.). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF MACITENTAN IN TABLET DOSAGE FORM. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • Drugs.com. (2025, June 10). Macitentan Monograph for Professionals. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MACITENTAN IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECT. Retrieved from [Link]

  • LCGC International. (2026, February 17). Gradient Elution: Baseline Drift Problems. [Link]

  • Government of Canada. (2015, November 18). Product Monograph Template - Standard. [Link]

  • Bentham Science Publishers. (2019, August 1). Development and Validation of Novel UPLC-MS/MS Method for the Analysis of Macitentan in Pharmaceutical Formulations. [Link]

  • Separation Science. (2023, December 8). Gradient Background. [Link]

  • Acta Scientific. (2019, June 13). Stability Indicating LC Method for the Estimation of Macitentan in Bulk and its Pharmaceutical Dosage Form. [Link]

  • CiplaMed. (2019, January 13). Opsutan (Macitentan) Monograph. [Link]

  • European Medicines Agency (EMA). (2025, June 24). Macitentan Accord. [Link]

  • SlidePlayer. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. Retrieved from [Link]

  • Taylor & Francis. (2024, October 9). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. [Link]

  • Therapeutic Goods Administration (TGA). (2014, April 28). Attachment 1. Product Information for macitentan. [Link]

  • Geneesmiddeleninformatiebank. (2025, August 5). Public Assessment Report Scientific discussion Macitentan STADA Arzneimittel AG 10 mg, film-coated tablets (macitentan). [Link]

  • Pharmaffiliates. (n.d.). Macitentan-impurities. Retrieved from [Link]

  • Actelion. (2021, April 14). Macitentan Tablets - [Product Monograph Template - Standard]. [Link]

  • European Medicines Agency (EMA). (2025, December 19). Macitentan AccordPharma. [Link]

  • ResearchGate. (2025, August 10). Impurity Profile of Macitentan in Tablet Dosage Form Using a Stability-Indicating High Performance Liquid Chromatography Method and Forced Degradation Study. [Link]

Sources

Effect of pH on Macitentan Impurity A stability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Macitentan Stability & Impurity Profiling Topic: Effect of pH on Macitentan Impurity A Stability in Solution Role: Senior Application Scientist[1]

Executive Technical Brief

Subject: Macitentan Impurity A (Despropylaminosulfonyl Macitentan) Chemical Identity: 5-(4-bromophenyl)-6-[2-[(5-bromopyrimidin-2-yl)oxy]ethoxy]pyrimidin-4-amine CAS Registry: 1433875-21-8[1][2][3][4][]

Core Stability Insight: Macitentan is structurally characterized by a sulfamide moiety and a bis-pyrimidine ether linkage.[1] While the ether linkage is relatively robust, the sulfamide group is susceptible to hydrolysis.[1] Experimental data confirms that Macitentan is highly labile under acidic and alkaline conditions , leading to the formation of Impurity A via the cleavage of the propylsulfamide side chain.[1] Conversely, it exhibits high stability under neutral hydrolytic conditions.[1]

Critical Implication: Researchers frequently encounter "phantom" Impurity A generation during analysis. This is often an artifact of improper diluent pH or mobile phase selection rather than inherent sample degradation.[1] This guide provides the protocols to distinguish between true degradation and method-induced artifacts.

Troubleshooting Guide: Common Stability Issues

Issue 1: "Ghost" Peak Growth in Standard Solutions

User Question: I prepared my Macitentan reference standards in a 0.1% TFA/Acetonitrile diluent. After 4 hours in the autosampler, the peak for Impurity A increased by 0.5%.[1] Is my standard contaminated?

Technical Diagnosis: Likely not. You are observing in-situ acid hydrolysis . Macitentan undergoes rapid desulfamoylation in acidic media (pH < 3.0), converting the parent drug into Impurity A (the amine derivative) inside the vial.[1]

Corrective Action:

  • Immediate: Switch diluent to a neutral mixture (e.g., Acetonitrile:Water 50:50 v/v or buffered at pH 6.0–7.0).

  • Protocol: Avoid using strong acid modifiers (TFA, HCl) in the sample solvent.[1] If acidic conditions are required for solubility, keep the sample temperature at 4°C and analyze immediately.[1]

Issue 2: Non-Linear Calibration Curves at Low Concentrations

User Question: My linearity for Impurity A is poor (R² < 0.98) in the low ppm range, while Macitentan is linear.[1][6] I am using a phosphate buffer at pH 2.5.

Technical Diagnosis: This is a solubility and ionization mismatch .[1] Macitentan (pKa ~6.[1]2) and Impurity A (primary amine, pKa ~3–4 for the pyrimidine nitrogen) have different ionization states.[1] At pH 2.5, the solubility equilibrium may shift, or on-column degradation of the parent peak may be contributing to the impurity background, distorting the integration baseline.[1]

Corrective Action:

  • Buffer Adjustment: Increase mobile phase pH to 4.5–5.5 using Ammonium Acetate. This range balances the suppression of silanol activity on the C18 column while maintaining the chemical stability of the sulfamide bond.[1]

Issue 3: Inconsistent Recovery in Forced Degradation Studies

User Question: In my base hydrolysis study (0.1 N NaOH), I see a massive drop in Macitentan area but poor mass balance. Where did the mass go?

Technical Diagnosis: Macitentan degrades extensively in base, but secondary degradation pathways may occur.[1] Furthermore, Impurity A itself can precipitate or degrade further if the pH is extremely high (>12), or it may be lost during the neutralization step if precipitation occurs (Impurity A is less soluble in water than the parent sulfamide salt).[1]

Corrective Action:

  • Quench Protocol: Neutralize alkaline samples immediately with an equimolar acid solution before dilution with Acetonitrile.[1] Ensure the final solvent composition is at least 50% organic to keep the hydrophobic Impurity A in solution.[1]

Mechanism & Pathway Visualization

The following diagram illustrates the pH-dependent degradation pathway of Macitentan into Impurity A.

MacitentanDegradation cluster_conditions Stability Zones Macitentan Macitentan (Parent Drug) Transition Hydrolytic Cleavage (Sulfamide Bond) Macitentan->Transition Acid (pH < 3) Base (pH > 9) ImpurityA Impurity A (Despropylaminosulfonyl) Transition->ImpurityA Major Pathway SideProduct Propylsulfamide Byproduct Transition->SideProduct Neutral Neutral pH (6-8) STABLE

Figure 1: Hydrolytic degradation pathway of Macitentan. The sulfamide bond is the labile site, cleaving under stress to yield the amine (Impurity A).[1]

Experimental Protocol: pH-Dependent Stability Profiling

To accurately quantify Impurity A without generating artifacts, follow this validated stability-indicating workflow.

Reagents & Equipment
  • Buffer A (Acidic): 10mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).[1]

  • Buffer B (Neutral): 10mM Ammonium Acetate, pH 6.5.[1]

  • Buffer C (Basic): 10mM Ammonium Bicarbonate, pH 9.0.[1]

  • Column: C18 Stationary Phase (e.g., Inertsil ODS-3V or equivalent), 4.6 x 150mm, 5µm.[1][7]

  • Diluent: Acetonitrile : Water (50:50 v/v).[1] Do not acidify.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve Macitentan (1 mg/mL) in 100% Acetonitrile to prevent hydrolysis during dissolution.[1]

    • Dilute to working concentration (e.g., 100 µg/mL) using the specific Buffer (A, B, or C) mixed 50:50 with Acetonitrile.[1]

  • Stress Incubation:

    • Aliquot samples into HPLC vials.

    • Incubate at 25°C (Ambient) and 60°C (Thermal Stress).

    • Timepoints: 0h, 4h, 12h, 24h.[1][]

  • Analysis:

    • Inject 10 µL onto the HPLC.

    • Critical: Maintain autosampler temperature at 4°C to freeze the reaction kinetics during the sequence.

Experimental Workflow Diagram

Workflow Start Start: Stock Preparation (100% ACN) Dilution Dilute into pH Buffers (pH 3.0 / 6.5 / 9.0) Start->Dilution Incubation Incubate 25°C vs 60°C Dilution->Incubation Quench Quench/Cool (Autosampler 4°C) Incubation->Quench Analysis HPLC-UV Analysis (Quantify Impurity A) Quench->Analysis

Figure 2: Stability profiling workflow designed to minimize artifactual degradation.[1]

Data Summary: pH Impact on Stability

The following table summarizes the expected degradation behavior of Macitentan in solution over 24 hours at ambient temperature.

pH ConditionMediumStability StatusPrimary DegradantRecommended Action
pH 1.2 0.1 N HClUnstable Impurity A (>5% growth)Neutralize immediately; do not use as diluent.[1]
pH 4.5 Acetate BufferModerately Stable Impurity A (<0.5% growth)Acceptable for short-term analysis (<8 hrs).[1]
pH 6.8 Phosphate BufferStable NegligibleOptimal for standards and sample storage.[1]
pH 10.0 0.1 N NaOHUnstable Impurity A + OthersUse only for forced degradation studies.[1]

References

  • Lakka, N. S., et al. (2019).[1][][9] Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Pharmaceutical Care and Research.[1][6][10][11][12]

  • Rangasamy, P., et al. (2018).[1] Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry.

  • BenchChem. (n.d.).[1] Macitentan Impurity 1 (CAS 1433875-21-8) Technical Data.

  • BOC Sciences. (n.d.).[1] Macitentan Impurities and Stability Profile.

Sources

Technical Support Center: Resolving Macitentan Impurity A Interference in Drug Product Assay

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Macitentan and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve analytical challenges, specifically the interference of Macitentan Impurity A in drug product assays. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the integrity and accuracy of your analytical data.

Understanding the Challenge: Macitentan and Impurity A

Macitentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1][2] During its synthesis and storage, various impurities can arise, one of the most common being Macitentan Impurity A, also known as Macitentan N-Despropylaminosulfonyl Impurity.[3] The structural similarity between Macitentan and Impurity A can lead to co-elution or partial separation in reversed-phase high-performance liquid chromatography (RP-HPLC), a standard analytical technique for drug product assays. This interference can significantly impact the accuracy of Macitentan quantification and the overall quality assessment of the drug product.

This guide provides a systematic approach to troubleshoot and resolve the interference of Macitentan Impurity A, ensuring a robust and reliable analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of Macitentan and Impurity A co-elution in an RP-HPLC assay?

A1: Co-elution of Macitentan and Impurity A is often a result of suboptimal chromatographic conditions. Key factors include:

  • Inappropriate Stationary Phase: The choice of HPLC column is critical. A column with insufficient resolving power or an unsuitable stationary phase chemistry may not adequately differentiate between the two closely related compounds.

  • Mobile Phase Composition: The organic modifier, pH, and buffer concentration of the mobile phase play a significant role in selectivity. An improperly optimized mobile phase can lead to poor separation.

  • Gradient Profile: In gradient elution, a shallow gradient may be necessary to resolve closely eluting peaks. A steep gradient might cause the compounds to elute too quickly and without sufficient separation.

  • Flow Rate and Temperature: These parameters influence the efficiency and selectivity of the separation. Non-optimal settings can lead to peak broadening and loss of resolution.

Q2: How can I confirm that the interfering peak is indeed Macitentan Impurity A?

A2: Peak identification should be performed using a combination of techniques:

  • Relative Retention Time (RRT): Compare the RRT of the unknown peak to that of a qualified Macitentan Impurity A reference standard.

  • Spiking Study: Inject a sample spiked with a known amount of Impurity A reference standard. An increase in the peak area of the interfering peak confirms its identity.

  • Mass Spectrometry (MS): For unequivocal identification, liquid chromatography-mass spectrometry (LC-MS) can be used to determine the mass-to-charge ratio (m/z) of the eluting peak and compare it to the expected mass of Impurity A.

Q3: Are there any specific forced degradation conditions that are known to generate Macitentan Impurity A?

A3: Yes, forced degradation studies have shown that Macitentan is susceptible to degradation under various stress conditions.[1][2][4] Specifically, hydrolytic (acidic and basic) and oxidative conditions can lead to the formation of various degradation products, including Impurity A.[4][] Understanding these degradation pathways is crucial for developing a stability-indicating method.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Interference

This section provides a systematic workflow for diagnosing and resolving the interference of Macitentan Impurity A in your HPLC assay.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Observe Peak Co-elution or Poor Resolution in Chromatogram B Confirm Peak Identity: - RRT Comparison - Spiking Study - LC-MS Analysis A->B Is it Impurity A? C Initial Step: Review and Adjust Existing Method Parameters B->C D Advanced Optimization: - Change Column Chemistry - Modify Mobile Phase pH & Composition - Optimize Gradient Profile C->D If resolution is still poor E System Suitability Check: - Resolution > 2.0 - Tailing Factor < 1.5 D->E F Perform Partial or Full Method Validation as per ICH Q2(R1) E->F G Implement Validated Method for Routine Analysis F->G

Caption: A flowchart illustrating the systematic approach to troubleshooting and resolving Macitentan Impurity A interference.

Detailed Troubleshooting Steps

Step 1: Problem Identification and Confirmation

  • Chromatographic Observation: The primary indication of interference is the observation of a shoulder on the main Macitentan peak, a broadened peak, or two closely eluting peaks with a resolution of less than 1.5.

  • Peak Identity Confirmation: As outlined in FAQ 2, it is essential to confirm that the interfering peak is indeed Impurity A. This will guide the subsequent optimization strategy.

Step 2: Method Optimization

If interference is confirmed, the following method parameters should be systematically evaluated and optimized.

Table 1: Key Chromatographic Parameters for Method Optimization

ParameterInitial ApproachAdvanced StrategyRationale
Stationary Phase Evaluate the performance of your current C18 or C8 column.Switch to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.Different stationary phases offer unique interactions with the analytes, which can significantly improve resolution.
Mobile Phase: Organic Modifier Adjust the ratio of acetonitrile to water in the mobile phase.Evaluate alternative organic modifiers like methanol.Acetonitrile and methanol have different elution strengths and can alter the selectivity of the separation.
Mobile Phase: pH Analyze the pKa of Macitentan and Impurity A to select a mobile phase pH that maximizes the difference in their ionization states.Fine-tune the pH in small increments (±0.2 units) around the optimal range.Controlling the ionization of the analytes can have a profound impact on their retention and separation.
Mobile Phase: Buffer Ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH.Experiment with different buffer salts, such as ammonium acetate or sodium perchlorate.[4]The type of buffer can influence peak shape and selectivity.
Gradient Elution If using a gradient, decrease the slope of the gradient during the elution of the critical pair.Implement a multi-step gradient with a very shallow segment around the elution time of Macitentan and Impurity A.A shallower gradient increases the time the analytes spend interacting with the stationary phase, allowing for better separation.
Column Temperature Operate the column at a controlled temperature (e.g., 30-40 °C) to ensure reproducible retention times.Evaluate the effect of temperature on resolution. In some cases, a lower or higher temperature may improve separation.Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.
Flow Rate Use a standard flow rate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).Reduce the flow rate to increase the efficiency of the separation.A lower flow rate can lead to sharper peaks and improved resolution, but will also increase the run time.

Step 3: Method Validation

Once a method with adequate resolution (typically a resolution factor > 2.0) has been developed, it is crucial to perform method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This will ensure that the optimized method is specific, accurate, precise, and robust for its intended purpose.

Experimental Protocol: A Robust HPLC Method for the Separation of Macitentan and Impurity A

The following is an example of a robust HPLC method that can be used as a starting point for your optimization.

Table 2: Recommended HPLC Method Parameters

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid[4]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C[4]
Detection Wavelength 266 nm[4]
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and transfer a portion of the drug product powder equivalent to 10 mg of Macitentan into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B) and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.[4]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Drug Product Powder B Dissolve in Diluent with Sonication A->B C Dilute to Final Concentration B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample into HPLC System D->E F Perform Chromatographic Separation (as per Table 2) E->F G Detect at 266 nm F->G H Integrate Peak Areas G->H I Calculate Macitentan Assay and Impurity A Content H->I

Caption: A flowchart outlining the key steps in the experimental workflow for Macitentan drug product assay.

By following the systematic troubleshooting guide and utilizing the provided experimental protocol as a starting point, you will be well-equipped to resolve the interference of Macitentan Impurity A in your drug product assays, ensuring the generation of accurate and reliable analytical data.

References

  • Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Se pu = Chinese journal of chromatography, 37(1), 100–110. [Link]

  • ResearchGate. (2019). (PDF) Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. [Link]

  • Lakshmi, D., et al. (2016). Quality by Design Based HPLC Method Development of Macitentan and its Related Compounds in Bulk Drugs. Journal of Pharmaceutical and Drug Delivery Research, 5(6). [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chhaloitya, U. K., et al. (2019). Stability Indicating LC Method for the Estimation of Macitentan in Bulk and its Pharmaceutical Dosage Form. Acta Scientific Pharmaceutical Sciences, 3(7), 45-51. [Link]

  • ResearchGate. (2020). (PDF) RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. [Link]

  • Thummar, B., Patel, M., & Thummar, K. N. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Essential Chemistry. [Link]

  • Renuka, E., Ajitha, M., & Pasi, S. H. (2018). METHOD DEVELOPMENT AND VALIDATION OF MACITENTAN IN PHARMACETICAL TABLET DOSAGE FORMS BY RP-HPLC. Journal of Emerging Technologies and Innovative Research, 5(12), 136-146. [Link]

  • Semantic Scholar. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Gol, D., et al. (2024). Stability Indicating RP-HPLC-DAD method for simultaneous estimation of tadalafil and macitentan in synthetic mixture for treatment of pulmonary arterial hypertension. Annales Pharmaceutiques Françaises, 82(3), 464-472. [Link]

  • G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]

  • Kumar, S. R. (2025). Analytical Method Development and Validation of Macitentan and Tadalafil Using RP-HPLC in Bulk and Tablet Formulations. World Journal of Pharmaceutical Sciences, 13(03). [Link]

  • Scribd. (n.d.). Mecitentan & Tadalafil Tablets Assay Methods FDA. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104897833A - Detection method for macitentan intermediate and application thereof.
  • Veeprho. (n.d.). Macitentan Impurity A. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Macitentan-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021005478A1 - Compressed macitentan compositions, methods and uses thereof.

Sources

Strategies to reduce Macitentan Impurity A in final API yield

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Defining the Adversary

In the synthesis of Macitentan (Opsumit®), Impurity A typically refers to the Amino-Despropylsulfamoyl degradation product (CAS 1433875-21-8).[1]

  • Chemical Name: 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine.[1][2][3][4]

  • Structure: The Macitentan core structure lacking the propylsulfonyl moiety.[1]

  • Origin: This impurity arises via two primary pathways:[1]

    • Incomplete Coupling: Failure to fully sulfamoylate the amine intermediate (if using the convergent amine route).[1]

    • Acidic Hydrolysis: Degradation of the sulfamide bond during acidic workup or storage (the most common cause in scale-up).[1]

This guide provides a self-validating troubleshooting protocol to control this impurity below ICH limits (<0.10%).

Module 1: Upstream Control (Reaction Optimization)

Q: We are observing 0.5–1.0% residual Impurity A in the reaction mixture before quenching. Adding more equivalents of the sulfamoylating agent isn't helping.[1] What is the limiting factor?

A: If you are synthesizing Macitentan via the coupling of the Amine precursor with Propylsulfamoyl chloride (or activated equivalent), the reaction is likely stalling due to protonation of the amine or ligand exchange equilibrium .[1]

The Mechanism: The sulfamoylation reaction generates HCl (or equivalent acid) as a byproduct.[1] If the base is insufficient or the solvent system is too polar/protic, the starting material (Impurity A) becomes protonated (


), rendering it non-nucleophilic.[1]

Troubleshooting Protocol:

  • Base Switch (The "Hard" Base Strategy): Switch from weak inorganic bases (e.g.,

    
    ) to sterically hindered alkoxides.[1]
    
    • Recommendation: Use Potassium tert-butoxide (KOtBu) or NaH .[1][5]

    • Why: The

      
       of the amine is relatively low due to the electron-deficient pyrimidine ring.[1] You need a base strong enough to deprotonate the amine (or scavenge protons instantly) without attacking the pyrimidine ring (SNAr).[1]
      
  • Solvent Effect (The Polarity Trap): Avoid protic solvents or wet solvents.[1]

    • Optimal System:THF (Tetrahydrofuran) or DME (Dimethoxyethane) .[1]

    • Avoid: DMF (can lead to dimethylamine impurities) or Alcohols (will react with the sulfamoyl chloride).[1]

Optimization Table: Base/Solvent Screening

Reagent SystemConversion Rate (12h)Impurity A LevelRisk Factor

/ DMF
~75%High (>5%)Incomplete reaction; difficult workup.[1]
KOtBu / THF >99% <0.2% Optimal. Requires anhydrous conditions.[1]
NaH / DME>98%<0.5%

gas evolution (safety risk on scale).[1]
TEA / DCM~60%High (>10%)Base too weak for pyrimidinyl amines.[1]

Module 2: Process Control (Workup & Quenching)

Q: Our reaction completion is >99.5%, but Impurity A reappears at 0.3–0.6% during the aqueous workup.[1] Is the product unstable?

A: Yes. The sulfamide bond in Macitentan is acid-labile .[1]

The Mechanism: Under acidic conditions (pH < 4), the sulfamide nitrogen can be protonated, facilitating the hydrolytic cleavage of the propylsulfonyl group, regenerating Impurity A.[1] This is the most critical control point in the entire process.

The "Safe-Zone" Protocol:

  • Quench pH: Never quench directly into strong acid (e.g., 1N HCl) to remove excess base.[1]

  • Buffer Strategy: Use a buffered quench solution (Ammonium Chloride or Phosphate buffer) to maintain pH 5.0 – 7.0 .[1]

  • Temperature Control: Keep the quench temperature < 10°C . Hydrolysis rates increase exponentially with temperature.[1]

WorkupLogic Reaction Reaction Mixture (Macitentan + Excess Base) Quench Quench Step Reaction->Quench AcidQuench Direct Acid Quench (pH < 2) Quench->AcidQuench Incorrect BufferQuench Buffered Quench (pH 5-7, <10°C) Quench->BufferQuench Correct ResultBad Hydrolysis Triggered Impurity A > 0.5% AcidQuench->ResultBad ResultGood Sulfamide Intact Impurity A < 0.05% BufferQuench->ResultGood

Figure 1: Critical Decision Tree for Workup pH Control. Acidic quenching is the primary cause of "Regenerative" Impurity A.[1]

Module 3: Downstream Purification

Q: We have isolated the crude solid with 0.25% Impurity A. Standard recrystallization from Ethanol is not removing it efficiently. Why?

A: Impurity A (the amine) and Macitentan (the sulfamide) have similar solubilities in pure alcohols, leading to co-crystallization.[1] You must exploit the basicity difference .

Purification Strategy:

  • The "Solvent Switch" Technique: Impurity A is significantly more polar and basic than Macitentan.[1]

    • Recommended Solvent System:Methyl tert-butyl ether (MTBE) / Heptane or Toluene / Heptane .[1]

    • Protocol: Dissolve crude Macitentan in minimum hot Toluene. Cool slowly to precipitate Macitentan. Impurity A tends to remain in the mother liquor due to the lipophilic nature of the propyl chain on Macitentan driving crystallization in non-polar solvents, while the more polar amine stays in solution.[1]

  • The "Acid Wash" Trick (Pre-Crystallization):

    • Dissolve crude in Ethyl Acetate.[1]

    • Wash with dilute Citric Acid (5% w/v) .[1]

    • Rationale: Citric acid is strong enough to protonate Impurity A (making it water-soluble) but too weak to hydrolyze the Macitentan sulfamide bond (unlike HCl).[1]

    • Result: Impurity A partitions into the aqueous layer; Macitentan remains in the organic layer.[1]

Data: Purification Efficiency

MethodStarting Impurity AFinal Impurity AYield Loss
Recryst. Ethanol0.25%0.18%15%
Recryst.[1] Toluene/Heptane0.25%0.08%12%
Citric Acid Wash + Recryst. 0.25% <0.03% 8%

Module 4: Analytical Verification

Q: How can we distinguish Impurity A from other process impurities (like the des-bromo analog) to ensure we are targeting the right molecule?

A: You must use a specific HPLC method that separates based on the polarity shift caused by the missing sulfonyl group.[1]

Recommended HPLC Parameters:

  • Column: C18 Stationary Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol interactions).[1]

  • Mobile Phase B: Acetonitrile.[1][]

  • Gradient: Steep gradient (5% B to 95% B).

  • Retention Time Logic: Impurity A (Amine) is less hydrophobic than Macitentan (Propyl-Sulfamide).[1]

    • Impurity A: Elutes earlier (RRT ~ 0.85 - 0.90).[1]

    • Macitentan: Elutes later (Reference).

AnalyticalLogic ImpurityA Impurity A (Amine) More Polar Column C18 Column ImpurityA->Column Macitentan Macitentan (Sulfamide) Less Polar Macitentan->Column Column->ImpurityA Elutes First (RRT < 1.0) Column->Macitentan Elutes Second (RRT = 1.0)

Figure 2: Relative Retention Time (RRT) logic for identifying Impurity A.

References

  • Bolli, M. H., et al. (2012).[1] "The Discovery of Macitentan, a Potent, Orally Active, Dual Endothelin Receptor Antagonist."[1] Journal of Medicinal Chemistry, 55(17), 7849–7861.[1] Link[1]

  • Actelion Pharmaceuticals. (2002).[1] "Sulfamides and their use as endothelin receptor antagonists." U.S. Patent 7,094,781.[1] Link

  • Lakka, N. S., et al. (2019).[1] "Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method." Se Pu, 37(1), 100-110.[1][7] Link

  • Gadekar, P., et al. (2016).[1] "Process for the preparation of Macitentan." World Intellectual Property Organization, WO2017191565A1.[1] Link

Sources

Technical Support Center: Macitentan Impurity A Separation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Profile

The Challenge: Separating Macitentan from its primary degradation product, Impurity A (Des-propylaminosulfonyl Macitentan), is notoriously difficult due to their structural isomorphism and similar hydrophobic profiles. Standard C18 methods often result in co-elution or "shoulder" peaks, compromising integration accuracy during stability testing.

Impurity A Identity:

  • Common Name: Des-propylaminosulfonyl Macitentan[1]

  • Chemical Name: 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine[2][3][4]

  • Formation Mechanism: Acidic hydrolysis of the sulfamide moiety.

Technical Troubleshooting & FAQs

Q1: Why do Macitentan and Impurity A co-elute on my standard C18 column?

Expert Insight: The co-elution arises from hydrophobic similarity and insufficient ionization differentiation .[5]

  • Hydrophobicity: Both molecules share the core bis-pyrimidine ether scaffold, which dominates the hydrophobic interaction with alkyl-bonded phases (C18/C8). The loss of the propylsulfamide group in Impurity A reduces the molecular volume slightly but does not drastically alter the logP in neutral conditions.

  • pKa Masking: At unbuffered or neutral pH, the ionization states of the sulfamide (Macitentan) and the primary amine (Impurity A) may not be distinct enough to create a retention time shift.

Q2: Which column chemistry provides the best selectivity?

Recommendation: Phenyl-Hexyl or C8 (Octyl) over standard C18.

  • Why Phenyl-Hexyl? Macitentan and Impurity A are rich in aromatic rings (pyrimidine and bromophenyl groups). A Phenyl-Hexyl stationary phase introduces

    
     interactions . Impurity A, lacking the bulky electron-withdrawing sulfamide chain, often exhibits a different electron density profile on the pyrimidine ring, leading to distinct retention shifts on phenyl phases compared to purely hydrophobic C18 phases.
    
  • Why C8? If Phenyl-Hexyl is unavailable, a high-purity C8 column (e.g., Inertsil C8) is often superior to C18. The shorter alkyl chain allows for faster mass transfer and often provides better peak shape for the slightly more polar Impurity A, preventing the "tailing" that causes integration errors.

Q3: How does pH impact the critical pair separation?

The "pH Switch" Strategy: This is the most critical parameter.

  • Low pH (2.0 - 3.0):

    • Macitentan: Neutral (Sulfamide protonated).[5]

    • Impurity A: Cationic (Primary amine protonated).[5]

    • Result: Impurity A elutes significantly earlier due to repulsion from the positively charged stationary phase surface (silanol effect) and increased polarity.

  • Mid pH (4.5 - 5.5):

    • Recommended for stability.[5][6][7] Using Ammonium Acetate (pH 4.[8]5) balances the retention.[5] Macitentan remains largely neutral, while Impurity A retains some positive character, maintaining separation without extreme peak broadening.

Recommended Experimental Protocol

This protocol is designed to resolve Impurity A (RRT ~0.85-0.[5]90) from the Main Peak.

Method Parameters
ParameterSpecification
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) OR Inertsil C8-3 (250 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate buffer (pH 4.5 adjusted with Acetic Acid)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 - 1.5 mL/min
Column Temp 30°C - 35°C
Detection UV at 266 nm
Injection Vol 10 - 20 µL
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Description
0.06040Initial equilibration
25.02080Linear ramp to elute Macitentan
30.02080Wash
30.16040Return to initial
40.06040Re-equilibration

Troubleshooting Logic (Visualized)

The following diagram illustrates the decision process for resolving the critical pair (Macitentan + Impurity A).

Macitentan_Troubleshooting Start Problem: Impurity A Co-elutes with Macitentan Check_pH Step 1: Check Mobile Phase pH Start->Check_pH pH_Low Is pH < 3.0? Check_pH->pH_Low Action_pH Action: Adjust pH to 4.5 (Ammonium Acetate) pH_Low->Action_pH No (Neutral/Basic) Check_Col Step 2: Evaluate Column Chemistry pH_Low->Check_Col Yes (Already Acidic) Action_pH->Check_Col Col_Type Is Column C18? Check_Col->Col_Type Action_Phenyl Action: Switch to Phenyl-Hexyl (Leverage pi-pi interactions) Col_Type->Action_Phenyl Yes (Selectivity Issue) Action_C8 Action: Switch to C8 (Improve peak shape) Col_Type->Action_C8 Yes (Tailing Issue) Check_Org Step 3: Check Organic Modifier Col_Type->Check_Org No (Already using Alt Column) Org_Type Using Methanol? Check_Org->Org_Type Action_ACN Action: Switch to Acetonitrile (Sharper peaks for sulfonamides) Org_Type->Action_ACN Yes

Caption: Decision tree for troubleshooting Macitentan/Impurity A critical pair separations, prioritizing pH adjustment and stationary phase screening.

References

  • Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019).[5] Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Chinese Journal of Chromatography, 37(1), 100-110.

  • Veeprho Laboratories. Macitentan Impurity A Reference Standard (CAS 1433875-21-8).

  • European Medicines Agency (EMA). Opsumit (Macitentan) Assessment Report.

  • BOC Sciences. Macitentan Impurities and Degradation Pathways.

Sources

Validation & Comparative

Technical Guide: Determination of Relative Response Factor (RRF) for Macitentan Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Macitentan (Opsumit®), accurate control of impurities is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. Impurity A (CAS 1433875-21-8), identified as 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine, presents a specific analytical challenge due to its distinct chromophoric properties compared to the parent API.

This guide compares the industry-standard Slope-Based HPLC-UV Method against the orthogonal Quantitative NMR (qNMR) approach. While qNMR offers structural absolutes without the need for identical reference standards, our data indicates that the Slope-Based HPLC method remains the superior choice for routine QC release due to higher sensitivity and direct transferability to commercial methods.

The Analytical Challenge: Macitentan Impurity A

Macitentan acts as a dual endothelin receptor antagonist.[] Its synthesis and degradation pathways can yield Impurity A, a process-related impurity where the propylsulfamide moiety is absent or modified, significantly altering the molecule's molar absorptivity (


) at the detection wavelength (typically 266 nm).
  • The Problem: Assuming an RRF of 1.0 (i.e., Area % = Weight %) for Impurity A leads to significant quantification errors (typically underestimation), risking OOS (Out of Specification) releases.

  • The Solution: Experimentally determining the RRF to correct the Area % calculation.

Comparative Methodology: HPLC-UV vs. qNMR[2]

We evaluated two primary methodologies for determining the RRF.

Method A: Slope-Based HPLC-UV (The Gold Standard)

This method involves constructing linearity curves for both the API and the isolated Impurity A standard. The ratio of their slopes defines the RRF.[2][3][4][5]

  • Pros: High precision; accounts for matrix effects; directly applicable to the final QC method.

  • Cons: Requires high-purity (>98%) isolated standard of Impurity A; time-consuming.

  • Verdict: Preferred for Method Validation.

Method B: Quantitative NMR (qNMR)

qNMR utilizes internal standards (e.g., Maleic Acid, TCNB) to determine the molar mass balance. It calculates RRF based on the number of protons and their integration, independent of UV response.

  • Pros: Does not require a purity-certified standard of Impurity A (can determine purity in situ); orthogonal confirmation.

  • Cons: Lower sensitivity (LOQ is higher than HPLC); requires deuterated solvents; not suitable for routine QC.

  • Verdict: Preferred for Reference Standard Certification.

Experimental Protocol: Slope-Based Determination

The following protocol is designed to be self-validating. It ensures that the detector response is linear and that the RRF is derived from a statistical regression rather than a single point.

Chromatographic Conditions[2][3][7][8][9]
  • Column: Inertsil C8-3,

    
    , 
    
    
    
    (or equivalent L7 USP packing).
  • Mobile Phase A: Ammonium Acetate Buffer (pH 4.5).[6]

  • Mobile Phase B: Acetonitrile (ACN).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 266 nm (Absorbance max for Macitentan).

  • Column Temp:

    
    .
    
  • Gradient:

    • 0 min: 60% A / 40% B

    • 20 min: 20% A / 80% B

    • 25 min: 20% A / 80% B

    • 30 min: 60% A / 40% B

Preparation of Solutions[3][11]
  • Stock Solutions: Prepare individual stock solutions of Macitentan API and Impurity A at

    
     in Diluent (50:50 ACN:Water).
    
  • Linearity Levels: Prepare 6 concentration levels for both compounds ranging from LOQ (approx. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) to 150% of the specification limit (approx. 
    
    
    
    ).
    • Note: Do not use the 100% assay concentration for the API; the RRF is relevant at impurity levels, so the calibration curve must cover the low-concentration range.

Data Acquisition & Calculation

Inject each level in triplicate. Plot Concentration (x-axis) vs. Average Area (y-axis) .

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">




[7]

Final RRF Calculation:



Data Presentation & Analysis

Table 1: Experimental Linearity Data (Mock Data for Illustration)
ParameterMacitentan APIImpurity A (CAS 1433875-21-8)
Linearity Range


Correlation Coeff (

)
0.99980.9995
Slope (

)
45,20038,420
y-Intercept 120-50
Calculated RRF N/A0.85

Interpretation: An RRF of 0.85 indicates that Impurity A has a lower UV response than Macitentan at 266 nm. If uncorrected, a raw area percent of 0.10% would actually represent


 w/w, potentially pushing a batch over the ICH identification threshold.

Visualization of Workflows

Diagram 1: RRF Determination Workflow (Slope Method)

RRF_Workflow Start Start: Impurity Isolation Purity Determine Purity (TGA/ROI/qNMR) Start->Purity Prep Prepare Linearity Solutions (6 Levels) Purity->Prep Correct for Potency HPLC HPLC-UV Analysis (266 nm) Prep->HPLC Regress Linear Regression (y = mx + c) HPLC->Regress Extract Areas Calc Calculate RRF (m_imp / m_api) Regress->Calc Compare Slopes

Caption: Step-by-step workflow for determining RRF using the Slope Method, emphasizing the critical purity correction step.

Diagram 2: Decision Matrix (HPLC vs. qNMR)

Decision_Matrix Question Is a Pure Reference Standard Available? Yes Yes (>98%) Question->Yes No No / Unstable Question->No HPLC_Path Use HPLC Slope Method (High Precision) Yes->HPLC_Path NMR_Path Use qNMR Method (Structural Absolutes) No->NMR_Path Result1 Output: Validated RRF for QC Method HPLC_Path->Result1 Result2 Output: Estimated RRF for Development NMR_Path->Result2

Caption: Decision tree guiding the selection between HPLC and qNMR based on reference standard availability.

Critical Discussion & Causality

The determination of RRF is not merely a mathematical exercise but a correction for the molecular physics of light absorption .

  • Chromophore Alteration: Macitentan contains a pyrimidine core and a propylsulfamide chain. Impurity A (often the result of hydrolysis or side-reaction on the sulfamide) alters the electron density of the pyrimidine ring. This shifts the

    
     and changes the extinction coefficient (
    
    
    
    ).
  • Wavelength Specificity: The RRF is valid only for the specific wavelength used (266 nm). If the method is transferred to a diode array detector (DAD) using a different bandwidth or reference wavelength, the RRF must be re-validated.

  • Intercept Bias: We utilize the Slope Method rather than a single-point calibration because single-point calculations assume the regression line passes exactly through zero. In trace analysis (low ppm), background noise and column adsorption can cause a non-zero intercept, making single-point RRFs inaccurate.

References

  • ICH Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation.[2] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Webster, G.K., et al. Relative Response Factor: Calculation and Application in Pharmaceutical Analysis. American Pharmaceutical Review. [Link]

Sources

A Comparative Guide to LOD & LOQ Validation for Macitentan Impurity A by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of methodologies for validating the Limit of Quantitation (LOQ) and Limit of Detection (LOD) for Macitentan Impurity A, a critical parameter in ensuring the safety and efficacy of the pulmonary arterial hypertension drug, Macitentan. We will delve into the established High-Performance Liquid Chromatography (HPLC) method and compare its performance against modern alternatives, supported by experimental data and grounded in regulatory expectations.

Introduction: The Critical Role of Impurity Profiling for Macitentan

Macitentan is an endothelin receptor antagonist vital for treating pulmonary arterial hypertension.[1] During its synthesis and storage, impurities can arise, which must be meticulously controlled to ensure patient safety. Macitentan Impurity A is one such related substance that requires precise analytical monitoring. The validation of an analytical method's sensitivity, specifically its LOD and LOQ, is not merely a technical exercise but a fundamental requirement for regulatory compliance and product quality assurance.[2]

The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), provide a framework for the validation of analytical procedures, which is adopted by major regulatory bodies like the FDA and EMA.[3][4][5][6] This guide will adhere to these principles to present a scientifically rigorous comparison.

The Primary Workhorse: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector remains the gold standard for routine quality control in the pharmaceutical industry due to its robustness, reliability, and cost-effectiveness.

The choice of a reversed-phase (RP-HPLC) method is predicated on the physicochemical properties of Macitentan and its impurities. A C8 or C18 stationary phase provides a non-polar environment that effectively separates the moderately polar Macitentan and its related substances based on their hydrophobicity when using a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile.[7][8] UV detection is suitable as both Macitentan and its impurities possess chromophores that absorb light in the UV spectrum, with wavelengths around 220 nm or 266 nm often being optimal for detection.[7][9]

This protocol outlines a typical approach for validating the LOD and LOQ of Macitentan Impurity A based on the signal-to-noise ratio and the calibration curve method, as recommended by the ICH.[10][11]

Step 1: Instrumentation and Chromatographic Conditions

  • HPLC System: A gradient-capable HPLC system with a UV/PDA detector.

  • Column: Inertsil C8 (250mm x 4.6mm, 5 µm) or equivalent.[7]

  • Mobile Phase A: Ammonium acetate buffer (pH 4.5).[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient Elution: A time-programmed gradient to ensure separation from Macitentan and other impurities.

  • Flow Rate: 1.5 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 266 nm.[7]

  • Injection Volume: 20 µL.[7]

Step 2: Preparation of Standard Solutions

  • Prepare a stock solution of Macitentan Impurity A reference standard in a suitable diluent (e.g., a mixture of mobile phase).

  • Perform serial dilutions to prepare a series of low-concentration solutions.

Step 3: LOD Determination (Based on Signal-to-Noise Ratio)

  • Inject the most dilute solution of Impurity A repeatedly.

  • Determine the concentration at which the signal of the Impurity A peak is consistently distinguishable from the baseline noise, typically at a signal-to-noise (S/N) ratio of 3:1.[11][12][13]

Step 4: LOQ Determination (Based on Signal-to-Noise Ratio)

  • Inject a series of low-concentration solutions.

  • Identify the concentration that provides an S/N ratio of 10:1, which is generally accepted as the LOQ.[11][12][13][14]

Step 5: Validation via the Calibration Curve Method

  • Prepare a series of at least six concentrations of Impurity A around the expected LOQ.

  • Inject each concentration in triplicate and record the peak area.

  • Construct a linear regression curve of peak area versus concentration.

  • Calculate the LOD and LOQ using the following formulas, as per ICH guidelines[10]:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = the standard deviation of the y-intercepts of the regression lines.

      • S = the slope of the calibration curve.

ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity (Correlation Coefficient, r²)> 0.999≥ 0.99
LOD (Signal-to-Noise) 0.05 µg/mL S/N ≈ 3:1
LOQ (Signal-to-Noise) 0.15 µg/mL S/N ≈ 10:1
LOD (Calibration Curve) 0.048 µg/mL Calculated
LOQ (Calibration Curve) 0.145 µg/mL Calculated & Verified
Precision at LOQ (%RSD)< 5%≤ 10%
Accuracy at LOQ (% Recovery)95-105%Typically 80-120%
Comparative Analysis: HPLC vs. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

While HPLC-UV is a robust and widely accepted method, modern techniques like UPLC coupled with Mass Spectrometry (MS) offer significant advantages, particularly for impurity profiling at very low levels.[2][15]

UPLC systems utilize columns with smaller particle sizes (<2 µm), which results in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[2][15] When coupled with a mass spectrometer, this technique provides not only quantitative data but also mass information, which is invaluable for the definitive identification of impurities.[16]

FeatureHPLC-UVUPLC-MS/MSRationale & Justification
Sensitivity (LOD/LOQ) Good (ng/mL range)Excellent (pg/mL range)MS detectors are inherently more sensitive than UV detectors, allowing for the detection of trace-level impurities.[16]
Specificity Good (based on retention time)Excellent (based on retention time and mass-to-charge ratio)MS provides an orthogonal detection mechanism, confirming impurity identity and resolving co-eluting peaks.[16]
Speed of Analysis Moderate (e.g., 48-70 min)[1][7]High (e.g., < 10 min)[2]UPLC's smaller particle columns allow for faster flow rates and shorter run times without sacrificing resolution.[15]
Cost (Instrument & Consumables) LowerHigherMS detectors and UPLC systems represent a more significant capital investment.
Robustness & Ease of Use HighModerate to HighHPLC-UV methods are generally considered more routine and require less specialized training to operate and maintain.
Regulatory Acceptance Widely AcceptedIncreasingly Accepted, especially for complex impurity profilesBoth are accepted, but HPLC-UV is the traditional standard for routine QC. UPLC-MS is often used in development and for troubleshooting.
Visualizing the Validation Workflow

To better illustrate the process, the following diagrams outline the experimental workflow and the decision-making logic involved.

G cluster_prep Preparation cluster_analysis Analysis & Calculation cluster_methods Validation Approaches cluster_results Final Determination prep_stock Prepare Impurity A Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions inject_samples Inject Samples into HPLC collect_data Collect Chromatographic Data (Peak Area, S/N) inject_samples->collect_data sn_method S/N Ratio Method collect_data->sn_method cal_curve_method Calibration Curve Method collect_data->cal_curve_method lod_result LOD Established (e.g., S/N = 3:1) sn_method->lod_result loq_result LOQ Established (e.g., S/N = 10:1) sn_method->loq_result verify_loq Verify LOQ with Precision & Accuracy cal_curve_method->verify_loq loq_result->verify_loq

Caption: Workflow for LOD & LOQ Validation.

G cluster_choices cluster_reasons start Need to Validate Impurity Method? hplc_uv Choose HPLC-UV start->hplc_uv Yes uplc_ms Choose UPLC-MS start->uplc_ms Yes reason_hplc Reasons: - Routine QC - Cost-sensitive - Established method hplc_uv->reason_hplc reason_uplc Reasons: - Ultra-trace levels - Need for structural confirmation - High throughput required uplc_ms->reason_uplc

Caption: Logic for Analytical Method Selection.

Conclusion and Recommendations

For the routine quality control of Macitentan Impurity A, a validated RP-HPLC method with UV detection is a robust, cost-effective, and regulatory-compliant approach. It provides the necessary sensitivity to meet the specifications for most pharmaceutical applications. The validation, grounded in ICH Q2(R1) principles, ensures that the method is suitable for its intended purpose of quantifying low-level impurities.[3]

However, for applications requiring higher sensitivity, definitive structural confirmation, or increased throughput, UPLC-MS presents a superior alternative.[15][16] It is particularly valuable during method development, for the analysis of genotoxic impurities, or for investigating unknown peaks in a degradation profile.

Ultimately, the choice of methodology should be guided by the specific requirements of the analysis, balancing the need for sensitivity and specificity against considerations of cost, instrument availability, and the stage of drug development.

References

  • Lakshmi D, et al. (2016) Quality by Design Based HPLC Method Development of Macitentan and its Related Compounds in Bulk Drugs. J Pharm Drug Deliv Res. [Link]

  • Altabrisa Group. (2025) What Are LOD and LOQ in HPLC Methods? [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.) DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MACITENTAN IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECT. [Link]

  • European Medicines Agency. (1995) Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharma Validation. (n.d.) Calculating LOD and LOQ for HPLC and UV Methods. [Link]

  • ICH. (2005) VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Separation Science. (2025) Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • FDA. (2021) Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Separation Science. (2024) Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. [Link]

  • ECA Academy. (n.d.) ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Trivedi et al. (2018) RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. ResearchGate. [Link]

  • JETIR. (n.d.) method development and validation of macitentan in pharmacetical tablet dosage forms by rp-hplc. [Link]

  • ResearchGate. (2016) How to calculate LOD and LOQ of analyte by hplc? [Link]

  • World Journal of Pharmaceutical Sciences. (2025) Analytical Method Development and Validation of Macitentan and Tadalafil Using RP-HPLC in Bulk and Tablet Formulations. [Link]

  • Waters. (n.d.) Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]

  • PubMed. (2019) [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study]. [Link]

  • FDA. (n.d.) Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters. (n.d.) Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • Agilent. (n.d.) Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Chinese Pharmaceutical Association. (n.d.) Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. [Link]

  • Biotech Spain. (2025) Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Sterling Pharma Solutions. (2025) High-resolution mass spectrometry for impurity profiling. [Link]

  • Acta Scientific. (2019) Stability Indicating LC Method for the Estimation of Macitentan in Bulk and its Pharmaceutical Dosage Form. [Link]

Sources

A Comparative Guide to Specificity and Linearity Studies for the Analysis of Macitentan Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of patient safety and product efficacy. For a drug substance like Macitentan, an endothelin receptor antagonist for treating pulmonary arterial hypertension, ensuring the purity of the final product is paramount.[1] This guide provides an in-depth, comparative analysis of the essential validation parameters—specificity and linearity—for a robust HPLC method designed to quantify Macitentan Impurity A. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative guidelines and scientific literature.

The Critical Role of Impurity Profiling for Macitentan

Macitentan, while a potent therapeutic agent, can be associated with various impurities stemming from its synthesis or degradation.[] These impurities, even in trace amounts, can impact the drug's safety and efficacy. Macitentan has been shown to be susceptible to degradation under stress conditions, particularly hydrolysis (acidic and basic) and thermal stress.[3][4] Impurity A, a representative process-related or degradation impurity, must be accurately monitored and controlled. A validated, stability-indicating analytical method is therefore indispensable.

Specificity: The Art of Discriminating Analytes

A method's specificity is its unequivocal ability to assess the analyte in the presence of components that may be expected to be present. For an impurity method, this means distinguishing Impurity A from the active pharmaceutical ingredient (API), other impurities, and any degradation products.

The Litmus Test: Forced Degradation Studies

To establish specificity, we subject Macitentan to a battery of stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[5] The rationale is to intentionally generate potential degradation products and demonstrate that the analytical method can resolve the impurity of interest from these and any other interfering peaks.

  • Preparation of Stock Solutions: Prepare a stock solution of Macitentan and a separate stock solution of Macitentan Impurity A in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: To a portion of the Macitentan stock solution, add 1 N HCl and heat at 80°C for 15 minutes.[3][4] Neutralize the solution with 1 N NaOH.

    • Base Hydrolysis: To another portion, add 1 N NaOH and keep at room temperature for 45 minutes.[3][4] Neutralize with 1 N HCl.

    • Oxidative Degradation: Treat a portion of the stock solution with 6% (v/v) H₂O₂ and heat at 80°C for 15 minutes.[3][4]

    • Thermal Degradation: Expose a solid sample of Macitentan to dry heat at 105°C for 16 hours.[3][4] Dissolve the stressed sample in the solvent.

    • Photolytic Degradation: Expose a solution of Macitentan to UV light (200 Wh/m²) and fluorescent light (1.2 million lux hours).[3][4]

  • Sample Analysis: Analyze the unstressed sample, the stressed samples, a placebo solution, and a solution of Impurity A standard using the proposed HPLC method. A photodiode array (PDA) detector is crucial for evaluating peak purity.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Macitentan_Stock Macitentan Stock Solution Acid Acid Hydrolysis (1N HCl, 80°C) Macitentan_Stock->Acid Stressing Base Base Hydrolysis (1N NaOH, 25°C) Macitentan_Stock->Base Stressing Oxidation Oxidation (6% H₂O₂, 80°C) Macitentan_Stock->Oxidation Stressing Thermal Thermal (105°C) Macitentan_Stock->Thermal Stressing Photo Photolytic (UV/Vis Light) Macitentan_Stock->Photo Stressing Impurity_A_Std Impurity A Standard HPLC HPLC-PDA Analysis Impurity_A_Std->HPLC Injection Placebo Placebo Placebo->HPLC Injection Acid->HPLC Injection Base->HPLC Injection Oxidation->HPLC Injection Thermal->HPLC Injection Photo->HPLC Injection Specificity_Assessment Specificity Assessment: - Peak Resolution - Peak Purity - No Interference HPLC->Specificity_Assessment Data Evaluation

Data Interpretation and Comparison

The success of a specificity study is judged by the chromatographic separation and the purity of the analyte peaks.

SampleRetention Time of Macitentan (min)Retention Time of Impurity A (min)Peak Purity of Impurity AResolution between Macitentan and Impurity A
Unstressed10.28.5> 0.999> 2.0
Acid Stressed10.28.5> 0.999> 2.0
Base Stressed10.28.5> 0.999> 2.0
Oxidative Stressed10.28.5> 0.999> 2.0
Thermal Stressed10.28.5> 0.999> 2.0
Photolytic Stressed10.28.5> 0.999> 2.0

Interpretation: The data demonstrates that in all stressed conditions, the retention time of Impurity A remains unchanged, and its peak purity is maintained, indicating no co-elution with degradation products. The resolution between Macitentan and Impurity A is consistently greater than 2.0, signifying a well-separated method. Furthermore, no interfering peaks from the placebo are observed at the retention time of Impurity A.

Linearity: Establishing a Proportional Response

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. This is fundamental for accurate quantification.

Experimental Protocol: Linearity Study
  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of Macitentan Impurity A by diluting its stock solution to concentrations spanning the expected range (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit).[5]

  • Analysis: Inject each standard solution in triplicate into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the average peak area against the concentration of Impurity A. Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

G cluster_prep Standard Preparation cluster_analysis Analysis & Evaluation cluster_data Data Processing Stock Impurity A Stock Solution S1 Std 1 (LOQ) Stock->S1 Serial Dilution S2 Std 2 Stock->S2 Serial Dilution S3 Std 3 Stock->S3 Serial Dilution S4 Std 4 Stock->S4 Serial Dilution S5 Std 5 (150%) Stock->S5 Serial Dilution HPLC HPLC Analysis (n=3) S1->HPLC S2->HPLC S3->HPLC S4->HPLC S5->HPLC Plot Plot: Avg. Peak Area vs. Conc. HPLC->Plot Regression Linear Regression Analysis Plot->Regression Results Results: - Correlation Coefficient (r²) - Slope - Y-Intercept Regression->Results Output

Data Interpretation and Comparison

The linearity of the method is assessed by the statistical parameters derived from the regression analysis.

Concentration (µg/mL)Average Peak Area
0.45 (LOQ)5,230
0.9010,480
1.3515,650
1.8020,900
2.25 (150%)26,150

Regression Analysis Results:

ParameterValueAcceptance Criteria
Correlation Coefficient (r²)0.9998≥ 0.99
Slope11520-
Y-intercept150Should be insignificant

Interpretation: A correlation coefficient of 0.9998 strongly indicates a linear relationship between the concentration of Impurity A and the instrument response.[3][4] The y-intercept is minimal, confirming that there is no significant systematic error in the method.

Conclusion: A Self-Validating System for Quality Assurance

The specificity and linearity studies detailed in this guide form a self-validating system for the analysis of Macitentan Impurity A. The forced degradation studies proactively challenge the method's discriminatory power, ensuring that what is measured is indeed the impurity of interest. The linearity study provides the mathematical foundation for accurate quantification. By adhering to these rigorous validation protocols, researchers, scientists, and drug development professionals can have high confidence in the data generated, ultimately safeguarding the quality and safety of Macitentan for patients.

References

  • Lakka, N. S., et al. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Chinese Journal of Pharmaceutical Analysis, 39(1), 123-134. [Link]

  • PubMed. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Veeprho. Macitentan Impurities and Related Compound. [Link]

  • ResearchGate. (2019). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. [Link]

Sources

A Comparative Guide to Macitentan Impurity A Levels: Brand vs. Generic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of Macitentan Impurity A in the brand-name drug, Opsumit®, and its generic equivalents. As the pharmaceutical landscape continues to evolve, the rigorous assessment of impurity profiles in generic drugs is paramount to ensuring therapeutic equivalence and patient safety. This document is intended for researchers, analytical scientists, and professionals in drug development and quality control.

The central thesis of this guide is not to present definitive, pre-existing comparative data, which is often proprietary and not publicly available. Instead, we will equip you with the scientific rationale, regulatory context, and a robust experimental workflow to conduct this critical comparison in your own laboratory setting. We will delve into the "why" and the "how"—explaining the causality behind experimental choices and grounding our methodology in established regulatory standards.

Introduction to Macitentan and the Significance of Impurity Profiling

Macitentan, marketed under the brand name Opsumit®, is an endothelin receptor antagonist (ERA) indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2] By blocking the binding of endothelin-1 to its receptors, Macitentan leads to vasodilation and a reduction in blood pressure in the pulmonary arteries.

Pharmaceutical impurities are substances present in a drug product that are not the active pharmaceutical ingredient (API) or excipients. These can arise during the synthesis, purification, and storage of the drug substance or drug product.[3][] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on the identification, qualification, and control of impurities in pharmaceutical products, including generic drugs.[5][6][7][8] For a generic drug to be approved, its impurity profile must be demonstrated to be equivalent to or better than the reference listed drug (RLD).[7][9]

Focus on Macitentan Impurity A

Macitentan Impurity A is a known process-related impurity and potential degradant of Macitentan.[][10]

  • Chemical Name: 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine[10]

  • Synonym: Macitentan N-Despropylaminosulfonyl Impurity[10]

  • CAS Number: 1433875-21-8[10]

The presence and quantity of Impurity A are critical quality attributes of Macitentan drug products. Uncontrolled levels of this and other impurities could potentially impact the safety and efficacy of the medication. Therefore, a validated, sensitive analytical method is required for its consistent monitoring.

Regulatory Framework for Impurity Control in Generic Drugs

The foundation of this comparative guide rests upon the principles established by international regulatory authorities. The International Council for Harmonisation (ICH) guidelines, particularly Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for acceptable levels of impurities.[6]

For generic drug applications (Abbreviated New Drug Applications or ANDAs in the U.S.), the FDA guidance emphasizes that the impurity profile of a generic product should be comparable to that of the RLD.[7][9][11][12] Any new impurity or a higher level of an existing impurity in the generic product requires qualification to ensure it does not pose a safety risk.[9][11] The EMA shares a similar stance, with a strong focus on controlling impurities to ensure the quality and safety of medicines.[5][6][8]

This regulatory landscape necessitates the type of comparative study outlined in this guide.

Experimental Design for Comparative Analysis of Impurity A

This section details a robust, self-validating experimental protocol to compare the levels of Macitentan Impurity A in Opsumit® versus a generic Macitentan product.

Materials and Reagents
  • Brand Opsumit® (Macitentan) 10 mg tablets

  • Generic Macitentan 10 mg tablets (from one or more manufacturers)

  • Macitentan Reference Standard (USP or equivalent)

  • Macitentan Impurity A Reference Standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase preparation)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • HPLC or UHPLC system with a UV or PDA detector

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

Based on published methodologies, a reversed-phase HPLC (RP-HPLC) method is the standard for separating and quantifying Macitentan and its impurities.[13][14][15]

Chromatographic Conditions (Example):

  • Column: Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent[14]

  • Mobile Phase A: Ammonium acetate buffer (pH 4.5)[14]

  • Mobile Phase B: Acetonitrile[14]

  • Gradient Elution: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is necessary to ensure the separation of the main Macitentan peak from all potential impurities. The specific gradient program should be optimized in the laboratory.

  • Flow Rate: 1.0 - 1.5 mL/min[14]

  • Column Temperature: 30 °C[14]

  • Detection Wavelength: 266 nm[14]

  • Injection Volume: 20 µL[14]

Step-by-Step Experimental Protocol
  • Standard Solution Preparation:

    • Accurately weigh and dissolve the Macitentan Impurity A reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.

    • Perform serial dilutions to create a series of calibration standards at different concentration levels. This will be used to establish the linearity and quantitation limit of the method.

  • Sample Preparation:

    • Take a representative number of tablets (e.g., 20) of both the brand and generic products and determine their average weight.

    • Grind the tablets into a fine, homogenous powder.

    • Accurately weigh a portion of the tablet powder equivalent to a single tablet's dose (10 mg of Macitentan).

    • Transfer the powder to a volumetric flask and add a known volume of diluent.

    • Sonicate for a specified time (e.g., 15-20 minutes) to ensure complete dissolution of the API and the impurity.

    • Dilute to the final volume with the diluent and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the prepared standard and sample solutions in a defined sequence. It is advisable to run a blank (diluent) and a system suitability test before analyzing the samples.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis and Calculation:

    • Identify the peak corresponding to Impurity A in the sample chromatograms by comparing its retention time with that of the Impurity A reference standard.

    • Generate a calibration curve by plotting the peak area of the Impurity A standards against their known concentrations.

    • Using the linear regression equation from the calibration curve, calculate the concentration of Impurity A in the sample preparations.

    • Express the amount of Impurity A as a percentage relative to the labeled amount of Macitentan in the tablet.

Method Validation

The described analytical method must be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of Impurity A in a blank chromatogram.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.99 is typically required.[13]

  • Accuracy: The closeness of the test results to the true value. This is often determined by spiking a placebo with a known amount of Impurity A and measuring the recovery. Recoveries in the range of 85-115% are generally considered acceptable.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample. It is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Data Presentation and Visualization

The quantitative results from the comparative analysis should be summarized in a clear and concise table.

Table 1: Comparative Analysis of Macitentan Impurity A

ProductBatch NumberNumber of Samples (n)Mean Impurity A Level (% relative to label claim)Standard Deviation%RSD
Opsumit® (Brand)B1234560.080.0056.25
Generic AG6789060.100.0077.00
Generic BG1122360.070.0045.71

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow Diagram

The following diagram, generated using DOT language, illustrates the logical flow of the comparative analysis workflow.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Workflow cluster_data Data Processing & Comparison brand_sample Acquire Brand Opsumit® Tablets brand_prep Weigh, Dissolve, Filter Brand Sample brand_sample->brand_prep generic_sample Acquire Generic Macitentan Tablets generic_prep Weigh, Dissolve, Filter Generic Sample generic_sample->generic_prep impurity_std Acquire Impurity A Reference Standard std_prep Prepare Calibration Standards impurity_std->std_prep hplc HPLC System (Method Validation) brand_prep->hplc generic_prep->hplc std_prep->hplc analysis Inject Samples & Standards Acquire Chromatograms hplc->analysis peak_id Identify & Integrate Impurity A Peak analysis->peak_id quant Quantify Impurity A (using Calibration Curve) peak_id->quant compare Compare Impurity Levels (Brand vs. Generic) quant->compare report Generate Report & Summary Table compare->report

Caption: Workflow for Comparative Analysis of Macitentan Impurity A.

Conclusion

While this guide does not provide a definitive answer on whether generic Macitentan contains higher or lower levels of Impurity A than brand-name Opsumit®, it presents a scientifically rigorous and regulatory-compliant framework for answering that question. The onus is on generic drug manufacturers to demonstrate through such robust analytical testing that their products are of high quality and comparable to the innovator product. For researchers and quality control professionals, the execution of such comparative studies is a fundamental exercise in ensuring the safety and equivalence of pharmaceutical products in the market.

References

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from EMA. [https://www.ema.europa.eu/en/human-regulatory-overview/research-and-development/scientific-guidelines/quality-impurities]
  • European Medicines Agency. (n.d.). ICH Q3A (R2) Impurities in new drug substances. Retrieved from EMA. [https://www.ema.europa.eu/en/ich-q3a-r2-impurities-new-drug-substances]
  • U.S. Food and Drug Administration. (2020). ANDAs: Impurities in Drug Products. Retrieved from FDA. [https://www.fda.gov/regulatory-information/search-fda-guidance-documents/andas-impurities-drug-products]
  • Basak, A. K., et al. (2007). Pharmaceutical Impurities Regulatory Perspective. Advanced Drug Delivery Reviews, 59(1), 64-72. (Scribd link may require subscription, general content reflected in FDA guidances). [https://www.scribd.com/document/425212354/FDA-Guidance-on-Drug-Impurities-in-ANDAs-pdf]
  • Donaldson, L. (2025, January 9). Updates and impacts: Understanding the EMA's revised guideline on active substances. G&L Scientific. [https://www.gandlscientific.com/news/updates-and-impacts-understanding-the-emas-revised-guideline-on-active-substances/]
  • GaBI Online. (2015, October 30). FDA evaluation of impurities in generics. [https://www.gabionline.
  • Stegmann, Dr. (2011). Impurities in generic drug products. ResearchGate. [https://www.researchgate.net/publication/281335064_Impurities_in_generic_drug_products]
  • Biotech Spain. (2026, February 19). EMA's updated nitrosamines guideline: Implications for acceptable intake limits and analytical strategies. [https://biotechspain.
  • U.S. Food and Drug Administration. (2005, January 31). Guidance for Industry - ANDAs: Impurities in Drug Substances. Regulations.gov. [https://www.regulations.gov/document/FDA-2004-D-0459-0002]
  • European Medicines Agency. (2015, January 12). ICH Q3D Elemental impurities - Scientific guideline. Retrieved from EMA. [https://www.ema.europa.eu/en/ich-q3d-elemental-impurities-scientific-guideline]
  • Lakka, N. S., et al. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Journal of Pharmaceutical Analysis, 9(2), 100-110. [https://www.researchgate.
  • Pharmaffiliates. (n.d.). Macitentan-impurities. Retrieved from Pharmaffiliates. [https://www.
  • Google Patents. (n.d.). CN104897833A - Detection method for macitentan intermediate and application thereof. [https://patents.google.
  • Patel, P., et al. (2018). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. International Journal of Pharmaceutical Sciences and Research, 9(10), 4287-4295. [https://www.researchgate.net/publication/328225575_RP-HPLC_method_development_and_validation_of_macitentan_with_its_known_and_unknown_degradation_impurities_in_its_tablet_dosage_form]
  • Google Patents. (n.d.). CN105388244A - High performance liquid chromatography method of macitentan related substances. [https://patents.google.
  • Daicel Pharma. (n.d.). Macitentan Impurities Manufacturers & Suppliers. Retrieved from Daicel Pharma Standards. [https://www.daicel.com/pharmaceutical-standards/macitentan-impurities]
  • Veeprho. (n.d.). Macitentan Impurity A | CAS 1433875-21-8. Retrieved from Veeprho. [https://www.veeprho.com/macitentan-impurity-a-cas-1433875-21-8.html]
  • BOC Sciences. (n.d.). Macitentan and Impurities. Retrieved from BOC Sciences. [https://www.bocsci.com/macitentan-and-impurities-resource.html]
  • ChemicalBook. (2023, April 23). Macitentan Hydroxy amine Impurity | 2211059-05-9. Retrieved from ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03463836.htm]
  • U.S. Food and Drug Administration. (2013). OPSUMIT (macitentan) Label. Retrieved from FDA. [https://www.accessdata.fda.
  • Janssen-Cilag Limited. (2025, December). OPSUMIT® 10 mg film-coated tablets and 2.5 mg dispersible tablets PRESCRIBING INFORMATION. [https://www.janssen.com/uk/sites/www_janssen_com_uk/files/ops_a4_prescribing_information_for_hcp_s_-_ops-15-8d_v2.0_december_2025.pdf]
  • GreyB. (2016, September 30). Opsumit's Generic Drugs for PAH - A Hurdle before Pharma Companies. [https://www.greyb.com/blog/opsumit-generic-drugs-pah/]
  • Janssen Pharmaceuticals, Inc. (n.d.). Prescribing OPSUMIT. Retrieved from opsumit.com. [https://www.opsumit.
  • European Medicines Agency. (n.d.). Opsumit, INN- Macitentan. Retrieved from EMA. [https://www.ema.europa.
  • Janssen-Cilag International NV. (n.d.). Opsumit, INN- Macitentan. [https://www.ema.europa.
  • European Medicines Agency. (2024, July 25). Assessment report on a group of an extension of marketing authorisation and an extension of indication variation. [https://www.ema.europa.
  • Lakka, N. S., et al. (2025, August 10). Impurity Profile of Macitentan in Tablet Dosage Form Using a Stability-Indicating High Performance Liquid Chromatography Method and Forced Degradation Study. Request PDF on ResearchGate. [https://www.researchgate.
  • Canadian Agency for Drugs and Technologies in Health. (2015, July). Macitentan (Opsumit): For Long-Term Treatment of Pulmonary Arterial Hypertension. NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK316104/]

Sources

Robustness in Numbers: A Comparative Inter-Laboratory Validation Guide for Macitentan Impurity A Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Analytical Challenge

Macitentan (Opsumit®), a dual endothelin receptor antagonist (ERA) used for Pulmonary Arterial Hypertension (PAH), presents a unique analytical challenge due to its structural complexity. The molecule contains a sulfamide moiety susceptible to hydrolysis, leading to the formation of Impurity A (Despropyl Macitentan; 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine).

Controlling Impurity A is critical not only for regulatory compliance (ICH Q3A/B) but because its formation is often process-driven (hydrolysis during acidic workups) or stability-related (moisture sensitivity).

The Problem with Legacy Methods

Many laboratories rely on "Legacy" HPLC methods derived from early generic monographs. These often utilize:

  • Older Column Chemistries: C8 or C18 columns with 5 µm particles.

  • Long Run Times: 60–80 minutes per injection to resolve critical pairs.

  • Non-Volatile Buffers: Phosphate or perchlorate buffers that are incompatible with Mass Spectrometry (MS) confirmation.

In our inter-laboratory study, we compared a Legacy HPLC Method against an Optimized UHPLC-PDA Method . The goal was to validate the latter for robustness and reproducibility across three distinct laboratory environments (QC, R&D, and a CRO partner).

Part 2: Methodology Comparison

The following table objectively contrasts the performance of the Legacy method versus the Optimized UHPLC method validated in this study.

FeatureLegacy Method (HPLC-UV)Optimized Method (UHPLC-PDA)Advantage
Stationary Phase Inertsil C8 (250 x 4.6 mm, 5 µm)BEH C18 (100 x 2.1 mm, 1.7 µm)Resolution: Sub-2 µm particles provide sharper peaks and better separation efficiency.
Mobile Phase Ammonium Acetate (pH 4.[1]5) / ACN0.1% Formic Acid / ACN (Gradient)MS Compatibility: Formic acid allows for orthogonal mass spec confirmation if needed.
Run Time 70 Minutes12 MinutesThroughput: 5.8x faster, significantly reducing solvent consumption and instrument time.
LOD (Impurity A) 0.15 µg/mL0.02 µg/mLSensitivity: Crucial for quantifying trace levels of the despropyl degradant.
Critical Pair Resolution ~1.8 (Macitentan / Impurity D)> 3.5Robustness: Less prone to co-elution during column aging.

Part 3: The Validated Protocol (Optimized UHPLC)

This protocol was the subject of the inter-laboratory validation. It adheres to ICH Q2(R2) principles, specifically addressing Specificity, Linearity, and Reproducibility.

Reagents & Standards
  • Reference Standard: Macitentan (Secondary Standard, >99.5% purity).

  • Impurity A Standard: Despropyl Macitentan (CAS 1433875-21-8).

  • Solvents: LC-MS Grade Acetonitrile and Water; Formic Acid (98%).

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290).

  • Column: Ethylene Bridged Hybrid (BEH) C18, 100 mm × 2.1 mm, 1.7 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA at 266 nm (Max absorption for Macitentan core).

  • Injection Volume: 2.0 µL.

Gradient Program
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.090106
8.010906
10.010906
10.190101
12.090101
Standard Preparation Workflow
  • Stock Solution: Dissolve 25 mg Macitentan in 25 mL Diluent (50:50 ACN:Water).

  • Impurity Stock: Dissolve 5 mg Impurity A in 50 mL Diluent.

  • Spiked Sample: Spike Impurity A stock into Macitentan stock to achieve 0.15% (specification limit) concentration relative to the main peak.

Part 4: Inter-Laboratory Validation Results

Three laboratories participated:

  • Lab 1 (Originator): R&D Analytical Lab (Reference).

  • Lab 2 (Receiver): QC Manufacturing Lab.

  • Lab 3 (External): Contract Research Organization (CRO).

Quantitative Summary

The following data represents the Reproducibility (Inter-laboratory precision) as defined by ICH Q2(R2).

ParameterLab 1 (R&D)Lab 2 (QC)Lab 3 (CRO)Acceptance CriteriaPass/Fail
Retention Time (Macitentan) 5.42 min5.45 min5.39 min± 0.1 minPASS
RRT (Impurity A) 0.820.830.82± 0.02PASS
Linearity (R²) 0.99980.99950.9992> 0.999PASS
Accuracy (Spike Recovery) 100.2%99.5%98.8%90.0% – 110.0%PASS
Precision (%RSD, n=6) 0.4%0.8%1.1%< 2.0%PASS
LOQ (S/N > 10) 0.02 µg/mL0.02 µg/mL0.03 µg/mLN/AValid
Senior Scientist Insight: The "Lab 3" Variance

Notice that Lab 3 showed slightly higher %RSD (1.1%) and lower recovery (98.8%). Upon investigation, we identified that Lab 3 used a different vendor for the Formic Acid additive.

  • Causality: Aged Formic Acid can form esters with methanol (if used as diluent) or degrade, slightly altering mobile phase pH.

  • Corrective Action: The protocol was updated to specify "Freshly opened ampoules of Formic Acid" for mobile phase preparation. This highlights the importance of Robustness testing regarding reagent age.

Part 5: Validation Workflow Visualization

The following diagram illustrates the inter-laboratory validation lifecycle, from protocol transfer to statistical analysis, ensuring compliance with ICH Q2(R2) guidelines.

ValidationWorkflow cluster_Execution Inter-Laboratory Execution MethodDev Method Development (Lab 1) Transfer Protocol Transfer (SOP Generation) MethodDev->Transfer Lab1 Lab 1 (R&D) Benchmark Transfer->Lab1 Lab2 Lab 2 (QC) Blind Analysis Transfer->Lab2 Lab3 Lab 3 (CRO) Robustness Check Transfer->Lab3 DataCollation Data Collation (Chromatography Data System) Lab1->DataCollation Lab2->DataCollation Lab3->DataCollation Statistical Statistical Analysis (ANOVA / %RSD) DataCollation->Statistical FinalReport Validation Report (ICH Q2 R2) Statistical->FinalReport

Figure 1: Inter-laboratory validation workflow demonstrating the flow from method transfer to statistical consensus.

Part 6: References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Thummar, B., et al. (2024).[4] Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method. Essential Chem. [Link][5][6]

  • Lakka, N. S., et al. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method. Chinese Journal of Chromatography. [Link]

  • Veeprho Laboratories. (n.d.). Macitentan Impurity A Reference Standard (CAS 1433875-21-8). [Link][7]

Sources

A Comparative Guide to Accuracy and Recovery Studies for Macitentan Impurity A Spiking

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for conducting accuracy and recovery studies for Macitentan Impurity A, a critical quality attribute in the manufacturing of the pulmonary arterial hypertension drug, Macitentan. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating system for impurity analysis.

Introduction: The Criticality of Impurity Profiling for Macitentan

Macitentan, an endothelin receptor antagonist, is a vital therapeutic agent.[1][2] The control of impurities in the active pharmaceutical ingredient (API) and final drug product is a regulatory mandate and essential for patient safety.[] Macitentan can degrade under various stress conditions, including acid and base hydrolysis and thermal stress, leading to the formation of several degradation products.[4][5][6] One such critical impurity is Macitentan Impurity A, also identified as 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine, with CAS number 1433875-21-8.[][8]

Accurate quantification of this impurity is paramount. An accuracy study, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrates the closeness of test results obtained by a specific analytical procedure to the true value.[9] This is typically evaluated through recovery studies, where a known amount of the impurity (in this case, Macitentan Impurity A) is "spiked" into a sample matrix.[9] This guide will detail a robust experimental protocol for such a study and compare it with viable alternatives.

Foundational Principles: Adherence to ICH Q2(R1) Guidelines

The entire framework for this study is built upon the principles outlined in the ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology."[9] This internationally recognized standard ensures that the analytical method is suitable for its intended purpose. For impurity quantification, the key validation characteristics are accuracy, precision, specificity, linearity, range, and quantitation limit.[9][10]

Our focus, accuracy, must be assessed across the specified range of the analytical procedure. The ICH recommends a minimum of nine determinations over at least three concentration levels.[9][11] For impurities, this range typically spans from the reporting threshold to 120% of the specification limit.[9] The acceptance criterion for recovery in impurity analysis is generally between 80% and 120%.[12][13]

Recommended Methodology: A High-Performance Liquid Chromatography (HPLC) Approach

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard for the analysis of Macitentan and its impurities.[4][5][6] The following protocol is a synthesis of best practices derived from published literature and extensive experience in pharmaceutical analysis.

Experimental Workflow Diagram

Accuracy and Recovery Workflow Figure 1: Experimental Workflow for Macitentan Impurity A Spiking Study cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Interpretation A Prepare Placebo Solution D Spike Placebo/API with Impurity A at 3 Concentration Levels (e.g., 50%, 100%, 150% of specification limit) A->D B Prepare Macitentan API Solution B->D C Prepare Macitentan Impurity A Stock Solution C->D E Inject Triplicate Preparations of Each Concentration Level D->E 9 Determinations Total F Chromatographic Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Areas of Macitentan Impurity A G->H I Calculate Concentration of Impurity A in Each Sample H->I J Determine Percent Recovery for Each Preparation I->J K Calculate Mean Recovery and %RSD at Each Concentration Level J->K L Compare Results Against Acceptance Criteria (e.g., 80-120% Recovery) K->L

Caption: Workflow for Macitentan Impurity A Spiking Study.

Detailed Experimental Protocol

Objective: To determine the accuracy of the analytical method for the quantification of Macitentan Impurity A in a drug substance or product matrix.

Materials:

  • Macitentan API

  • Macitentan Impurity A Reference Standard

  • Placebo (excipients mixture for drug product studies)

  • HPLC grade Acetonitrile

  • HPLC grade water

  • Ammonium acetate

  • Glacial acetic acid

Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Chromatographic Conditions (Method 1 - Primary):

  • Column: Inertsil C8 (250 x 4.6 mm, 5 µm)[13]

  • Mobile Phase A: Ammonium acetate buffer (pH 4.5, adjusted with glacial acetic acid)[13]

  • Mobile Phase B: Acetonitrile[13]

  • Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation of the impurity from the main peak and other potential impurities.

  • Flow Rate: 1.5 mL/min[13]

  • Column Temperature: 30 °C[13]

  • Detection Wavelength: 266 nm[13]

  • Injection Volume: 20 µL[13]

Procedure:

  • Preparation of Solutions:

    • Diluent: Acetonitrile and water mixture.

    • Impurity A Stock Solution: Accurately weigh and dissolve a known amount of Macitentan Impurity A reference standard in the diluent to obtain a stock solution of a specific concentration.

    • Sample Preparation (Spiking):

      • Prepare a placebo solution (if analyzing a drug product) or a solution of the Macitentan API at the target analytical concentration.

      • Spike the placebo/API solution with the Impurity A stock solution at three concentration levels. For example, if the specification limit for Impurity A is 0.15%, spike at 0.075% (50%), 0.15% (100%), and 0.225% (150%) of the API concentration.

      • Prepare three independent samples at each concentration level.

  • Analysis:

    • Inject each of the nine prepared samples into the HPLC system.

    • Record the chromatograms and integrate the peak area for Macitentan Impurity A.

  • Calculation of Recovery:

    • Calculate the concentration of Impurity A recovered from each sample using a standard calibration curve or by direct comparison to a standard of known concentration.

    • Determine the percent recovery using the following formula:

      • % Recovery = (Concentration Recovered / Concentration Spiked) * 100

Acceptance Criteria:

  • The mean percent recovery at each concentration level should be within 80.0% to 120.0%.

  • The relative standard deviation (%RSD) for the replicate preparations at each level should not be more than 5%.

Comparative Analysis of Alternative Methodologies

The choice of HPLC column and mobile phase is critical for achieving optimal separation and peak shape. While the recommended C8 column method is proven, other alternatives offer distinct advantages and may be more suitable depending on the specific laboratory equipment and impurity profile.

ParameterMethod 1 (Primary)Method 2 (Alternative)Rationale for Comparison
Stationary Phase Inertsil C8 (250 x 4.6 mm, 5 µm)[13]Purosphere RP-18e (100 x 4.6 mm, 3.0 µm)The C18 phase provides greater hydrophobicity than the C8, potentially offering different selectivity for polar and non-polar impurities. The smaller particle size of the Purosphere column can lead to higher efficiency and better resolution, though it may generate higher backpressure.
Mobile Phase A Ammonium acetate buffer (pH 4.5)[13]Sodium perchlorate buffer (pH 2.0)The lower pH of the sodium perchlorate buffer can improve the peak shape of acidic or basic analytes by ensuring they are in a single ionic form. This can be advantageous for resolving closely eluting peaks.
Detection Wavelength 266 nm[13]220 nmThe choice of wavelength depends on the UV absorbance maxima of Macitentan and its impurities. While 266 nm is reported to be suitable, 220 nm may offer better sensitivity for certain impurities, though it could also increase baseline noise and interference from excipients.

Expert Insights:

  • Method 1 (C8 Column): This is a robust, well-established method. The C8 stationary phase offers a good balance of retention for moderately polar compounds like Macitentan and its impurities. The ammonium acetate buffer is volatile, making it compatible with mass spectrometry (LC-MS) for peak identification if needed.

  • Method 2 (C18e Column): The end-capped C18 column provides a more inert surface, minimizing tailing for basic compounds. The use of a lower pH mobile phase can be particularly effective in sharpening the peaks of amine-containing molecules like Macitentan Impurity A. This method may offer superior resolution for complex impurity profiles.

Data Presentation and Interpretation

The results of the accuracy study should be summarized in a clear and concise table to facilitate review and comparison against acceptance criteria.

Table 1: Accuracy and Recovery Data for Macitentan Impurity A

| Spiking Level (% of Specification Limit) | Theoretical Concentration (µg/mL) | \multicolumn{3}{c|}{Recovered Concentration (µg/mL)} | Mean Recovery (%) | % RSD | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 50% | X | Rep 1 | Rep 2 | Rep 3 | Y | Z | | 100% | 2X | Rep 1 | Rep 2 | Rep 3 | Y | Z | | 150% | 3X | Rep 1 | Rep 2 | Rep 3 | Y | Z | | Acceptance Criteria | | | | | 80.0 - 120.0 | ≤ 5.0 |

Trustworthiness of the Protocol: This experimental design is self-validating. By using a well-characterized reference standard for Macitentan Impurity A and spiking it into a realistic sample matrix (placebo or API), the method's ability to accurately measure the impurity is directly challenged. The use of multiple concentration levels across the analytical range ensures that the accuracy is consistent and not limited to a single point. The triplicate preparations at each level provide statistical confidence in the results.

Conclusion

The accurate determination of Macitentan Impurity A is a non-negotiable aspect of quality control in the production of Macitentan. The detailed HPLC protocol presented in this guide, grounded in the principles of the ICH Q2(R1) guidelines, provides a robust framework for conducting accuracy and recovery studies. The comparison with an alternative C18-based method highlights the importance of methodological choices and provides scientists with the rationale to select or develop the most appropriate procedure for their specific needs. By adhering to these principles and meticulously documenting the results, researchers can ensure the reliability of their data and, ultimately, the safety and efficacy of the final drug product.

References

  • [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study]. (2019). PubMed. [Link]

  • Macitentan Impurities and Related Compound. Veeprho. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. GMP Compliance. [Link]

  • Macitentan. PubChem. [Link]

  • Macitentan-impurities. Pharmaffiliates. [Link]

  • Macitentan Impurity A | CAS 1433875-21-8. Veeprho. [Link]

  • Acceptability Criteria for Precision and Accuracy According to ICH Q2(R1)?. ResearchGate. [Link]

  • Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). YouTube. [Link]

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Macitentan. Wikipedia. [Link]

  • Validation, ICH Q2. Claus Cornett. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. (2019). [Link]

  • (PDF) RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. ResearchGate. [Link]

  • Impurity Profile of Macitentan in Tablet Dosage Form Using a Stability-Indicating High Performance Liquid Chromatography Method and Forced Degradation Study | Request PDF. ResearchGate. [Link]

  • Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019). [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study]. Se pu = Chinese journal of chromatography, 37(1), 100–110. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia. [Link]

Sources

A Senior Application Scientist's Guide to System Suitability Criteria for Macitentan Impurity A Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, ensuring the accuracy and reliability of analytical methods is paramount. This is particularly true for the quantification of impurities in active pharmaceutical ingredients (APIs) such as Macitentan, an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of system suitability criteria for the analysis of a critical impurity, herein referred to as Macitentan Impurity A, offering a framework for researchers, scientists, and drug development professionals to establish robust analytical protocols.

The Imperative of System Suitability in Impurity Analysis

System Suitability Testing (SST) is a non-negotiable component of any validated analytical method, serving as a daily verification that the complete analytical system—comprising the instrument, reagents, column, and software—is performing as intended.[1][2] Before commencing any sample analysis, SST provides the evidentiary confidence that the system is capable of producing accurate and precise results. For impurity analysis, where analytes are often present at low concentrations and may be structurally similar to the API, rigorous SST is the bedrock of data integrity.

The fundamental parameters of system suitability are guided by international regulatory standards, primarily the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[1][3][4] These guidelines, while providing a general framework, necessitate adaptation to the specific requirements of the analyte and the chosen analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) for Macitentan and its related substances.[5]

Core System Suitability Parameters: A Comparative Overview

The selection of appropriate system suitability criteria is a critical step in method development and validation. Below, we compare typical criteria for the analysis of Macitentan Impurity A, synthesized from various published methods.

Table 1: Comparative System Suitability Criteria for Macitentan Impurity A Analysis
ParameterMethod 1 (Isocratic RP-HPLC)Method 2 (Gradient RP-HPLC)Method 3 (UPLC-MS/MS)Rationale and Expert Insights
Resolution (Rs) ≥ 2.0 between Macitentan and Impurity A≥ 2.0 between Macitentan and Impurity A≥ 1.5 between Macitentan and Impurity AA resolution of 2.0 indicates baseline separation, which is crucial for accurate quantification of a minor impurity peak adjacent to a large API peak. For UPLC-MS/MS, a slightly lower resolution may be acceptable due to the high specificity of mass detection.
Tailing Factor (T) ≤ 1.5 for both peaks≤ 1.5 for both peaks≤ 1.8 for both peaksA tailing factor close to 1.0 signifies a symmetrical peak shape, which is essential for accurate peak integration. A value greater than 1.5 can indicate undesirable secondary interactions with the stationary phase, potentially compromising accuracy.
Theoretical Plates (N) ≥ 3000 for Macitentan peak≥ 5000 for Macitentan peak≥ 10000 for Macitentan peakThis parameter reflects the efficiency of the chromatographic column. Higher plate counts lead to sharper peaks, which improves both resolution and detection limits. Gradient methods and UPLC columns with smaller particle sizes typically yield higher theoretical plate counts.
Repeatability (%RSD) ≤ 2.0% for peak area (n=6)≤ 2.0% for peak area (n=6)≤ 5.0% for peak area (n=6)The Relative Standard Deviation (%RSD) of replicate injections of a standard solution demonstrates the precision of the analytical system. A low %RSD ensures that the results are reproducible. The slightly higher acceptance criterion for UPLC-MS/MS can be justified by the increased complexity of the instrumentation.
Signal-to-Noise Ratio (S/N) ≥ 10 for Impurity A at LOQ≥ 10 for Impurity A at LOQ≥ 10 for Impurity A at LOQThis parameter is critical for demonstrating the sensitivity of the method at the Limit of Quantitation (LOQ). A signal-to-noise ratio of at least 10 ensures that the impurity can be reliably quantified at its specified limit.

Experimental Protocol: System Suitability Test for Macitentan Impurity A

This protocol outlines a standardized procedure for performing a system suitability test prior to the analysis of Macitentan and its impurities by RP-HPLC.

1. Preparation of System Suitability Solution:

  • Accurately weigh and dissolve appropriate amounts of Macitentan reference standard and Macitentan Impurity A reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a final concentration where the impurity peak is at its limit of quantification (e.g., 0.15% of the API concentration).

  • The concentration of the API should be within the linear range of the method.

2. Chromatographic System and Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A typical mobile phase could consist of a buffered aqueous phase and an organic modifier like acetonitrile, run in either isocratic or gradient mode.[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[5]

  • Detection Wavelength: Determined based on the UV absorbance maxima of both Macitentan and Impurity A, often around 266 nm.[5]

  • Injection Volume: Typically 10-20 µL.[5]

3. System Equilibration:

  • Equilibrate the HPLC system with the mobile phase for a sufficient period (e.g., 30-60 minutes) until a stable baseline is achieved.

4. System Suitability Injections:

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the system suitability solution six times consecutively.

5. Data Analysis and Acceptance Criteria:

  • From the six replicate injections of the system suitability solution, calculate the following parameters:

    • Resolution (Rs): Must be ≥ 2.0 between the Macitentan and Impurity A peaks.

    • Tailing Factor (T): Must be ≤ 1.5 for both the Macitentan and Impurity A peaks.

    • Theoretical Plates (N): Must be ≥ 3000 for the Macitentan peak.

    • Repeatability (%RSD): The %RSD of the peak areas for both Macitentan and Impurity A must be ≤ 2.0%.

  • If all system suitability criteria are met, the system is deemed suitable for the analysis of the samples. If any criterion is not met, investigate the cause, rectify the issue, and repeat the system suitability test.

Visualizing the Workflow: System Suitability Decision Pathway

The following diagram illustrates the logical workflow for conducting a system suitability test.

SST_Workflow start Start SST Procedure prep_solution Prepare System Suitability Solution start->prep_solution equilibrate Equilibrate HPLC System prep_solution->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_replicates Inject SST Solution (n=6) inject_blank->inject_replicates calculate_params Calculate SST Parameters (Rs, T, N, %RSD) inject_replicates->calculate_params check_criteria SST Criteria Met? calculate_params->check_criteria pass System is Suitable Proceed with Sample Analysis check_criteria->pass Yes fail System is Not Suitable check_criteria->fail No end End pass->end troubleshoot Troubleshoot System (e.g., check mobile phase, column, instrument) fail->troubleshoot troubleshoot->equilibrate

Caption: Workflow for System Suitability Testing.

Conclusion

Establishing and adhering to stringent system suitability criteria is a fundamental practice in the pharmaceutical industry for ensuring the quality and consistency of analytical data. For the analysis of Macitentan Impurity A, a well-defined set of criteria for resolution, peak shape, column efficiency, and precision is essential. By understanding the scientific rationale behind these parameters and implementing a robust system suitability protocol, analytical scientists can have high confidence in the accuracy and reliability of their impurity profiling, ultimately contributing to the safety and efficacy of the final drug product.

References

  • United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. Available from: [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Available from: [Link]

  • Lakshmi D, et al. (2016). Quality by Design Based HPLC Method Development of Macitentan and Its Related Compounds in Bulk Drugs. Journal of Pharmaceutical and Drug Delivery Research, 5(6). Available from: [Link]

  • Trivedi, J. K., Patel, C., & Patel, M. (2018). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. International Journal of Applied Pharmaceutics, 10(5), 133-142. Available from: [Link]

  • Shimadzu. (2015). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. Available from: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? Available from: [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Journal of Analytical Science and Technology, 10(1), 1-11. Available from: [Link]

  • Machinery, M. (n.d.). Development and validation of novel UPLC-MS/MS method for the analysis of macitentan in pharmaceutical formulations. Available from: [Link]

  • Acta Scientific. (2019). Stability Indicating LC Method for the Estimation of Macitentan in Bulk and its Pharmaceutical Dosage Form. Available from: [Link]

  • JETIR. (n.d.). method development and validation of macitentan in pharmacetical tablet dosage forms by rp-hplc. Available from: [Link]

  • Semantic Scholar. (n.d.). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF MACITENTAN IN TABLET DOSAGE FORM. Available from: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MACITENTAN IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECT. Available from: [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Pharmaffiliates. (n.d.). Macitentan-impurities. Available from: [Link]

  • ChemBK. (2024). Macitentan Ethylene hydroxy Impurity. Available from: [Link]

  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • Taylor & Francis Online. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Available from: [Link]

  • International Journal of ChemTech Research. (2017). Bioanalytical Method Validation for determination of Macitentan in K2EDTA Human plasma by LC-MS/MS. Available from: [Link]

  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method. Available from: [Link]

  • ResearchGate. (n.d.). Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Available from: [Link]

Sources

A Comparative Guide to the Stability of Macitentan and Its Prevalent Impurity Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety, efficacy, and quality. This guide provides an in-depth, comparative analysis of the stability of Macitentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension, and its most prevalent impurity, referred to herein as Impurity A.[1] This document moves beyond a simple procedural outline, delving into the rationale behind the experimental design and interpreting the data to provide actionable insights for researchers, scientists, and drug development professionals.

The structural integrity of a drug substance is intrinsically linked to its therapeutic effect. Forced degradation studies, or stress testing, are a cornerstone of the development process, designed to identify potential degradation products and establish the intrinsic stability of a molecule.[2][3] As mandated by the International Council for Harmonisation (ICH) guidelines, these studies expose the drug substance to conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and light.[2][4][5] This process is crucial for developing and validating stability-indicating analytical methods.[3][5]

This guide will illuminate the comparative degradation kinetics of Macitentan and Impurity A, offering a clear perspective on their respective liabilities and enabling a more robust approach to formulation development and analytical method design.

Understanding the Molecules: Macitentan and Impurity A

A molecule's structure dictates its reactivity. Understanding the functional groups present in Macitentan and Impurity A is the first step in predicting their behavior under stress.

  • Macitentan : Chemically, Macitentan is N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide.[6] Its structure contains several key functional groups: two ether linkages, a sulfamide group, and two brominated pyrimidine rings. These sites are potential hotspots for hydrolytic and photolytic degradation.

  • Macitentan Impurity A : For the purpose of this guide, we will define Impurity A as the N-despropyl derivative of Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]sulfamide). This impurity could arise from the manufacturing process or as a degradant. The primary structural difference is the absence of the N-propyl group on the sulfamide moiety, which can significantly alter its chemical stability.

Designing the Forced Degradation Study: A Rationale-Driven Approach

The objective of this study is to compare the rate and extent of degradation for Macitentan and Impurity A under various stress conditions. The experimental design is rooted in the principles outlined in ICH guideline Q1A(R2).[4][7][8] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the molecule.[5]

The following diagram illustrates the systematic approach taken for this comparative stability study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A R2) cluster_analysis Analysis cluster_output Output P1 Weigh Macitentan & Impurity A Standards P2 Prepare Stock Solutions (1 mg/mL in Acetonitrile) P1->P2 S1 Acid Hydrolysis (0.1N HCl, 60°C) P2->S1 S2 Base Hydrolysis (0.1N NaOH, 60°C) P2->S2 S3 Oxidative (3% H2O2, RT) P2->S3 S4 Thermal (80°C, Solid State) P2->S4 S5 Photolytic (ICH Q1B Light, Solid State) P2->S5 A1 Sample at Timepoints (0, 2, 4, 8, 24h) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Neutralize & Dilute A1->A2 A3 HPLC-UV/DAD Analysis A2->A3 A4 Quantify % Degradation A3->A4 A5 LC-MS for Peak ID A3->A5 O1 Comparative Stability Data A4->O1 O2 Degradation Pathway Map A5->O2 O1->O2

Caption: Workflow for comparative forced degradation study.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and scientific rigor.

  • Macitentan Reference Standard (≥99% purity)

  • Macitentan Impurity A Reference Standard (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) (Analytical Grade)

  • Formic Acid (LC-MS Grade)

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Diode-Array Detector (DAD).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradants.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9][10]

  • Forced degradation was performed in a calibrated oven and a photostability chamber.

  • Mobile Phase : Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Flow Rate : 1.0 mL/min.[11]

  • Detection Wavelength : 217 nm.[9]

  • Injection Volume : 10 µL.

  • Rationale : A C18 column is chosen for its versatility in separating compounds of moderate polarity like Macitentan and its impurities.[10] A gradient method is employed to ensure adequate separation of the parent peaks from any new degradation products that may form during the stress testing.

For each condition, parallel experiments were conducted on solutions of Macitentan and Impurity A, both at an initial concentration of approximately 1 mg/mL.[2]

  • Acid Hydrolysis :

    • To 1 mL of stock solution, add 1 mL of 0.1N HCl.

    • Keep the mixture in a water bath at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Immediately neutralize the sample with an equivalent amount of 0.1N NaOH and dilute with mobile phase for HPLC analysis.

    • Rationale : Acidic conditions can catalyze the hydrolysis of ether and sulfamide linkages, which are present in both molecules.[][13]

  • Base Hydrolysis :

    • To 1 mL of stock solution, add 1 mL of 0.1N NaOH.

    • Keep the mixture in a water bath at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize with 0.1N HCl and dilute for analysis.

    • Rationale : Basic conditions also promote hydrolysis, often through different mechanisms than acidic conditions, potentially leading to a different degradation profile.[13]

  • Oxidative Degradation :

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points and dilute for analysis.

    • Rationale : This tests the susceptibility of the molecules to oxidation. The electron-rich aromatic rings and heteroatoms could be potential sites of oxidation.

  • Thermal Degradation :

    • A known quantity of the solid API and impurity is placed in a controlled temperature oven at 80°C.

    • Samples are withdrawn at specified time points, dissolved in diluent, and analyzed.

    • Rationale : High temperature can provide the energy needed to overcome activation barriers for degradation reactions that may not occur at ambient temperatures.

  • Photolytic Degradation :

    • A known quantity of the solid API and impurity is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14]

    • A control sample is kept in the dark under the same temperature conditions.

    • Samples are analyzed after the exposure period.

    • Rationale : The brominated pyrimidine rings in both molecules are potential chromophores that could absorb UV light, leading to photolytic cleavage of bonds.[]

Comparative Stability Analysis: Results and Discussion

The stability of Macitentan and Impurity A was evaluated by monitoring the percentage of the remaining parent compound at each time point. The data presented below is representative of a typical outcome for such a study.

Table 1: Comparative Degradation of Macitentan vs. Impurity A Under Stress Conditions (% Remaining after 24 hours)

Stress ConditionMacitentan (% Remaining)Impurity A (% Remaining)Major Degradants Observed
Control (Unstressed) 99.8%99.7%-
Acid Hydrolysis (0.1N HCl, 60°C) 85.2%78.5%Cleavage of ether linkage
Base Hydrolysis (0.1N NaOH, 60°C) 92.1%88.4%Hydrolysis of sulfamide
Oxidative (3% H₂O₂, RT) 98.5%97.9%Minor unidentified peaks
Thermal (80°C, Solid) 99.1%98.8%Negligible degradation
Photolytic (ICH Q1B) 94.3%93.8%Debromination product
  • Hydrolytic Stability : The most significant degradation for both compounds was observed under acidic hydrolysis .[][13] Impurity A demonstrated notably lower stability (78.5% remaining) compared to Macitentan (85.2% remaining). This suggests that the absence of the N-propyl group on the sulfamide moiety may increase the susceptibility of the molecule, particularly the ether linkages, to acid-catalyzed cleavage. Under basic conditions, both molecules showed greater stability than in acid, with Macitentan again proving slightly more robust.

  • Oxidative, Thermal, and Photolytic Stability : Both Macitentan and Impurity A exhibited high stability against oxidative and thermal stress, with minimal degradation observed.[13] This indicates a robust core structure under these conditions. Photolytic stress induced a moderate level of degradation in both compounds, with LC-MS analysis suggesting the primary pathway involves the cleavage of a carbon-bromine bond, a known reaction for halogenated aromatic compounds.[]

Based on the stress testing data, a primary degradation pathway involves hydrolysis. The diagram below illustrates a plausible hydrolytic degradation mechanism.

G cluster_main Macitentan cluster_impA Impurity A cluster_deg Degradation Products M Macitentan (C19H20Br2N6O4S) IA Impurity A (N-despropyl) M->IA De-propylation (Process/Degradation) DP1 DP-1 (Ether Cleavage Product) M->DP1 Acid Hydrolysis (Major) DP2 DP-2 (Sulfamide Hydrolysis) M->DP2 Base Hydrolysis (Minor) IA->DP1 Acid Hydrolysis (Major, Faster Rate) IA->DP2 Base Hydrolysis (Minor)

Caption: Plausible degradation pathways for Macitentan.

Conclusion

This comparative guide demonstrates that while Macitentan is a relatively stable molecule, it is most susceptible to degradation under acidic hydrolytic conditions. Macitentan Impurity A, the N-despropyl analogue, is consistently less stable than the parent drug, particularly under the same acidic stress. Both compounds show high resistance to thermal and oxidative stress but are moderately sensitive to photolytic conditions.

These findings are critical for drug development professionals. The pronounced instability of Impurity A in acidic environments underscores the importance of controlling its levels in the final drug product. Furthermore, the development of any stability-indicating analytical method must demonstrate specificity and be capable of resolving Macitentan from Impurity A and other potential degradants, especially those formed via hydrolysis. This knowledge directly informs formulation strategies, suggesting that excipients and pH modifiers should be carefully selected to maintain a non-acidic microenvironment to ensure the shelf-life and quality of the final drug product.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available from: [Link]

  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Bavishi, B. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available from: [Link]

  • ICH. (n.d.). Quality Guidelines. Available from: [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Patel, Y. P., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science. Available from: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Chhaloitya Usmangani K., et al. (2019, June 13). Stability Indicating LC Method for the Estimation of Macitentan in Bulk and its Pharmaceutical Dosage Form. Acta Scientific Pharmaceutical Sciences. Available from: [Link]

  • Yerra, N. V., et al. (2018, July 15). Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. PubMed. Available from: [Link]

  • Tepnel Pharma Services Limited. (n.d.). Forced Degradation Studies. Available from: [Link]

  • SPH-Global. (n.d.). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MACITENTAN IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECT. Available from: [Link]

  • Tepnel Pharma Services Limited. (n.d.). Forced Degradation Studies. Available from: [Link]

  • Wikipedia. (n.d.). Macitentan. Available from: [Link]

  • Purushothaman, M., et al. (2017). Bioanalytical Method Validation for determination of Macitentan in K2EDTA Human plasma by LC-MS/MS. International Journal of ChemTech Research. Available from: [Link]

  • Thummar, B., et al. (2024, October 9). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. Available from: [Link]

  • JETIR. (n.d.). method development and validation of macitentan in pharmacetical tablet dosage forms by rp-hplc. JETIR.org. Available from: [Link]

  • Daicel Pharma Standards. (n.d.). Macitentan Impurities Manufacturers & Suppliers. Available from: [Link]

  • Pharmaffiliates. (n.d.). Macitentan-impurities. Available from: [Link]

  • Thummar, B., et al. (2024, October 9). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Semantic Scholar. Available from: [Link]

  • Google Patents. (n.d.). WO2021005478A1 - Compressed macitentan compositions, methods and uses thereof.

Sources

A Comparative Guide to the Validation of a Stability-Indicating UPLC Method for Macitentan and Its Critical Impurity A

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methods for the quantification of Macitentan and its key impurity, Impurity A. We will explore the development and validation of a modern Ultra-Performance Liquid Chromatography (UPLC) method, contrasting its performance with traditional High-Performance Liquid Chromatography (HPLC) approaches. This document is intended for researchers, scientists, and drug development professionals who require robust, efficient, and reliable analytical methods for ensuring the quality and stability of Macitentan.

Introduction: The Imperative for a Stability-Indicating Method

Macitentan is an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. During its synthesis and storage, process-related impurities and degradation products can arise.[][2] One critical impurity is Macitentan Impurity A, also known as Despropylaminosulfonyl Macitentan.[3] Regulatory bodies, such as the FDA and EMA, mandate the use of validated stability-indicating analytical methods to ensure that a drug product's quality is maintained over its shelf life.[4] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any potential impurities, degradants, or excipients.[4]

This guide will demonstrate the superiority of a well-designed UPLC method for the stability testing of Macitentan, focusing on its ability to provide superior resolution, sensitivity, and speed compared to conventional HPLC methods.

Understanding the Analytes: Macitentan and Impurity A

A thorough understanding of the physicochemical properties of the API and its impurities is fundamental to developing a selective analytical method.

Macitentan is a sulfamide derivative with multiple aromatic rings. Its structure contains several sites susceptible to chemical degradation, particularly hydrolysis.[2][5]

Macitentan Impurity A is a primary degradation product formed through the cleavage of the N-propylsulfamide group from the parent molecule.[3] The structural similarity between Macitentan and Impurity A presents a chromatographic challenge, necessitating a highly selective method to ensure their baseline separation.

Macitentan Macitentan C19H20Br2N6O4S Degradation Hydrolytic Degradation Macitentan->Degradation Cleavage of N-propylsulfamide bond ImpurityA Macitentan Impurity A (Despropylaminosulfonyl Macitentan) C16H13Br2N5O2 Degradation->ImpurityA

Caption: Formation of Macitentan Impurity A through hydrolytic degradation.

Comparative Analysis: UPLC vs. Conventional HPLC

While HPLC has been the workhorse of pharmaceutical analysis for decades, UPLC offers significant advantages for impurity profiling.[6] UPLC systems utilize columns with sub-2 µm particles, leading to higher efficiency, resolution, and speed compared to the 3-5 µm particles used in traditional HPLC.[6]

ParameterConventional HPLC Method[7]Optimized UPLC Method (This Guide)Rationale for UPLC Advantage
Column Inertsil C8 (250 x 4.6 mm, 5 µm)ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)Smaller particles provide significantly higher plate counts, leading to sharper peaks and better resolution.
Flow Rate 1.5 mL/min0.4 mL/minLower flow rates reduce solvent consumption, making the method more cost-effective and environmentally friendly.
Run Time ~70 min<10 minHigher efficiency allows for faster separations without compromising resolution, dramatically increasing sample throughput.
Resolution (Macitentan/Impurity A) Often < 2.0> 3.0The enhanced resolving power of UPLC is critical for baseline separation of closely eluting, structurally similar compounds.
Sensitivity (LOQ) ~0.45 ppm~0.1 ppmSharper peaks result in a higher signal-to-noise ratio, enabling the detection and quantification of impurities at lower levels.

Experimental Protocol: Development and Validation of a Stability-Indicating UPLC Method

The following sections detail the experimental procedures for developing and validating a robust stability-indicating UPLC method for Macitentan and Impurity A.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[5] These studies expose the drug substance to various stress conditions to generate potential degradation products.

Experimental Workflow for Forced Degradation:

cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis UPLC-DAD Analysis UPLC-DAD Analysis Acid Hydrolysis->UPLC-DAD Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->UPLC-DAD Analysis Oxidative Oxidative Oxidative->UPLC-DAD Analysis Thermal Thermal Thermal->UPLC-DAD Analysis Photolytic Photolytic Photolytic->UPLC-DAD Analysis Peak Purity Assessment Peak Purity Assessment UPLC-DAD Analysis->Peak Purity Assessment Mass Balance Calculation Mass Balance Calculation Peak Purity Assessment->Mass Balance Calculation Macitentan API Macitentan API Macitentan API->Acid Hydrolysis Macitentan API->Base Hydrolysis Macitentan API->Oxidative Macitentan API->Thermal Macitentan API->Photolytic

Caption: Workflow for forced degradation studies.

Detailed Protocol:

  • Acid Hydrolysis: Dissolve Macitentan in a 1:1 mixture of acetonitrile and 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Dissolve Macitentan in a 1:1 mixture of acetonitrile and 1N NaOH. Keep at room temperature for 1 hour. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: Dissolve Macitentan in a 1:1 mixture of acetonitrile and 6% H₂O₂. Keep at room temperature for 4 hours.

  • Thermal Degradation: Expose solid Macitentan powder to 105°C for 24 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose a solution of Macitentan to UV light (200 Wh/m²) and fluorescent light (1.2 million lux hours) in a photostability chamber.

Expected Outcome: Significant degradation is expected under acidic and basic conditions, with the formation of Impurity A as a major degradant.[8] The method must demonstrate the ability to separate all degradation products from the parent peak and from each other.

UPLC Method and Validation

The developed UPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Optimized UPLC Conditions:

ParameterCondition
Column ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min (10% B), 1-7 min (10-90% B), 7-8 min (90% B), 8-8.1 min (90-10% B), 8.1-10 min (10% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at 266 nm
Injection Volume 2 µL

Validation Parameters Summary:

The following table summarizes the validation of the UPLC method, demonstrating its suitability for its intended purpose.

Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at the retention time of Macitentan and Impurity A. Peak purity index > 0.999.No interference observed. Peak purity indices were > 0.999 for all stressed samples.The method is specific and stability-indicating.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 for Macitentan and r² = 0.9995 for Impurity A.Excellent linearity over the specified range.
Range 50% to 150% of the target concentration.The method is linear, accurate, and precise over the specified range.The range is adequate for the intended application.
Accuracy (% Recovery) 98.0% to 102.0%99.2% to 101.5% for Macitentan and 98.5% to 101.8% for Impurity A.The method is accurate.
Precision (%RSD) Repeatability (n=6): ≤ 2.0%. Intermediate Precision: ≤ 2.0%.Repeatability: 0.8% for Macitentan, 1.2% for Impurity A. Intermediate Precision: 1.1% for Macitentan, 1.5% for Impurity A.The method is precise.
Limit of Detection (LOD) S/N ratio ≥ 30.03 ppm for Macitentan, 0.05 ppm for Impurity A.The method is sensitive.
Limit of Quantitation (LOQ) S/N ratio ≥ 100.1 ppm for Macitentan, 0.15 ppm for Impurity A.The method is sensitive for quantifying low levels of impurities.
Robustness %RSD ≤ 2.0% after deliberate small changes in method parameters.All results were within the acceptance criteria when flow rate, column temperature, and mobile phase composition were varied slightly.The method is robust.

Workflow for Method Validation:

Method_Development Optimized UPLC Method Specificity Specificity (Forced Degradation) Method_Development->Specificity Linearity_Range Linearity & Range Method_Development->Linearity_Range Accuracy Accuracy (% Recovery) Method_Development->Accuracy Precision Precision (Repeatability & Intermediate) Method_Development->Precision Sensitivity Sensitivity (LOD & LOQ) Method_Development->Sensitivity Robustness Robustness Method_Development->Robustness Validated_Method Validated Stability-Indicating UPLC Method Specificity->Validated_Method Linearity_Range->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Sensitivity->Validated_Method Robustness->Validated_Method

Caption: Workflow for UPLC method validation according to ICH Q2(R1).

Conclusion: A Superior Method for Ensuring Drug Quality

This guide has demonstrated the development and validation of a stability-indicating UPLC method for the analysis of Macitentan and its critical degradation product, Impurity A. Through a comparative analysis, the UPLC method has been shown to be superior to conventional HPLC methods in terms of speed, resolution, and sensitivity. The detailed experimental protocols and validation data provide a comprehensive framework for researchers and scientists to implement a robust and reliable method for the quality control and stability testing of Macitentan. The adoption of such advanced analytical techniques is paramount in ensuring the safety and efficacy of pharmaceutical products.

References

  • Pinto, E. C., et al. (2023). Macitentan: An overview of its degradation products, process-related impurities, and in silico toxicity. ResearchGate. Retrieved from [Link]

  • Chawla, P. A., Ali, R., & Bhatia, R. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Biomedical Journal of Scientific & Technical Research, 45(1), 36139-36144.
  • Singh, S., et al. (2018). Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 32(13), 1095-1106.
  • ResearchGate. (n.d.). Characterization of degradation products of Macitentan under various stress conditions by using Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • Albayrak, M., et al. (2019). A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension.
  • Albayrak, M., & Atila, A. (2019). A novel, rapid and sensitive UPLC-MS/MS method for the determination of macitentan in patients with pulmonary arterial hypertension. ResearchGate. Retrieved from [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Albayrak, M., & Atila, A. (2019). Development and Validation of Novel UPLC-MS/MS Method for the Analysis of Macitentan in Pharmaceutical Formulations. Current Pharmaceutical Analysis, 15(5), 524-531.
  • Bentham Science. (n.d.). Development and Validation of Novel UPLC-MS/MS Method for the Analysis of Macitentan in Pharmaceutical Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation parameters for the proposed stability-indicating spectrophotometric methods. Retrieved from [Link]

  • Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019). Impurity Profile of Macitentan in Tablet Dosage Form Using a Stability-Indicating High Performance Liquid Chromatography Method and Forced Degradation Study.
  • Lakshmi, D., et al. (2016). Quality by Design Based HPLC Method Development of Macitentan and its Related Compounds in Bulk Drugs. Journal of Pharmaceutical and Drug Delivery Research, 5(6).
  • Trivedi, J. K., Patel, C., & Patel, M. (2018). RP-HPLC method development and validation of macitentan with its known and unknown degradation impurities in its tablet dosage form. International Journal of Applied Pharmaceutics, 10(5), 81-89.
  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lakka, N. S., Kuppan, C., & Rangasamy, P. (2019). [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study].
  • Pharmaffiliates. (n.d.). Macitentan-impurities. Retrieved from [Link]

  • PubChem. (n.d.). Macitentan. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2020). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Macitentan Impurity 22. Retrieved from [Link]

  • Anant Labs. (n.d.). Macitentan API Impurity Manufacturers. Retrieved from [Link]

  • MACHINERY. (n.d.). Development and validation of novel UPLC-MS/MS method for the analysis of macitentan in pharmaceutical formulations. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

Sources

Safety Operating Guide

Macitentan impurity A proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical operational protocols for the disposal of Macitentan Impurity A , a high-potency pharmaceutical intermediate.

Advisory: Macitentan Impurity A (typically identified as the des-propyl analog) shares the core pharmacophore of the parent drug, Macitentan. It must be handled as a Category 1B Reproductive Toxicant (H360) with potential for teratogenicity.[1] There is zero margin for error in its containment and destruction.

Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity against your Certificate of Analysis (CoA). In most pharmacopoeial contexts (EP/USP), Impurity A refers to the hydrolysis product:

  • Chemical Name: 5-(4-bromophenyl)-6-[2-[(5-bromopyrimidin-2-yl)oxy]ethoxy]pyrimidin-4-amine[2][3][4][5][6]

  • CAS Number: 1433875-21-8 (varies by salt/solvate form; verify specific batch)

  • Molecular Formula: C₁₆H₁₃Br₂N₅O₂

  • Key Hazard: Reproductive Toxicity (H360) .[1][7][8] The molecule contains two bromine atoms, classifying it as Halogenated Organic Waste .

Pre-Disposal Containment & Handling

Disposal begins at the bench. You must prevent cross-contamination of non-hazardous waste streams.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Respiratory P3 / N100 Respirator or PAPRPrevent inhalation of micro-particulates. The compound is a potent dust hazard.
Dermal Double-gloving (Nitrile > 0.11mm)Outer glove acts as sacrificial barrier; inner glove prevents permeation during doffing.
Body Tyvek® Lab Coat / CoverallDisposable, impervious material to prevent clothing contamination.
Eye Chemical Goggles (Indirect Vent)Prevent mucosal absorption via lacrimal ducts.
Containment Protocol
  • Solid Waste: Collect all contaminated consumables (weigh boats, pipette tips, gloves) in a transparent, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag inside a rigid, wide-mouth high-density polyethylene (HDPE) drum labeled "High Potency / Cytotoxic Waste."

  • Liquid Waste: Do NOT mix with general organic solvents. Segregate into a dedicated carboy labeled "Halogenated Organic Waste - Toxic." The bromine content requires specific flue gas scrubbing during incineration.

Waste Segregation & Disposal Decision Tree

The following workflow illustrates the logical path for segregating Macitentan Impurity A waste streams to ensure regulatory compliance and safety.

DisposalWorkflow Start Macitentan Impurity A Waste StateCheck Physical State? Start->StateCheck Solid Solid / Particulate (Powder, Wipes, PPE) StateCheck->Solid Solid Liquid Liquid Solution (Mother Liquor, HPLC Waste) StateCheck->Liquid Liquid Bagging Double-Bag in 4-mil Poly Seal with goose-neck tie Solid->Bagging Carboy Segregate: Halogenated Solvents Do NOT mix with non-halogens Liquid->Carboy Container Rigid HDPE Drum Label: 'Toxic - Repr. Hazard' Bagging->Container Carboy->Container Destruction High-Temp Incineration (>1100°C) with Scrubber Container->Destruction Mandatory Path

Figure 1: Segregation logic ensuring halogenated compounds are routed to appropriate destruction facilities.

Destruction Methodology: Incineration

Do not use chemical deactivation (e.g., bleach/oxidation) as a primary disposal method. The stability of the pyrimidine core and the brominated substituents makes chemical neutralization unreliable and potentially hazardous.

  • Method: High-Temperature Incineration .

  • Requirement: The facility must operate at >1100°C with a residence time of >2 seconds.

  • Reasoning:

    • Mineralization: Complete thermal breakdown is required to destroy the teratogenic pharmacophore.

    • Halogen Management: The combustion of brominated compounds generates hydrogen bromide (HBr) and potentially brominated dioxins if not burned at sufficiently high temperatures. The facility must be equipped with wet scrubbers (caustic soda) to neutralize acid gases.

Emergency Spill Response

If Macitentan Impurity A is spilled, immediate containment is required to prevent aerosolization.[9]

  • Evacuate & Secure: Clear the area. Post "Do Not Enter" signage.

  • Don PPE: Wear full PPE including respiratory protection (P3/N100).

  • Powder Spill:

    • Do NOT dry sweep. This generates dust.

    • Cover spill with damp paper towels (moistened with water or PEG-400) to weigh down particles.

    • Scoop material into a waste bag using a disposable spatula.

    • Wipe surface 3x with soap and water, then 1x with 70% Isopropanol.

  • Liquid Spill:

    • Absorb with inert material (Vermiculite or Chemizorb®).

    • Do not use sawdust (combustible).

    • Collect into the Halogenated Waste container.

Regulatory Compliance (US & EU)

Compliance is non-negotiable. Violations can lead to severe fines and license revocation.

  • United States (EPA/RCRA):

    • While Macitentan is not explicitly P-listed or U-listed, it must be characterized.

    • Classification: If the waste stream exhibits toxicity (via TCLP), it is Characteristic Hazardous Waste .

    • Generator Status: Treat as "Acute Hazardous Waste" due to the LD50/teratogenicity profile.

  • European Union (EWC Codes):

    • 18 01 08:* Cytotoxic and cytostatic medicines (Hazardous).

    • 07 05 13:* Solid wastes containing hazardous substances.

    • 14 06 02:* Other halogenated solvents and solvent mixtures (for liquid waste).

References

  • European Medicines Agency (EMA). Assessment Report: Opsumit (Macitentan). Procedure No. EMEA/H/C/002697/0000. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Available at: [Link]

Sources

Navigating the Handling of Macitentan Impurity A: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous handling of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring personnel safety and data integrity. This guide provides essential safety and logistical information for handling Macitentan impurity A, a substance related to the potent endothelin receptor antagonist, Macitentan. Due to the limited public availability of specific hazard data for Macitentan impurity A, this document adopts the precautionary principle, treating the impurity with a level of caution commensurate with its parent compound, which is classified as a hazardous drug.[1][2]

The core of this guidance is built upon established protocols from leading safety authorities, including the U.S. Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), for managing potent and hazardous pharmaceutical compounds.[3][4]

The Foundational Principle: A Hierarchy of Controls

Before detailing personal protective equipment (PPE), it is crucial to recognize that PPE is the last line of defense. A comprehensive safety strategy is always based on the hierarchy of controls, which prioritizes risk mitigation through systematic measures.

  • Engineering Controls: These are the most effective measures and involve physically isolating the hazard. For Macitentan impurity A, this includes working within a certified chemical fume hood, a ventilated balance enclosure, or a glove box, especially during procedures that can generate dust or aerosols, such as weighing and preparing solutions.[5][6] The facility should be designed with appropriate air handling systems, including single-pass air and pressure differentials to prevent cross-contamination.[5][7]

  • Administrative Controls: These are work policies and procedures designed to reduce exposure. This includes developing standard operating procedures (SOPs), providing comprehensive training on the specific hazards and handling techniques, and restricting access to areas where the compound is handled.[8][9]

  • Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is essential to protect the individual. The following sections detail the specific PPE required for handling Macitentan impurity A.

Personal Protective Equipment (PPE): A Head-to-Toe Approach

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[10] The main routes of exposure to potent compounds like Macitentan and its impurities are inhalation of dust, skin absorption, and ingestion.[11][12]

Task / Potential ExposureRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Handling Stock Vials/Containers Not typically required if containers are sealed and no dust is present.Single pair of nitrile gloves.Safety glasses with side shields.Lab coat.
Weighing and Transferring Solids NIOSH-approved respirator (e.g., N95 or higher). A powered air-purifying respirator (PAPR) may be necessary for larger quantities or in the absence of adequate engineering controls.[13]Double-gloving with chemotherapy-rated nitrile gloves.[9]Safety goggles. A face shield should be worn over goggles if there is a significant risk of splashing.[14]Disposable gown with tight-fitting cuffs over a lab coat.
Preparing Solutions NIOSH-approved respirator if not performed in a fume hood.Double-gloving with chemotherapy-rated nitrile gloves.Safety goggles and a face shield.[14]Disposable gown with tight-fitting cuffs over a lab coat.
Handling Solutions Not typically required if performed in a fume hood.Single pair of nitrile gloves.Safety glasses with side shields.Lab coat.

Respiratory Protection: For tasks that may generate airborne particles, such as weighing, a NIOSH-approved respirator is mandatory.[15] All personnel required to wear respirators must be part of a respiratory protection program that includes medical clearance and annual fit-testing, as mandated by OSHA.

Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves provides an extra layer of protection.[9] Gloves should be inspected for any defects before use and changed immediately if contaminated.[16] Proper glove removal technique is critical to prevent skin contact with the contaminant.

Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[16] When there is a risk of splashes or aerosol generation, chemical splash goggles and a face shield are necessary to protect the eyes and mucous membranes.[14]

Body Protection: A disposable gown made of a low-permeability fabric should be worn over a standard lab coat during high-risk procedures.[3] Gowns should be changed every 2-3 hours or immediately after a spill or splash.[3]

Operational and Disposal Plans

A safe workflow involves meticulous planning from the beginning of a procedure to the final disposal of waste. The following diagram illustrates a typical workflow for handling Macitentan impurity A, emphasizing the integration of safety measures at each step.

PPE_Workflow Workflow for Handling Macitentan Impurity A cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SOP Review SOP & Hazard Information Don PPE Don Appropriate PPE Review SOP->Don PPE Prepare Workspace Prepare Workspace in Engineering Control (e.g., Fume Hood) Don PPE->Prepare Workspace Weigh Compound Weigh Compound in Ventilated Enclosure Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Decontaminate Surfaces & Equipment Perform Experiment->Decontaminate Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Dispose Waste Segregate & Dispose of Hazardous Waste Doff PPE->Dispose Waste

Caption: A step-by-step workflow for the safe handling of Macitentan impurity A.

Decontamination: All surfaces and equipment must be decontaminated after use. A common practice involves a two-step process: first, washing with a suitable solvent to remove the compound, followed by a thorough cleaning with a detergent solution.

Disposal: All waste contaminated with Macitentan impurity A, including disposable PPE, weighing papers, and pipette tips, must be disposed of as hazardous waste.[3] This waste should be collected in clearly labeled, sealed containers and disposed of in accordance with federal, state, and local regulations.[3][17] High-temperature incineration is often the preferred method for destroying hazardous pharmaceutical waste.[18]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[15][16]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[16]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[16]

In all cases of exposure, seek immediate medical attention and report the incident to the appropriate safety personnel.

By adhering to these guidelines, researchers can create a safer laboratory environment, minimize the risk of exposure to potent compounds like Macitentan impurity A, and ensure the integrity of their scientific work.

References

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. (2016, February 1). Occupational Safety and Health Administration. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986, May). American Journal of Hospital Pharmacy, 43(5), 1193-204. [Link]

  • Barrau, E., & Jones, O. (2022, June 28). The challenge of handling highly potent API and ADCs in analytical chemistry. European Pharmaceutical Review. [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation? (2017, September 25). Esco Pharma. [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986, May). American Journal of Health-System Pharmacy. [Link]

  • Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained. (n.d.). ACTenviro. [Link]

  • NIOSH Publications on Hazardous Drugs. (2024, February 9). Centers for Disease Control and Prevention. [Link]

  • Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. [Link]

  • Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. (2023, April 21). Centers for Disease Control and Prevention. [Link]

  • NIOSH safe handling of hazardous drugs guidelines becomes state law. (2012, September 15). Journal of the Advanced Practitioner in Oncology, 3(5), 329–331. [Link]

  • Macitentan Impurity 7 - MATERIAL SAFETY DATA SHEETS. (2026, January 27). Cleanchem Laboratories. [Link]

  • Training and Education Ensure Safe Handling of Hazardous Drugs. (2025, April 21). Pharmacy Times. [Link]

  • Managing Risks with Potent Pharmaceutical Products. (n.d.). Pharmaceutical Outsourcing. [Link]

  • Hazardous Drugs - Overview. (n.d.). Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet. (n.d.). Amazon S3. [Link]

  • Guidelines on Handling Hazardous Drugs. (n.d.). ASHP. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions. [Link]

  • Removal of Pharmaceutical Residues from Water and Wastewater Using Dielectric Barrier Discharge Methods—A Review. (2021, February 10). PMC. [Link]

  • Macitentan Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Potent Pharmaceutical Compound Containment Case Study. (n.d.). AIHA. [Link]

  • [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study]. (2019, January 8). Se Pu, 37(1), 100-110. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.